Cesium phosphate
Description
Properties
IUPAC Name |
tricesium;phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Cs.H3O4P/c;;;1-5(2,3)4/h;;;(H3,1,2,3,4)/q3*+1;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWJKGIJFGMVPL-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[Cs+].[Cs+].[Cs+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cs3PO4, Cs3O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | caesium orthophosphate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431378 | |
| Record name | CESIUM PHOSPHATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.688 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17893-64-0 | |
| Record name | CESIUM PHOSPHATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cesium phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Cesium Phosphate for Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium phosphate (B84403), a family of inorganic compounds composed of cesium ions (Cs⁺) and phosphate ions (PO₄³⁻), has garnered significant interest in various scientific and industrial fields. For researchers, scientists, and professionals in drug development, understanding the fundamental chemical properties of these compounds is paramount for harnessing their potential in novel therapeutic and biomedical applications. This technical guide provides a comprehensive overview of the core chemical properties of cesium phosphate, with a focus on trithis compound (Cs₃PO₄) and cesium dihydrogen phosphate (CsH₂PO₄), presented in a manner that is both detailed and accessible to a specialized audience. The guide includes structured data, detailed experimental methodologies, and visual representations of relevant biological and experimental workflows.
Core Chemical and Physical Properties
Table 1: Physicochemical Properties of Cesium Phosphates
| Property | Trithis compound (Cs₃PO₄) | Cesium Dihydrogen Phosphate (CsH₂PO₄) |
| Molecular Formula | Cs₃PO₄ | CsH₂PO₄[1][2] |
| Molecular Weight | 493.688 g/mol | 229.893 g/mol [1][3] |
| Appearance | White crystalline solid | Solid[1] |
| Melting Point | Data not available | 231-233 °C[1][4] |
| Boiling Point | Data not available | Data not available[2] |
| Density | Data not available | 3.20 x 10³ kg/m ³[5] |
| Solubility in Water | Highly soluble | 105.9 g/100 g of water at 0°C[6] |
| pH of Aqueous Solution | Basic (expected) | Acidic (expected) |
Crystal Structure
The crystal structure of cesium phosphates is a key determinant of their physical and chemical behaviors. Cesium dihydrogen phosphate (CsH₂PO₄) is known to exhibit polymorphism. At room temperature, it adopts a monoclinic crystal structure. This structural versatility is fundamental to its applications in materials science.
Experimental Protocols
The synthesis and characterization of this compound are critical steps in its application. Below are detailed methodologies for these processes.
Synthesis of this compound (Solution Precipitation Method)
This protocol describes a general method for synthesizing this compound, which can be adapted to produce different stoichiometries by adjusting the reactant ratios.
-
Materials:
-
Cesium hydroxide (B78521) (CsOH) or Cesium Carbonate (Cs₂CO₃)
-
Phosphoric acid (H₃PO₄)
-
Deionized water
-
Magnetic stirrer and heating plate
-
pH meter
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
-
-
Procedure:
-
Prepare an aqueous solution of cesium hydroxide or cesium carbonate of a known concentration.
-
In a separate beaker, prepare a dilute solution of phosphoric acid.
-
Slowly add the phosphoric acid solution to the cesium hydroxide or carbonate solution while stirring continuously. For the synthesis of trithis compound, a molar ratio of 3:1 (CsOH:H₃PO₄) should be targeted.
-
Monitor the pH of the reaction mixture. For trithis compound, the final pH should be alkaline.
-
Continue stirring the mixture for a set period (e.g., 2-4 hours) to ensure the completion of the reaction.
-
The resulting this compound precipitate is then collected by filtration.
-
Wash the precipitate several times with deionized water to remove any unreacted starting materials, followed by a final wash with ethanol to aid in drying.
-
Dry the purified this compound powder in an oven at a controlled temperature (e.g., 80-100 °C) until a constant weight is achieved.
-
Characterization of this compound
A multi-technique approach is essential for the thorough characterization of synthesized this compound.
Table 2: Analytical Methods for this compound Characterization
| Technique | Purpose | Experimental Details |
| X-ray Diffraction (XRD) | To determine the crystal structure and phase purity of the synthesized powder. | A powdered sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles. The resulting diffractogram is compared with standard patterns for identification. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology, particle size, and surface features of the this compound powder. | The sample is coated with a conductive material (e.g., gold) and scanned with a focused beam of electrons. The interaction of the electrons with the sample produces signals that are used to generate an image. |
| Thermogravimetric Analysis (TGA) | To study the thermal stability and decomposition behavior of the compound. | A small amount of the sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the change in mass is recorded as a function of temperature.[7] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the compound, particularly the phosphate group. | The sample is exposed to infrared radiation, and the absorption of specific frequencies is measured. The resulting spectrum provides information about the molecular vibrations and functional groups. |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | For elemental analysis to confirm the stoichiometry of the synthesized this compound. | The sample is introduced into an argon plasma, which ionizes the atoms. The ions are then separated by mass-to-charge ratio and detected. |
Signaling Pathways and Biomedical Relevance
While direct studies on the signaling pathways of this compound in drug development are limited, the roles of its constituent ions, cesium and phosphate, provide a basis for understanding its potential biological effects.
Phosphate as a Signaling Molecule
Inorganic phosphate (Pi) is not merely a structural component but also an important signaling molecule that can modulate various cellular functions.[8][9][10] Elevated extracellular phosphate levels have been shown to activate several signaling pathways, including the Raf/MEK/ERK pathway.[9][10][11][12] This pathway is crucial in regulating cell proliferation, differentiation, and survival, making it a key area of interest in drug development, particularly in oncology and regenerative medicine.
Caption: Phosphate-activated Raf/MEK/ERK signaling pathway.
Cesium Ion Cellular Effects
Cesium ions have been shown to influence cell behavior. Studies have indicated that cesium can affect cell adhesion, membrane integrity, and the cytoskeleton.[13] Furthermore, recent research has demonstrated that cesium ions can act as an agonist for glycine (B1666218) receptors, which are important neurotransmitter receptors in the central nervous system.[14] This suggests that cesium-containing compounds could have applications in neuroscience research and drug development.
Application in Drug Delivery
The development of nanoparticle-based drug delivery systems is a rapidly growing field. While specific research on this compound nanoparticles for drug delivery is emerging, the principles of nanoparticle-based drug delivery provide a framework for its potential application. The biocompatibility of phosphate-based materials makes them attractive candidates for such systems.
The following workflow illustrates the key stages in the development and application of this compound nanoparticles for drug delivery.
Caption: Experimental workflow for nanoparticle drug delivery.
Conclusion
This compound represents a class of compounds with diverse and promising chemical properties relevant to researchers and professionals in drug development. While there are gaps in the publicly available data for certain forms like trithis compound, the known characteristics of cesium dihydrogen phosphate and the broader understanding of phosphate and cesium ion bioactivity provide a strong foundation for future research. The potential for these materials in areas such as signaling pathway modulation and as components of advanced drug delivery systems warrants further investigation. The methodologies and conceptual frameworks presented in this guide are intended to support and stimulate such endeavors, ultimately contributing to the development of novel and effective therapeutic strategies.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. americanelements.com [americanelements.com]
- 3. Caesium dihydrogen phosphate | 18649-05-3 | Benchchem [benchchem.com]
- 4. 69089-35-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. cesium dihydrogen phosphate [chemister.ru]
- 7. researchgate.net [researchgate.net]
- 8. The emergence of phosphate as a specific signaling molecule in bone and other cell types in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Phosphate as a Signaling Molecule and Its Sensing Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cesium ions influence cultured cell behavior by modifying specific subcellular components: the role of membranes and of the cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cesium activates the neurotransmitter receptor for glycine - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Synthesis of High-Purity Cesium Phosphate for Research and Pharmaceutical Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis methods for producing high-purity tribasic cesium phosphate (B84403) (Cs₃PO₄). The document outlines detailed experimental protocols, presents quantitative data on product purity, and illustrates key workflows for synthesis and purification. This guide is intended to serve as a practical resource for laboratory professionals requiring high-purity cesium phosphate for applications ranging from catalysis in organic synthesis to formulation development in the pharmaceutical industry.
Introduction
This compound (Cs₃PO₄) is an inorganic salt that has garnered significant interest in various scientific fields. Its utility as a base in organic chemistry, particularly in palladium-catalyzed coupling reactions, is well-documented. For researchers in drug development, high-purity inorganic reagents like this compound are critical for ensuring the reproducibility of synthetic routes and preventing contamination of active pharmaceutical ingredients (APIs).
The synthesis of this compound is fundamentally an acid-base reaction. The quality and purity of the final product depend entirely on the purity of the starting materials and the rigor of the purification process. This guide details the most common and reliable aqueous synthesis routes.
Core Synthesis Methodologies
The preparation of high-purity this compound is typically achieved through one of two primary aqueous routes: the neutralization of phosphoric acid with a cesium base (either cesium hydroxide (B78521) or cesium carbonate).
Method A: Neutralization of Phosphoric Acid with Cesium Hydroxide
This method involves a direct and clean acid-base neutralization reaction, yielding this compound and water as the sole products. The absence of gaseous byproducts makes it a straightforward reaction to control.
Chemical Equation: H₃PO₄(aq) + 3 CsOH(aq) → Cs₃PO₄(aq) + 3 H₂O(l)[1][2]
-
Materials:
-
Phosphoric Acid (H₃PO₄), 85% aqueous solution, high-purity grade.
-
Cesium Hydroxide Monohydrate (CsOH·H₂O), 99.9%+ purity.
-
High-purity, deionized water (18 MΩ·cm).
-
Ethanol (B145695), anhydrous.
-
-
Procedure:
-
Prepare a 1.0 M solution of phosphoric acid by carefully diluting the 85% stock solution with deionized water.
-
In a separate reaction vessel equipped with a magnetic stirrer, prepare a 3.0 M solution of cesium hydroxide by dissolving the appropriate amount of CsOH·H₂O in deionized water. Caution: This dissolution is highly exothermic.
-
Place the reaction vessel containing the cesium hydroxide solution in an ice bath to cool.
-
Slowly add the 1.0 M phosphoric acid solution to the stirred, cooled cesium hydroxide solution in a 1:1 volume ratio (which corresponds to a 1:3 molar ratio of H₃PO₄ to CsOH). Monitor the pH of the solution; the target endpoint is a neutral to slightly basic pH (~7.5-8.5).
-
Once the addition is complete, remove the ice bath and allow the solution to stir at room temperature for 1-2 hours.
-
Reduce the volume of the solution by approximately half using a rotary evaporator at 60-70°C to induce crystallization.
-
Cool the concentrated solution in an ice bath for several hours to maximize the precipitation of this compound crystals.
-
Isolate the crystals via vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold deionized water, followed by a wash with cold anhydrous ethanol to remove residual water.
-
Dry the purified this compound crystals in a vacuum oven at 80-100°C to a constant weight.
-
Store the final product in a desiccator to prevent moisture absorption.
-
Method B: Reaction of Phosphoric Acid with Cesium Carbonate
This method is also widely used, with cesium carbonate often being a more common and less hazardous starting material than cesium hydroxide. A key feature of this reaction is the evolution of carbon dioxide gas, which requires careful control of the addition rate to prevent excessive foaming.
Chemical Equation: 2 H₃PO₄(aq) + 3 Cs₂CO₃(aq) → 2 Cs₃PO₄(aq) + 3 H₂O(l) + 3 CO₂(g)
-
Materials:
-
Phosphoric Acid (H₃PO₄), 85% aqueous solution, high-purity grade.
-
Cesium Carbonate (Cs₂CO₃), 99.9%+ purity.
-
High-purity, deionized water (18 MΩ·cm).
-
Ethanol, anhydrous.
-
-
Procedure:
-
Prepare a 1.0 M solution of phosphoric acid by diluting the 85% stock solution with deionized water.
-
In a large reaction vessel with vigorous stirring, dissolve the high-purity cesium carbonate in deionized water to create a 1.5 M solution.
-
Very slowly, add the 1.0 M phosphoric acid solution dropwise to the cesium carbonate solution. Note: Vigorous CO₂ evolution will occur. The addition rate must be controlled to manage foaming.
-
After the gas evolution ceases, continue to add the remaining phosphoric acid at a slightly faster rate. The stoichiometric ratio is 2 moles of H₃PO₄ to 3 moles of Cs₂CO₃.
-
Once the addition is complete, stir the solution at room temperature for 1 hour.
-
Filter the solution through a 0.2 µm filter to remove any potential insoluble impurities.
-
Proceed with the concentration, crystallization, washing, and drying steps as described in Method A (steps 6-11).
-
Purification and Quality Analysis
Achieving high purity is paramount for the intended applications. The primary method for purifying the synthesized this compound is recrystallization.
Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in solubility. The crude this compound is dissolved in a minimum amount of a hot solvent, and as the solution slowly cools, purer crystals form, leaving impurities behind in the mother liquor.
-
Recommended Solvent: Due to its high polarity and solubility, high-purity deionized water is the most effective solvent for the recrystallization of this compound.
-
General Procedure:
-
Dissolve the crude Cs₃PO₄ in a minimum amount of hot deionized water (e.g., 70-80°C).
-
If any insoluble impurities are visible, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature, then transfer to an ice bath to promote maximum crystal formation.
-
Isolate the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold water, and dry under vacuum.
-
Quantitative Data and Purity Analysis
The final product's purity should be verified using appropriate analytical techniques. Trace metals analysis is particularly important for pharmaceutical applications.
Table 1: Purity Specifications and Impurity Profile for High-Purity this compound
| Parameter | Specification / Value | Notes / Analytical Method |
| Purity (Assay) | ≥ 99.95% (Trace Metals Basis) | Determined by subtracting total metallic impurities from 100%. |
| Appearance | White Granular Solid | Visual Inspection |
| Experimental Yield | Not Reported in Literature | Highly dependent on crystallization and isolation efficiency. |
| Trace Metal Impurities | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | |
| Rubidium (Rb) | 0.019% (190 ppm) | A common impurity due to chemical similarity with Cesium. |
| Sodium (Na) | 0.0145% (145 ppm) | |
| Zinc (Zn) | 0.0038% (38 ppm) | |
| Potassium (K) | 0.0015% (15 ppm) | |
| Aluminum (Al) | 0.0018% (18 ppm) | |
| Calcium (Ca) | 0.0002% (2 ppm) | |
| Barium (Ba) | 0.00015% (1.5 ppm) | |
| Iron (Fe) | 0.0001% (1 ppm) | |
| Tungsten (W) | 0.0001% (1 ppm) | |
| Other Metals (Ag, As, etc.) | < 0.0001% (< 1 ppm) | Below detection limits of standard ICP-MS analysis. |
Data in Table 1 is adapted from a representative Certificate of Analysis for a commercial high-purity product.
Other analytical methods for characterization include:
-
X-Ray Diffraction (XRD): To confirm the crystalline phase and structure of the final product.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic phosphate (P-O) vibrational modes.
-
TGA/DSC: To determine thermal stability and the presence of any hydrated water.
References
An In-depth Technical Guide to the Solubility of Cesium Phosphate
Audience: Researchers, scientists, and drug development professionals.
Core Topic: Solubility of Cesium Phosphate (B84403) (Cs₃PO₄) in Various Solvents
This guide provides a comprehensive overview of the solubility characteristics of cesium phosphate in aqueous and organic solvents. It includes quantitative data where available, detailed experimental protocols for solubility determination, and explores the role of phosphate as a signaling molecule, a crucial aspect for professionals in drug development and biological research.
Solubility of this compound
This compound (Cs₃PO₄) is an inorganic salt known for its significant solubility in polar solvents, a property that distinguishes it from many other metal phosphates. This high solubility, particularly in water, is a key factor in its various applications in chemistry and material science.
Aqueous Solubility
This compound is highly soluble in water.[1] While specific numerical data from dedicated studies on trithis compound is limited, graphical data comparing the solubility of various alkali metal phosphates (Li, Na, K, Cs) demonstrates that this compound has a remarkably high solubility that increases with temperature.[2]
Table 1: Estimated Aqueous Solubility of this compound at Various Temperatures (Data estimated from graphical representations in scientific literature[2])
| Temperature (°C) | Estimated Solubility (g / 100 g H₂O) |
| 10 | ~185 |
| 20 | ~210 |
| 30 | ~235 |
| 40 | ~260 |
| 50 | ~285 |
Note: These values are estimations and should be used as a guide. The pH of the solution was adjusted to 7.0 at 25 °C prior to measurements.[2]
Solubility in Organic Solvents
Quantitative solubility data for this compound in organic solvents is not extensively reported in the literature. However, the general trend for cesium salts, such as cesium carbonate and cesium propionate, indicates higher solubility in polar aprotic solvents compared to other alkali metal salts like potassium and sodium carbonate.[3][4][5] This is attributed to the large ionic radius and low charge density of the cesium cation (Cs⁺), which results in weaker ion-pairing and better solvation in appropriate solvents.[4][5]
For context, the solubility of other relevant cesium salts in common organic solvents is summarized below. It is reasonable to infer that this compound would follow similar trends, exhibiting notable solubility in polar aprotic solvents.
Table 2: Solubility of Analogous Cesium Salts in Various Organic Solvents
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| Cesium Carbonate | Dimethylformamide (DMF) | Room Temp. | 119.6 g/L | |
| Cesium Carbonate | Dimethyl Sulfoxide (DMSO) | Room Temp. | 361.7 g/L | [3] |
| Cesium Carbonate | Ethanol | Room Temp. | 110 g/L | [3] |
| Cesium Propionate | Dimethylformamide (DMF) | 51 | 3.87 mol/kg (~778 g/kg) | [6] |
| Cesium Propionate | Dimethyl Sulfoxide (DMSO) | 51 | 12.4 mol/kg (~2492 g/kg) | [6] |
| Cesium Salts (general) | Neat Dimethylformamide (DMF) | Room Temp. | < 2 mg/mL |
Experimental Protocols for Solubility Determination
Determining the solubility of a salt like this compound involves establishing the maximum amount of solute that can be dissolved in a given amount of solvent at a specific temperature to form a saturated solution. The gravimetric method is a fundamental and widely used technique.[7][8]
Gravimetric Method for Solubility Curve Construction
This protocol outlines the steps to determine the solubility of a salt in water at various temperatures.
Objective: To determine the solubility of an inorganic salt (e.g., this compound) in grams per 100 mL of water as a function of temperature.
Materials & Equipment:
-
This compound (solid)
-
Distilled or deionized water
-
Test tubes (25 x 250-mm) or flasks
-
Thermometer
-
Stirring rod or magnetic stirrer with stir bars
-
Water bath or hot plate
-
Analytical balance
-
Weighing dishes (e.g., porcelain dish or watch glass)[8]
-
Pipettes or syringes for accurate volume measurement
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add a known, excess amount of this compound to a measured volume of distilled water in a test tube or flask. The presence of undissolved solid is necessary to ensure the solution is saturated.[7]
-
Place the vessel in a water bath and heat it to a desired high temperature (e.g., 80°C), stirring continuously until no further solid appears to dissolve.[8]
-
-
Equilibration and Sampling at Temperature:
-
Allow the solution to cool gradually while stirring. The temperature at which the first crystals begin to reappear is the saturation temperature for that specific concentration.[7]
-
Alternatively, hold the solution at a constant, desired temperature (e.g., 60°C) for a sufficient period to ensure equilibrium is reached between the dissolved and undissolved salt.
-
-
Sample Collection:
-
Once equilibrium is reached at the target temperature, stop stirring and allow the excess solid to settle.
-
Carefully withdraw a precise volume (e.g., 5.00 mL) of the clear, supernatant liquid using a pre-warmed pipette to prevent premature crystallization.
-
Transfer the sample to a pre-weighed, dry weighing dish.[8] Record the exact mass of the dish.
-
-
Solvent Evaporation:
-
Gently heat the weighing dish in a drying oven set to a temperature sufficient to evaporate the water (e.g., 110°C) without decomposing the salt.
-
Continue heating until a constant weight is achieved, indicating all the solvent has been removed.[8]
-
-
Calculation of Solubility:
-
Measure the final mass of the weighing dish containing the dry salt residue.
-
Calculate the mass of the dry salt by subtracting the initial mass of the empty dish.
-
Calculate the solubility using the following formula:
-
Solubility (g / 100 mL) = (Mass of dry salt / Volume of sample taken) x 100
-
-
-
Constructing the Solubility Curve:
-
Repeat steps 2-5 for a series of different temperatures (e.g., in 10-15°C increments).
-
Plot the calculated solubility (y-axis) against the corresponding temperature (x-axis) to generate a solubility curve.[7]
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the gravimetric method for determining salt solubility.
Caption: Workflow for Gravimetric Solubility Determination.
Phosphate as a Signaling Molecule
For professionals in drug development, understanding the biological roles of ions is critical. Inorganic phosphate (Pi) is not merely a structural component but also an important signaling molecule that can regulate diverse cellular processes.[9][10] Elevated extracellular phosphate concentrations can trigger specific intracellular signaling cascades, such as the Raf/MEK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.[11]
The diagram below illustrates this signaling pathway.
Caption: Extracellular Phosphate (Pi) Signaling via the ERK Pathway.
References
- 1. Caesium phosphate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Caesium carbonate - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. old.inno-chem.com.cn [old.inno-chem.com.cn]
- 6. public.websites.umich.edu [public.websites.umich.edu]
- 7. fountainheadpress.com [fountainheadpress.com]
- 8. scribd.com [scribd.com]
- 9. The emergence of phosphate as a specific signaling molecule in bone and other cell types in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Excessive Inorganic Phosphate Burden Perturbed Intracellular Signaling: Quantitative Proteomics and Phosphoproteomics Analyses [frontiersin.org]
- 11. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Stability and Decomposition of Cesium Phosphates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of various cesium phosphate (B84403) compounds, with a primary focus on cesium dihydrogen phosphate (CsH₂PO₄), a material of significant interest for its superprotonic conductivity. This document synthesizes key findings from thermal analysis, X-ray diffraction, and other analytical techniques to offer a detailed understanding of the chemical transformations these materials undergo upon heating.
Cesium Dihydrogen Phosphate (CsH₂PO₄)
Cesium dihydrogen phosphate is notable for its transition to a superprotonic phase at elevated temperatures, a property that makes it a candidate for use in intermediate temperature fuel cells.[1][2][3] However, this high-conductivity phase is often closely followed by thermal decomposition, making a thorough understanding of its thermal behavior critical for practical applications.
Phase Transitions and Decomposition Pathway
Under ambient pressure, CsH₂PO₄ undergoes a significant structural transition before decomposing. The process is highly dependent on the surrounding atmosphere, particularly the partial pressure of water.
A structural transition from a monoclinic to a cubic superprotonic phase occurs at approximately 228-237°C.[4][5] This transition is associated with a dramatic, thousand-fold increase in proton conductivity.[4]
The thermal decomposition of CsH₂PO₄ is primarily a dehydration process that occurs in two main steps. The initial decomposition product is cesium hydrogen pyrophosphate (Cs₂H₂P₂O₇), which then further decomposes to cesium metaphosphate (CsPO₃).[1][6][7] The onset of this decomposition is observed at temperatures just above the superprotonic phase transition, typically around 230°C and higher in ambient or dry atmospheres.[3][8]
The stability of the superprotonic phase can be enhanced by increasing the water partial pressure, which suppresses the dehydration reactions.[3][8] Under high-pressure conditions (around 1 GPa), the superprotonic phase transition is reversible and the high-conductivity phase is stable up to 375°C.[5]
The decomposition pathway of CsH₂PO₄ can be visualized as follows:
Quantitative Thermal Analysis Data
The following table summarizes the key thermal events for CsH₂PO₄ as determined by various thermal analysis techniques.
| Thermal Event | Temperature (°C) | Technique(s) | Notes |
| Superprotonic Phase Transition | 228 ± 2 | DSC | Enthalpy of 49.0 ± 2.5 J/g.[5] |
| Superprotonic Phase Transition | ~230 | DTA | Endothermic peak.[2] |
| Superprotonic Phase Transition | 231 | - | Associated with a significant increase in conductivity.[3] |
| Onset of Dehydration | > 230 | TGA | Weight loss commences.[3] |
| Onset of Dehydration | 250 | TGA | Initial dehydration event observed.[9][10] |
| Two-Step Weight Loss | 230-373 | TGA | 1.95% loss at 230°C, 3.13% at 274°C, and 7.70% at 373°C.[11] |
Dicesium Hydrogen Phosphate (Cs₂HPO₄)
The thermal behavior of dicesium hydrogen phosphate dihydrate (Cs₂HPO₄·2H₂O) also involves dehydration, leading to the formation of cesium pyrophosphate.
Decomposition Pathway
The dehydration of Cs₂HPO₄·2H₂O occurs in two distinct stages. The first involves the loss of approximately 0.6 water molecules between 60-100°C, followed by the loss of the remaining 1.4 water molecules between 100-160°C. The resulting anhydrous Cs₂HPO₄ is stable up to about 300°C. Above this temperature, it undergoes condensation to form cesium pyrophosphate (Cs₄P₂O₇), with the conversion being complete by 330°C.[12]
Quantitative Thermal Analysis Data
The thermal decomposition stages of Cs₂HPO₄·2H₂O are summarized below.
| Thermal Event | Temperature Range (°C) | Technique(s) | Notes |
| Initial Dehydration | 60 - 100 | TGA | Loss of ~0.6 water molecules.[12] |
| Final Dehydration | 100 - 160 | TGA | Loss of ~1.4 water molecules to form anhydrous Cs₂HPO₄.[12] |
| Condensation to Pyrophosphate | > 300 (complete by 330) | TGA, XRD | Anhydrous Cs₂HPO₄ converts to Cs₄P₂O₇.[12] |
Tricesium Phosphate (Cs₃PO₄)
Detailed studies on the thermal stability and decomposition of trithis compound (Cs₃PO₄) are less common in the reviewed literature. Generally, metal phosphates containing the PO₄³⁻ ion are very thermally stable.[13] Their decomposition would require the evolution of a gaseous phosphorus oxide, which is not readily achieved at typical laboratory temperatures.[13]
Experimental Protocols
The characterization of the thermal stability and decomposition of cesium phosphates typically involves a combination of analytical techniques. A general workflow for such an investigation is outlined below.
Synthesis of Cesium Phosphates
-
Cesium Dihydrogen Phosphate (CsH₂PO₄): Typically prepared from an aqueous solution of cesium carbonate (Cs₂CO₃) and a slight over-stoichiometry of phosphoric acid (H₃PO₄).[2] The product is then precipitated using a solvent like methanol, filtered, and dried (e.g., at 80°C).[2]
-
Cesium Phosphates with Varying Cs/P Ratios: Can be prepared by a solution evaporation method using cesium carbonate or cesium nitrate (B79036) and diammonium hydrogen phosphate ((NH₄)₂HPO₄) as precursors.[14]
Thermal Analysis
-
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)/Differential Scanning Calorimetry (DSC): These analyses are crucial for determining weight loss as a function of temperature and identifying endothermic or exothermic transitions.
-
Typical Parameters: A heating rate of 10°C/min is commonly used.[11][15] The analysis is often performed under a controlled atmosphere, such as flowing air, nitrogen, or argon, to study the effect of the environment on decomposition.[9][12][15] For studies on the effect of humidity, a controlled partial pressure of water is introduced into the purge gas.[3]
-
Structural Analysis
-
X-ray Diffraction (XRD): Used to identify the crystalline phases present in the material before, during, and after heating. In-situ high-temperature XRD allows for the direct observation of phase transitions and the formation of decomposition products as the temperature is increased.[1][8]
Conductivity Measurements
-
AC Impedance Spectroscopy: This technique is employed to measure the ionic conductivity of the material as a function of temperature. It is particularly useful for detecting the sharp increase in conductivity associated with the superprotonic phase transition in CsH₂PO₄.[5]
References
- 1. Dehydration behavior of the superprotonic conductor CsH2PO4 at moderate temperatures: 230 to 260 °C - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. electrochem.org [electrochem.org]
- 4. "High-temperature phase transitions in cesium dihydrogen phosphate unde" by Juan Daniel Hermosillo [scholarworks.utep.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dehydration behavior of the superprotonic conductor CsH2PO4 at moderate temperatures: 230 to 260 °C - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A synergistic approach to achieving high conduction and stability of CsH 2 PO 4 /NaH 2 PO 4 /ZrO 2 composites for fuel cells - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00612F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. orbit.dtu.dk [orbit.dtu.dk]
An In-depth Technical Guide to the Electronic and Optical Properties of Cesium Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cesium phosphate (B84403), particularly cesium dihydrogen phosphate (CsH₂PO₄), represents a class of inorganic compounds with significant scientific interest due to its notable proton conductivity and ferroelectric properties. These characteristics are intrinsically linked to its electronic and optical properties. This technical guide provides a comprehensive overview of the core electronic and optical properties of cesium phosphate, with a primary focus on CsH₂PO₄. It is intended for researchers, scientists, and professionals in drug development who may utilize these materials in various applications, including as proton conductors in fuel cells or in the development of advanced analytical techniques. This document synthesizes theoretical and experimental findings, details the methodologies for material characterization, and presents quantitative data in a structured format.
Introduction to Cesium Phosphates
Cesium phosphates are a group of inorganic salts formed from cesium cations (Cs⁺) and phosphate anions (PO₄³⁻). The most extensively studied among these is cesium dihydrogen phosphate (CsH₂PO₄), a member of the KDP (potassium dihydrogen phosphate) family of ferroelectrics.[1] CsH₂PO₄ is known for its significant proton conductivity, especially in its superprotonic phase at elevated temperatures, making it a candidate for applications in electrochemical devices like intermediate-temperature fuel cells.[2][3] The electronic and optical properties of cesium phosphates are fundamental to understanding their behavior in such applications and for exploring new potential uses.
Electronic Properties
The electronic structure of cesium phosphates dictates their electrical and optical behavior. While comprehensive experimental data on the electronic band structure of simple cesium phosphates are not widely available, theoretical studies on related phosphate materials provide valuable insights.
Theoretical Electronic Structure
First-principles calculations based on Density Functional Theory (DFT) are a powerful tool for predicting the electronic properties of crystalline solids.[4][5][6] For phosphate-based materials, the valence band is typically dominated by oxygen 2p states, with some contribution from the p-states of the cation (in this case, Cesium 5p states). The conduction band is primarily composed of the states of the cation and the phosphorus atoms.
Ab initio molecular dynamics studies on CsH₂PO₄ have been performed to understand its structure and proton transport mechanisms, which are inherently linked to its electronic structure.[7] These studies confirm the crystal structures in different phases and provide a basis for understanding the dynamic disorder of hydrogen bonds that leads to superprotonic conductivity.[7][8]
Experimental Probes of Electronic Structure
Experimental techniques such as X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are instrumental in determining the electronic structure of materials. These methods provide information about the density of states and the elemental composition of the near-surface region. While specific, comprehensive XPS/UPS studies on pure this compound are not detailed in the readily available literature, these techniques are standard for characterizing phosphate-based materials.
Optical and Dielectric Properties
The interaction of this compound with electromagnetic radiation provides critical information about its material properties. This section details the optical and dielectric characteristics, with a focus on CsH₂PO₄ due to the greater availability of data.
Optical Absorption and Transmission
The optical absorption spectrum of a material reveals the wavelengths of light it absorbs and, consequently, the electronic transitions occurring within it. For a dielectric material like this compound, the absorption in the ultraviolet (UV) region is of primary interest as it corresponds to the electronic band gap.
Photoluminescence
Photoluminescence (PL) spectroscopy is a sensitive technique to probe the electronic structure and defect states in materials.[1][12][13][14] In a PL experiment, a sample is excited with photons of a specific wavelength, and the emitted light is analyzed. For pure, undoped this compound, intrinsic luminescence is not a prominent feature. However, when doped with activator ions, such as rare-earth elements, phosphate materials can exhibit strong luminescence.[15][16][17][18]
Refractive Index and Dispersion
The refractive index (n) is a fundamental optical property that describes how light propagates through a material. It is a wavelength-dependent property, and this dependence is known as dispersion. For anisotropic crystals like the monoclinic phase of CsH₂PO₄, the refractive index is a tensor, meaning its value depends on the polarization and propagation direction of light.
Specific refractive index data for CsH₂PO₄ is not available in the reviewed literature. However, for related phosphate crystals like KDP (KH₂PO₄) and ADP (NH₄H₂PO₄), the refractive indices have been accurately measured and are often described by a Sellmeier equation, which is an empirical formula that relates the refractive index to wavelength.[14][19][20]
Dielectric Properties
The dielectric properties of CsH₂PO₄ are of significant interest due to its ferroelectric nature. The dielectric constant is a measure of a material's ability to store electrical energy in an electric field.
Phase Transitions and Dielectric Response:
CsH₂PO₄ undergoes several phase transitions as a function of temperature:
-
Ferroelectric Phase: Below -120 °C, it exists in a monoclinic ferroelectric phase (space group P2₁).
-
Paraelectric Phase: Between -120 °C and approximately 230 °C, it is in a monoclinic paraelectric phase (space group P2₁/m).[8]
-
Superprotonic Phase: Above ~230 °C, it transitions to a cubic phase (space group Pm3̅m) with a dramatic increase in proton conductivity.[2][3][21][22]
The dielectric constant of CsH₂PO₄ exhibits a sharp peak at the ferroelectric-paraelectric transition temperature, a characteristic feature of ferroelectric materials.
Quantitative Dielectric and Conductivity Data for CsH₂PO₄
| Property | Value | Conditions | Reference(s) |
| Ferroelectric Transition Temperature | -120 °C | [8] | |
| Superprotonic Phase Transition Temperature | ~230 °C | [2][21] | |
| Proton Conductivity (Paraelectric Phase) | < 10⁻⁶ S·cm⁻¹ | Room Temperature | [21] |
| Proton Conductivity (Superprotonic Phase) | ~1.3 - 2.5 x 10⁻² S·cm⁻¹ | > 230 °C | [3] |
| Activation Energy for Proton Motion | 0.70 ± 0.07 eV | Paraelectric Phase | [23] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the electronic and optical properties of this compound and related materials.
Synthesis of Cesium Dihydrogen Phosphate (CsH₂PO₄)
High-quality single crystals or polycrystalline powders are essential for accurate characterization.
Methanol-Induced Precipitation Method:
-
Reactants: Cesium carbonate (Cs₂CO₃) and aqueous phosphoric acid (H₃PO₄) are used as starting materials.[2][23]
-
Mixing: An aqueous solution of Cs₂CO₃ is mixed with H₃PO₄ in a 1:2 molar ratio. A slight over-stoichiometry of the acid can be used.[2]
-
Precipitation: Polycrystalline CsH₂PO₄ is precipitated by adding methanol (B129727) to the aqueous solution at room temperature.[2]
-
Isolation and Drying: The precipitate is filtered, washed extensively with methanol, and dried in an oven (e.g., at 80 °C overnight) to obtain the final product.[2]
UV-Visible Spectroscopy for Solid Samples
UV-Vis spectroscopy is used to determine the optical absorption properties and the band gap of materials.
Procedure for Powdered or Solid Samples:
-
Sample Preparation:
-
Thin Film: The solid sample can be coated onto a transparent substrate (e.g., quartz). A blank substrate is required for baseline correction.[24][25]
-
Powder (Diffuse Reflectance): The powdered sample is compacted into a wafer. A standard with high reflectivity (e.g., BaSO₄) is used as a reference. The instrument software can convert the reflectance spectrum to an absorbance spectrum.[25]
-
-
Instrument Setup:
-
Baseline Correction:
-
Sample Measurement:
-
Replace the blank with the sample.
-
Initiate the scan to measure the absorbance or reflectance of the sample as a function of wavelength.[26]
-
-
Data Analysis:
-
The optical band gap can be determined from the absorption spectrum using a Tauc plot analysis.
-
Photoluminescence Spectroscopy
This technique provides information on the emission properties of a material.
Experimental Setup and Procedure:
-
Excitation Source: A monochromatic light source, such as a laser or a lamp with a monochromator, is used to excite the sample.[12][27]
-
Sample Holder: The sample (solid or powder) is placed in a suitable holder.
-
Emission Collection: The light emitted from the sample is collected, typically at a 90-degree angle to the excitation beam, to minimize scattered light.
-
Wavelength Separation: The emitted light is passed through a monochromator to separate it into its constituent wavelengths.
-
Detection: A sensitive detector, such as a photomultiplier tube (PMT) or a charge-coupled device (CCD) camera, measures the intensity of the emitted light at each wavelength.[28]
-
Data Acquisition:
-
Emission Spectrum: The sample is excited at a fixed wavelength, and the intensity of the emitted light is scanned over a range of wavelengths.[13]
-
Excitation Spectrum: The emission is monitored at a fixed wavelength while the excitation wavelength is scanned. This reveals which wavelengths are most effective at producing luminescence.[13]
-
Dielectric Constant Measurement
The dielectric constant of a material can be measured as a function of temperature and frequency.
Parallel Plate Capacitor Method:
-
Sample Preparation: A thin, flat sample with parallel faces is prepared. The faces are coated with a conductive material (e.g., silver paste) to form a parallel plate capacitor. The thickness and area of the sample are precisely measured.
-
Instrumentation: An LCR (Inductance, Capacitance, Resistance) meter, a temperature-controlled oven or cryostat, and a thermocouple are required.
-
Measurement Procedure:
-
The sample is placed in the oven, and electrical contacts are made to the conductive coatings.
-
The LCR meter is used to measure the capacitance (C) and dielectric loss tangent (tan δ) of the sample at a specific frequency.
-
The temperature is varied slowly (e.g., less than 1 °C/min to avoid pyroelectric currents), and the capacitance is recorded at regular temperature intervals.
-
-
Calculation: The dielectric constant (ε) is calculated from the measured capacitance using the formula for a parallel plate capacitor: ε = (C * d) / (ε₀ * A) where C is the capacitance, d is the sample thickness, A is the electrode area, and ε₀ is the permittivity of free space.
-
Data Analysis: The dielectric constant is plotted as a function of temperature to identify phase transitions, such as the Curie temperature in ferroelectric materials.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships relevant to the study of this compound.
Caption: Workflow for UV-Vis spectroscopy of a solid sample.
Caption: Workflow for temperature-dependent dielectric constant measurement.
Caption: Phase transitions and properties of CsH₂PO₄.
Conclusion
This technical guide has provided a detailed overview of the electronic and optical properties of this compound, with a particular focus on CsH₂PO₄. While there are gaps in the experimental data for some of the optical constants, the available information on its dielectric properties, phase transitions, and proton conductivity, combined with theoretical insights, offers a solid foundation for researchers. The detailed experimental protocols and workflow diagrams serve as a practical resource for scientists and professionals engaged in the characterization and application of these materials. Further research to obtain a complete set of optical constants for cesium phosphates would be highly beneficial for the continued development of their applications in various technological fields.
References
- 1. researchgate.net [researchgate.net]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. electrochem.org [electrochem.org]
- 4. juser.fz-juelich.de [juser.fz-juelich.de]
- 5. scispace.com [scispace.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pveducation.org [pveducation.org]
- 11. researchgate.net [researchgate.net]
- 12. ossila.com [ossila.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sellmeier equation - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Cs3MnBr5 Green Phosphors Using an Eco-Friendly Evaporative Crystallization Process - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Protonic Conduction of Partially-Substituted CsH2PO4 and the Applicability in Electrochemical Devices [mdpi.com]
- 22. Superprotonic conductivity in RbH2−3y(PO4)1−y: a phosphate deficient analog to cubic CsH2PO4 in the (1 − x)RbH2PO4 – xRb2HPO4 system - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 23. chem.fsu.edu [chem.fsu.edu]
- 24. engineering.purdue.edu [engineering.purdue.edu]
- 25. researchgate.net [researchgate.net]
- 26. drawellanalytical.com [drawellanalytical.com]
- 27. youtube.com [youtube.com]
- 28. researchgate.net [researchgate.net]
An In-depth Technical Guide to Cesium Phosphate: History, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of cesium phosphate (B84403), from the initial discovery of its constituent element, cesium, to its synthesis, properties, and relevance in modern research and development. This guide is tailored for a technical audience, offering detailed experimental insights and structured data to support advanced scientific endeavors.
History and Discovery
The history of cesium phosphate is intrinsically linked to the discovery of the element cesium. There is no singular "discovery" event for the this compound salt, as it was likely first synthesized through standard chemical reactions following the isolation and characterization of cesium and its common salts.
The Discovery of Cesium (1860)
Cesium (Cs) was the first element to be discovered using the method of spectroscopy, a groundbreaking analytical technique developed a year prior. In 1860, German scientists Robert Bunsen and Gustav Kirchhoff were analyzing the mineral water from Dürkheim, Germany.[1][2][3] Using their newly invented spectroscope, they observed two distinct bright blue lines in the emission spectrum that did not correspond to any known element.[4][5] They correctly concluded that they had identified a new alkali element. The name "cesium" was derived from the Latin word caesius, meaning "sky-blue," in honor of these characteristic spectral lines.[1][4][5][6]
Bunsen and Kirchhoff were able to precipitate and isolate various salts of the new element, including cesium chloride and cesium carbonate, from large volumes of the mineral water.[4][7]
Isolation of Elemental Cesium (1882)
While Bunsen and Kirchhoff discovered the element, they were unable to isolate it in its pure metallic form. That achievement belongs to the Swedish chemist Carl Theodor Setterberg who, in 1882, successfully isolated elemental cesium by performing electrolysis on a molten mixture of cesium cyanide (CsCN) and barium cyanide.[1][7][8]
First Synthesis of this compound
The first documented synthesis of this compound (Cs₃PO₄) is not clearly recorded in historical literature. However, its creation would have been a straightforward chemical process for 19th-century chemists once cesium hydroxide (B78521) or cesium carbonate became available. The synthesis would have followed a classic acid-base neutralization reaction by reacting a cesium base with phosphoric acid. Modern synthesis methods still rely on this fundamental principle.
Physicochemical and Quantitative Data
This section summarizes the key physical and chemical properties of elemental cesium and its most common phosphate salt, trithis compound (Cs₃PO₄).
Properties of Elemental Cesium
| Property | Value | Reference(s) |
| Atomic Number | 55 | [5][9] |
| Atomic Mass | 132.905 u | [5] |
| Melting Point | 28.5 °C (83.3 °F) | [5][6][9] |
| Boiling Point | 671 °C (1,240 °F) | [6] |
| Density | 1.873 g/cm³ (at 20 °C) | [6] |
| Electronegativity | 0.79 (Pauling Scale) | [9] |
| Appearance | Silvery-golden, soft metal | [6][9] |
| Stable Isotope | ¹³³Cs (only one) | [9] |
Properties of Trithis compound
| Property | Value | Reference(s) |
| Chemical Formula | Cs₃PO₄ | [8] |
| Molar Mass | 493.69 g/mol | [8] |
| Appearance | White, crystalline solid | |
| Solubility | Highly soluble in water | [8] |
| CAS Number | 17893-64-0 | [8] |
| PubChem CID | 9827043 | [10] |
Experimental Protocols
While specific historical protocols are unavailable, the following section details a modern, generalized methodology for the synthesis and characterization of this compound, adapted from established procedures for other metal phosphates.
Synthesis of Trithis compound (Cs₃PO₄) via Wet Precipitation
This protocol describes the synthesis of trithis compound from the reaction of a soluble cesium salt with a soluble phosphate salt in an aqueous solution.
Materials:
-
Cesium Nitrate (CsNO₃) or Cesium Carbonate (Cs₂CO₃)
-
Diammonium Phosphate ((NH₄)₂HPO₄)
-
Ammonium Hydroxide (NH₄OH) solution (e.g., 0.1 M)
-
Deionized Water
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
-
Calcination furnace
-
pH meter
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a 0.3 M aqueous solution of Cesium Nitrate.
-
Prepare a 0.2 M aqueous solution of Diammonium Phosphate.
-
-
Reaction/Precipitation:
-
Place the Cesium Nitrate solution in a reaction vessel equipped with a magnetic stirrer.
-
Slowly add the Diammonium Phosphate solution dropwise into the cesium solution while stirring vigorously at room temperature.
-
Use a pH meter to monitor the reaction mixture. Add Ammonium Hydroxide solution as needed to maintain the pH at approximately 8 to ensure the precipitation of the desired phosphate species. A white precipitate of this compound will form.
-
-
Aging the Precipitate:
-
After the addition is complete, continue stirring the mixture for 6-8 hours to allow the precipitate to age and ensure the reaction goes to completion.
-
-
Filtration and Washing:
-
Filter the white suspension using a Büchner funnel.
-
Wash the collected precipitate several times with deionized water to remove any unreacted ions and byproducts.
-
-
Drying and Calcination:
-
Transfer the washed precipitate to a crucible and dry it in an oven at 120°C for 8-12 hours.
-
Calcine the dried powder in a furnace at a high temperature (e.g., 900-1000°C) for 5 hours to form the crystalline trithis compound powder.
-
Characterization Methods
1. X-Ray Diffraction (XRD):
-
Purpose: To confirm the crystalline phase and purity of the synthesized powder.
-
Methodology: The calcined Cs₃PO₄ powder is analyzed using a powder X-ray diffractometer. The resulting diffraction pattern is compared with standard patterns from crystallographic databases (e.g., JCPDS) to identify the phase and check for impurities.
2. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Purpose: To identify the functional groups present, specifically the phosphate (PO₄³⁻) group.
-
Methodology: A small amount of the sample is mixed with KBr and pressed into a pellet, or analyzed directly using an ATR accessory. The FTIR spectrum is recorded, and the characteristic vibrational bands for the P-O bonds of the phosphate group are identified.
3. Scanning Electron Microscopy (SEM):
-
Purpose: To analyze the morphology, particle size, and surface characteristics of the synthesized powder.
-
Methodology: The powder is mounted on a sample holder and sputter-coated with a conductive material (e.g., gold). The sample is then imaged in the SEM to observe its microstructure.
Applications and Relevance in Drug Development
While trithis compound itself is not a common pharmaceutical ingredient, cesium salts and phosphate compounds are highly relevant to researchers in the life sciences and drug development.
Cesium Salts in Organic Synthesis
For drug development professionals, the most significant application of cesium is the use of its salts—particularly cesium carbonate (Cs₂CO₃) and cesium fluoride (B91410) (CsF) —as reagents in organic synthesis. These salts are favored for their ability to promote a variety of chemical reactions under mild conditions, often leading to higher yields and better selectivity.[5][9]
Key applications include:
-
Palladium-Catalyzed Coupling Reactions: Cesium salts are widely used as bases in critical C-C and C-N bond-forming reactions like the Suzuki and Buchwald-Hartwig couplings, which are fundamental in the synthesis of complex drug molecules.[5][9]
-
Nucleophilic Substitution: They serve as effective bases in O-alkylation, N-alkylation, and other substitution reactions, which are common steps in synthesizing pharmaceutical intermediates.[5]
-
Chemoselectivity: The "cesium effect" can influence the outcome of a reaction, allowing chemists to selectively target one functional group over another, a powerful tool in constructing complex molecular architectures.[7]
Pharmacological and Research Applications
-
Neuroscience Research: Cesium chloride (CsCl) is a valuable tool in neurophysiology as it can block certain potassium ion channels, allowing researchers to study the function of other channels in isolation.[4]
-
Psychopharmacology Studies: Early research investigated the effects of cesium on the central nervous system, noting that it increases serotonin (B10506) turnover and neurotransmitter release, with potential (though unproven in humans) applications in treating psychological disorders.[6][11]
-
Density-Gradient Centrifugation: In molecular biology, CsCl is used to separate DNA, RNA, and other nucleic acids based on their density.[4]
Phosphate Compounds in Drug Delivery
Phosphorus-containing compounds are integral to modern medicine.[12] While this compound is not directly used, other biocompatible metal phosphates, such as tricalcium phosphate (TCP) , are extensively used in drug delivery and tissue engineering due to their similarity to the mineral component of bone.[1][2][13][14][15][16][17] They can be formulated into scaffolds or nanoparticles to facilitate the controlled release of therapeutic agents.[16]
Visualized Workflows and Timelines
The following diagrams, rendered using the DOT language, illustrate key logical and experimental flows related to this compound.
Caption: A timeline illustrating the key milestones from the discovery of cesium to the logical pathway for the first synthesis of this compound.
Caption: A generalized experimental workflow for the synthesis and subsequent characterization of crystalline this compound powder.
References
- 1. atamankimya.com [atamankimya.com]
- 2. Tricalcium Phosphate [digitalfire.com]
- 3. upcommons.upc.edu [upcommons.upc.edu]
- 4. benchchem.com [benchchem.com]
- 5. Cesium Salts in Organic Synthesis: A Review | Bentham Science [eurekaselect.com]
- 6. Pharmacological and toxicological investigations of cesium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00316K [pubs.rsc.org]
- 8. Caesium phosphate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound | Cs3O4P | CID 9827043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. [Cesium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ruipugroup.com [ruipugroup.com]
- 14. Synthesis and Application of Sustainable Tricalcium Phosphate Based Biomaterials From Agro-Based Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tricalcium phosphate - Wikipedia [en.wikipedia.org]
- 16. β-tricalcium phosphate synthesized in organic medium for controlled release drug delivery application in bio-scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Natural Occurrence and Sources of Cesium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence and sources of cesium, with a focus on its mineralogy, geological environments, and the analytical methodologies used for its characterization. Contrary to the implication of "cesium phosphate (B84403) minerals," cesium does not naturally form primary phosphate minerals. Instead, its significant concentrations are found within specific silicate (B1173343) minerals located in highly evolved igneous rocks.
Principal Natural Occurrences of Cesium
Cesium is a rare element in the Earth's crust, with an average abundance of about 3 parts per million.[1] Its large ionic radius prevents it from being easily incorporated into common rock-forming minerals. Consequently, cesium becomes concentrated in the late stages of magma crystallization, leading to its enrichment in specific geological settings.
The primary economic source of cesium is the mineral pollucite .[2] Significant concentrations are also found in the lithium-rich mica, lepidolite (B1170510) .[3] Other, less common sources include certain beryls, feldspars, and geyserites.[4][5]
Pollucite is a zeolite mineral with the chemical formula (Cs,Na)₂Al₂Si₄O₁₂·2H₂O.[6] It is the most significant ore of cesium, with some high-grade deposits containing up to 34% cesium by weight.[2] Pollucite is typically found in highly fractionated granite pegmatites, specifically a type known as lithium-cesium-tantalum (LCT) pegmatites.[6]
These LCT pegmatites are formed from the residual melt of crystallizing granite magmas, which are enriched in incompatible elements like lithium, cesium, tantalum, and rubidium.[7] The Tanco Mine in Manitoba, Canada, is a world-class example of an LCT pegmatite that hosts a significant pollucite deposit.[8] Other notable occurrences are in Zimbabwe, Namibia, and the United States (Maine and South Dakota).[6][8]
-
Other Minerals: Cesium can also be found in trace amounts in other minerals associated with LCT pegmatites, such as beryl (B75158) (morganite) and some feldspars.[6]
Quantitative Data on Cesium Occurrences
The following tables summarize the quantitative data on cesium concentrations in its primary mineral sources and other natural occurrences.
| Mineral/Source | Cesium Oxide (Cs₂O) Content (wt%) | Cesium (Cs) Content (wt%) | Location Examples |
| Pollucite | 5 - 41 | ~4.2 - 34.4 | Tanco Mine (Canada), Bikita (Zimbabwe) |
| Lepidolite | up to 25.8 | up to ~21.7 | Yichun (China) |
| Geyserite | up to ~3.4 | up to 2.89 | Tibet |
| Geothermal Brine | Not Applicable | up to 52.7 mg/L | Qinghai-Xizang Plateau (China) |
| Location | Deposit Type | Host Rock | Key Cesium Minerals | Associated Minerals |
| Tanco Mine, Canada | LCT Pegmatite | Metagabbro/Metabasalt | Pollucite | Spodumene, Lepidolite, Petalite |
| Bikita, Zimbabwe | LCT Pegmatite | Greenstone Belt | Pollucite | Spodumene, Petalite, Lepidolite |
| Yichun, China | Topaz-Lepidolite Granite | Granite | Lepidolite, Pollucite | Topaz, Albite, K-feldspar |
| Tibet, China | Geyserite/Geothermal | Not Applicable | Adsorbed on clays/silica | Opal, Clay minerals |
Experimental Protocols for Cesium Mineral Analysis
The characterization of cesium-bearing minerals requires a combination of analytical techniques to determine their elemental composition and crystal structure.
For techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), which provide highly sensitive elemental analysis, the mineral sample must be completely dissolved. A common and effective method is the four-acid digestion .
Protocol: Four-Acid Digestion for ICP-MS Analysis
-
Pulverization: The mineral sample (e.g., pollucite, lepidolite) is first crushed and pulverized to a fine powder (<75 μm) to ensure complete reaction with the acids.
-
Weighing: A precise amount of the powdered sample (typically 0.1 to 0.5 g) is weighed into a Teflon digestion vessel.
-
Acid Addition: A mixture of four acids is carefully added to the vessel. A common combination is:
-
Hydrochloric acid (HCl)
-
Nitric acid (HNO₃)
-
Perchloric acid (HClO₄)
-
Hydrofluoric acid (HF) The HF is crucial for dissolving the silicate matrix of the minerals.[12]
-
-
Digestion: The vessel is sealed and heated in a microwave digestion system. A typical program involves ramping the temperature to around 180-200°C and holding it for a specified time (e.g., 30-60 minutes) to ensure complete dissolution.[13]
-
Dilution: After cooling, the digested solution is carefully diluted with deionized water to a precise volume. This solution is then ready for analysis by ICP-MS.[13]
XRD is a non-destructive technique used to identify the crystalline phases present in a sample.
Protocol: Powder XRD for Mineral Identification
-
Sample Preparation: A small amount of the finely pulverized mineral powder is packed into a sample holder to create a flat, smooth surface.[14]
-
Instrument Setup: The sample is placed in an X-ray diffractometer. Typical instrument settings for mineral analysis involve using a copper (Cu) Kα X-ray source and scanning over a 2θ range of 5° to 70°.[15]
-
Data Collection: The instrument directs an X-ray beam onto the sample and measures the intensity of the diffracted X-rays at different angles.
-
Phase Identification: The resulting diffraction pattern (a plot of intensity versus 2θ angle) is a unique "fingerprint" of the crystalline phases present. This pattern is compared to a database of known mineral diffraction patterns (e.g., the ICDD PDF database) to identify the minerals in the sample.
XRF is another non-destructive technique used for determining the elemental composition of a material.
Protocol: XRF Analysis of Geological Powders
-
Sample Preparation: For quantitative analysis, the pulverized mineral sample is typically prepared as either a pressed powder pellet or a fused glass bead.
-
Pressed Pellet: The powder is mixed with a binder and pressed under high pressure to form a solid disk.
-
Fused Bead: The powder is mixed with a flux (e.g., lithium tetraborate) and heated at high temperature (~1000°C) until it melts and is then cast into a glass disk. This method generally yields more accurate results for major elements.
-
-
Instrument Calibration: The XRF spectrometer is calibrated using certified reference materials with known elemental compositions that are similar to the unknown sample.
-
Analysis: The prepared sample is placed in the spectrometer and irradiated with an X-ray beam. The instrument detects the fluorescent X-rays emitted by the sample, and their energies and intensities are used to identify and quantify the elements present.
Visualizing Geological and Analytical Processes
The following diagrams illustrate key concepts related to the formation and analysis of cesium-bearing minerals.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. apps.usgs.gov [apps.usgs.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. alsglobal.com [alsglobal.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. X-Ray Powder Diffraction Data—Identification and Structure Elucidation of Unknown Stone—Rietveld Refinement Approach [scirp.org]
- 13. xray.cz [xray.cz]
- 14. mdpi.com [mdpi.com]
- 15. X-Ray Fluorescence (XRF) [serc.carleton.edu]
A Theoretical and Computational Guide to the Electronic Band Structure of Cesium Orthophosphate (Cs₃PO₄)
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-depth Technical Guide
Disclaimer: While Cesium Orthophosphate (Cs₃PO₄) is a well-characterized inorganic compound, detailed theoretical studies and ab initio calculations of its electronic band structure are not widely available in peer-reviewed literature. This guide, therefore, presents a comprehensive theoretical framework and a detailed computational protocol for determining the band structure of Cs₃PO₄ using standard, state-of-the-art methods in computational materials science. The methodologies described are based on established practices for similar crystalline solids.
Introduction to Cesium Phosphate (B84403)
Cesium phosphate (Cs₃PO₄) is an inorganic salt that has garnered interest for various applications, including its potential role in the immobilization of radioactive cesium from nuclear wastewater.[1] Understanding the electronic properties, such as the band structure and density of states, is fundamental to predicting its conductivity, optical properties, and stability, which are critical for materials science applications.
Theoretical calculations, primarily based on Density Functional Theory (DFT), provide a powerful, atomistic-level approach to predict these electronic properties from first principles.[2] Such calculations can elucidate the nature of the electronic band gap, the contributions of atomic orbitals to the valence and conduction bands, and the effective masses of charge carriers, offering insights that complement experimental characterization.
Structural Properties of Cesium Orthophosphate
Any theoretical calculation of a crystalline solid's electronic structure begins with its precise atomic arrangement. Cesium orthophosphate has been experimentally characterized as having an orthorhombic crystal structure. The essential crystallographic data required as input for a computational model are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | Cs₃PO₄ | [3][4] |
| Crystal System | Orthorhombic | [1] |
| Space Group | Pmmm | [1] |
| Molar Mass | 493.69 g/mol | [4] |
Theoretical Framework: Density Functional Theory (DFT)
Density Functional Theory is the most widely used ab initio method for computing the electronic structure of solids.[5] It is a quantum mechanical modeling method that maps the complex many-body problem of interacting electrons onto a simpler system of non-interacting electrons moving in an effective potential.[2]
Key components of a typical DFT calculation for a crystalline solid include:
-
Exchange-Correlation (XC) Functional: This term approximates the complex many-body exchange and correlation effects. Common choices include the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA), with the Perdew-Burke-Erzerhof (PBE) functional being a standard in materials science.[2][6] For potentially more accurate band gap predictions, hybrid functionals like PBE0 may be employed.[1][2]
-
Basis Set: A set of mathematical functions used to represent the electronic wavefunctions. For periodic solids, a plane-wave basis set is the most common and efficient choice. The accuracy is controlled by a kinetic energy cutoff parameter.[2]
-
Pseudopotentials: To reduce computational cost, the strong potential of the atomic nucleus and the tightly bound core electrons are replaced by a smoother, effective potential known as a pseudopotential. This allows the calculation to focus only on the chemically active valence electrons.[7]
Detailed Computational Protocol for Band Structure Calculation
The following section outlines a step-by-step protocol for calculating the electronic band structure of Cs₃PO₄. This workflow is standard for plane-wave DFT codes such as VASP (Vienna Ab initio Simulation Package), Quantum ESPRESSO, or CASTEP.[2][7]
Step 1: Structural Optimization (Ground-State Geometry)
The first computational step is to find the lowest-energy configuration of the crystal structure. This involves relaxing the lattice vectors and the positions of the atoms within the unit cell.
-
Input: Experimental crystallographic data for Cs₃PO₄ (orthorhombic, Pmmm).[1]
-
Procedure: A series of self-consistent field (SCF) calculations are performed, where the forces on the atoms and the stress on the unit cell are calculated after each step. The atomic positions and lattice parameters are adjusted iteratively to minimize these forces and stresses.
-
Convergence Criteria: The relaxation is considered complete when the total energy change between steps is less than a defined threshold (e.g., 10⁻⁵ eV per atom) and the maximum force on any atom is below a set value (e.g., 0.01 eV/Å).[2]
Step 2: High-Precision Self-Consistent Field (SCF) Calculation
Once the optimized structure is obtained, a single, high-precision SCF calculation is run to determine the accurate ground-state electronic charge density.
-
Input: The optimized crystal structure from Step 1.
-
Procedure: The Kohn-Sham equations are solved iteratively until the electronic charge density and total energy are converged. This calculation is performed on a dense, uniform grid of k-points in the Brillouin zone (e.g., a Monkhorst-Pack grid) to ensure accurate integration.
-
Output: The converged ground-state charge density and the Fermi energy of the system.
Step 3: Non-Self-Consistent Band Structure Calculation
The electronic band structure is then calculated along specific high-symmetry paths within the first Brillouin zone.
-
Input: The converged charge density from Step 2 and a list of high-symmetry k-point coordinates defining a path (e.g., Γ-X-S-Y-Γ for a simple orthorhombic lattice).
-
Procedure: This calculation is "non-self-consistent" because the charge density is held fixed (it is not updated in each iteration). The Kohn-Sham equations are solved only once for each k-point along the specified path to find the corresponding eigenvalues (energy levels).
-
Output: A set of energy eigenvalues for each k-point along the path.
Step 4: Density of States (DOS) Calculation
To complement the band structure, the Density of States (DOS) is calculated. The DOS provides information about the number of available electronic states at each energy level.
-
Input: The converged charge density from Step 2.
-
Procedure: A non-self-consistent calculation is run on a very dense k-point grid (denser than the SCF grid) to obtain a smooth DOS curve. The contribution of each atom and orbital (e.g., Cs-s, P-p, O-p) can be resolved to generate a Projected Density of States (PDOS).
-
Output: A plot of the total and projected density of states versus energy. This is crucial for identifying the atomic and orbital character of the valence band maximum (VBM) and conduction band minimum (CBM).
Visualization of the Computational Workflow
The logical flow for a first-principles calculation of the electronic band structure of Cs₃PO₄ is depicted below. This process ensures that the calculation is performed on the true theoretical ground-state structure and yields accurate electronic properties.
Caption: Computational workflow for determining the band structure of Cs₃PO₄.
References
- 1. This compound (Cs₃PO₄) [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Cs3O4P | CID 9827043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Caesium phosphate - Wikipedia [en.wikipedia.org]
- 5. ceder.berkeley.edu [ceder.berkeley.edu]
- 6. Coexistence of Cationic and Anionic Phosphate Moieties in Solids: Unusual but Not Impossible - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arxiv.org [arxiv.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Isotopic Labeling of Cesium Phosphate (B84403) for Tracer Studies
This technical guide provides a comprehensive overview of the principles, methodologies, and applications of isotopically labeled cesium phosphate in tracer studies. The content is designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge required to design and execute experiments utilizing this powerful technique.
Introduction to Isotopic Labeling and Tracer Studies
Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or physical system.[1] By replacing one or more atoms of a molecule with their isotope, the molecule becomes "labeled" and can be detected and quantified. This method is invaluable for elucidating reaction mechanisms, metabolic fluxes, and the pharmacokinetics of new chemical entities.[2][3][4]
Tracers, which can be either stable or radioactive isotopes, are essential tools in various scientific disciplines, from hydrology to drug development.[5][6][7] Radioactive tracers, or radiotracers, are particularly useful due to their high sensitivity of detection.[8][9] The choice of isotope depends on factors such as half-life, type of radiation emitted, and the biological or chemical system under investigation.
Selection of Isotopes for Labeling this compound
The selection of an appropriate isotope is critical for the success of a tracer study. The choice involves considering the specific research question, the required detection sensitivity, and the acceptable half-life of the isotope. Both the cation (Cesium) and the anion (Phosphate) of the compound can be labeled.
Cesium Isotopes
Cesium has only one stable isotope, ¹³³Cs, and several radioisotopes that can be used for tracing purposes.[10][11] The most common and relevant isotopes for tracer studies are summarized in the table below.
| Isotope | Natural Abundance | Half-life (t₁/₂) | Decay Mode(s) | Primary Emissions (MeV) | Common Applications |
| ¹³³Cs | 100% | Stable | - | - | NMR studies, baseline measurements |
| ¹³⁴Cs | Synthetic | 2.065 years | β⁻, ε | β⁻: 0.658, γ: 0.796, 0.605 | Hydrology, environmental tracing[12] |
| ¹³⁵Cs | Trace | 1.33 million years | β⁻ | β⁻: 0.205 | Long-term environmental studies |
| ¹³⁷Cs | Trace (Fission Product) | 30.04 years | β⁻ | β⁻: 0.512, γ: 0.662 (from ¹³⁷ᵐBa) | Medical therapy, industrial gauges, environmental tracing[12][13][14] |
Data sourced from Wikipedia.[10][14]
Phosphorus and Oxygen Isotopes for the Phosphate Group
The phosphate moiety can be labeled using radioactive isotopes of phosphorus or stable isotopes of oxygen.
| Isotope | Type | Half-life (t₁/₂) | Decay Mode | Primary Emissions (MeV) | Common Applications |
| ³²P | Radioactive | 14.29 days | β⁻ | β⁻: 1.71 | Biochemical studies of phosphorylation[8] |
| ³³P | Radioactive | 25.4 days | β⁻ | β⁻: 0.249 | DNA sequencing, biochemical studies[8] |
| ¹⁸O | Stable | Stable | - | - | Tracing biogeochemical phosphorus cycling[15] |
Synthesis and Characterization of Isotopically Labeled this compound
The synthesis of isotopically labeled this compound requires careful handling of radioactive materials and adherence to established radiochemical protocols. The general approach involves the reaction of a soluble, isotopically labeled precursor with a phosphate-containing reagent.
Proposed Experimental Protocol for Synthesis
The following is a generalized protocol for the synthesis of ¹³⁷Cs-labeled this compound, based on common precipitation methods for inorganic phosphates.[16]
Objective: To synthesize solid ¹³⁷Cs₃PO₄ for use in tracer studies.
Materials:
-
¹³⁷CsCl solution of known activity (e.g., from a certified supplier).
-
Trisodium (B8492382) phosphate (Na₃PO₄) or phosphoric acid (H₃PO₄).
-
Deionized water.
-
pH meter and appropriate buffers.
-
Centrifuge and centrifuge tubes.
-
Radiation shielding and monitoring equipment.
Procedure:
-
In a shielded fume hood, dissolve a stoichiometric amount of non-radioactive CsCl (carrier) in deionized water.
-
Add the known activity of the ¹³⁷CsCl solution to the carrier solution and mix thoroughly.
-
In a separate vessel, prepare an aqueous solution of trisodium phosphate.
-
Slowly add the trisodium phosphate solution to the cesium chloride solution while stirring continuously. A precipitate of this compound will form. The reaction is: 3CsCl + Na₃PO₄ → Cs₃PO₄(s) + 3NaCl.
-
Monitor and adjust the pH of the solution to optimize precipitation, typically a neutral to slightly alkaline pH.
-
Allow the precipitate to age for a predetermined time to ensure complete formation and uniform particle size.
-
Separate the solid this compound from the supernatant by centrifugation.
-
Wash the precipitate several times with deionized water to remove any unreacted precursors and byproducts (e.g., NaCl).
-
Dry the labeled this compound precipitate at a suitable temperature (e.g., 70-100°C) to a constant weight.
-
The final product should be characterized to confirm its identity, purity, and specific activity.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of isotopically labeled this compound.
Characterization Techniques
Once synthesized, the labeled compound must be thoroughly characterized to ensure its suitability for tracer studies.
| Technique | Purpose |
| X-Ray Diffraction (XRD) | To confirm the crystalline structure and phase purity of the synthesized this compound.[16][17] |
| Scanning Electron Microscopy (SEM) | To analyze the morphology and particle size of the synthesized material.[18] |
| Gamma Spectroscopy | To identify the radioisotope (e.g., ¹³⁷Cs) and quantify its activity. |
| Liquid Scintillation Counting | To determine the specific activity (Bq/g) of the final product, especially for beta-emitters. |
| Mass Spectrometry (MS) | For stable isotope analysis (e.g., ¹⁸O in phosphate) to determine isotopic enrichment.[1] |
Applications in Tracer Studies
Isotopically labeled this compound can be employed as a tracer in a variety of scientific fields.
Drug Development
In pharmaceutical research, radiolabeled compounds are critical for conducting Absorption, Distribution, Metabolism, and Excretion (ADME) studies.[19] Labeled this compound could be used to:
-
Track the in vivo fate of phosphate-based drugs or formulations.
-
Study the interaction of cesium ions with biological systems.
-
Serve as a non-metabolized marker to understand physiological processes like gut transit time or membrane permeability.
Environmental Science
Cesium isotopes, particularly ¹³⁷Cs from nuclear fallout, are widely used as tracers for soil erosion and sediment transport studies.[12][20] Synthesized labeled this compound can be used in controlled experiments to:
-
Investigate the mobility and bioavailability of phosphate and cesium in different soil types.[21]
-
Study the sorption and desorption kinetics of these ions on various minerals and organic matter.[22]
-
Understand the transport of particle-associated contaminants in aquatic systems.
Biochemical and Physiological Research
Tracer studies provide dynamic information about biological processes that is often unobtainable by other means.[6][23] Labeled this compound could be used to:
-
Investigate ion transport mechanisms across cell membranes.
-
Trace the movement and distribution of phosphate within an organism.
-
As cesium is a potassium analog, it can be used to study processes involving potassium channels and transporters.[24]
General Experimental Protocol for a Tracer Study
The following protocol outlines the key steps in a typical in vivo tracer study in a laboratory setting.
Objective: To determine the biodistribution of ¹³⁷Cs-labeled this compound in a rodent model.
Materials:
-
Synthesized and characterized ¹³⁷Cs₃PO₄.
-
Appropriate vehicle for administration (e.g., saline).
-
Animal model (e.g., rats or mice).
-
Equipment for administration (e.g., gavage needles, syringes).
-
Metabolic cages for collection of excreta.
-
Dissection tools and sample collection vials.
-
Gamma counter or liquid scintillation counter.
Procedure:
-
Dose Preparation: Prepare a formulation of ¹³⁷Cs₃PO₄ in the chosen vehicle at the desired concentration and specific activity.
-
Administration: Administer a precise dose of the labeled compound to the animals via the desired route (e.g., oral gavage, intravenous injection).
-
Sample Collection: At predetermined time points, collect blood, urine, and feces. At the end of the study, euthanize the animals and dissect key organs and tissues (e.g., liver, kidneys, muscle, bone).
-
Sample Processing: Weigh all collected samples. Homogenize tissues as necessary to ensure uniform sampling for analysis.
-
Radioactivity Measurement: Analyze the radioactivity in each sample using a gamma counter or liquid scintillation counter.
-
Data Analysis: Calculate the concentration of the tracer in each sample (e.g., as a percentage of the injected dose per gram of tissue). Plot the data as a function of time to determine the pharmacokinetic profile.
General Workflow for a Tracer Study
Caption: Generalized workflow for an isotopic tracer study.
Safety Considerations
Working with radioactive isotopes, particularly gamma-emitters like ¹³⁷Cs, requires strict adherence to safety protocols. All work must be conducted in designated laboratories with appropriate shielding (e.g., lead bricks), remote handling tools, and personal protective equipment. All radioactive waste must be disposed of in accordance with institutional and national regulations.
Conclusion
The isotopic labeling of this compound provides a versatile tool for a wide range of tracer studies in drug development, environmental science, and fundamental biology. By carefully selecting the appropriate isotope and following rigorous synthesis and experimental protocols, researchers can gain unique insights into the dynamic behavior of cesium and phosphate in complex systems. The methodologies and data presented in this guide offer a solid foundation for the successful application of this powerful technique.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tracing metabolic flux through time and space with isotope labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotope tracing in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical tracer methods [pubs.usgs.gov]
- 6. Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Radioactive tracer - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Isotopes of caesium - Wikipedia [en.wikipedia.org]
- 11. Caesium - Wikipedia [en.wikipedia.org]
- 12. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]
- 13. epa.gov [epa.gov]
- 14. Caesium-137 - Wikipedia [en.wikipedia.org]
- 15. Using Isotope Analysis to Understand Phosphorus Cycling Changes - AnalyteGuru [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Cesium-134 as a tracer to study particle transport processes within a small catchment with a buffer zone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
- 24. jlakes.org [jlakes.org]
Spectroscopic Profile of Cesium Phosphate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of cesium phosphate (B84403) (Cs₃PO₄), a compound of interest in various scientific and pharmaceutical applications. The guide details the principles and experimental data associated with Raman spectroscopy, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this inorganic phosphate.
Introduction to Spectroscopic Analysis of Cesium Phosphate
Spectroscopic techniques are powerful tools for elucidating the molecular structure, bonding, and dynamics of chemical compounds. For this compound, Raman and IR spectroscopy provide insights into the vibrational modes of the phosphate anion (PO₄³⁻) and the influence of the cesium cation (Cs⁺) on its structure. Nuclear Magnetic Resonance spectroscopy, particularly ³¹P and ¹³³Cs NMR, offers detailed information about the local chemical environment of the phosphorus and cesium nuclei, respectively. Understanding these spectroscopic signatures is crucial for quality control, reaction monitoring, and structural analysis in research and development.
Vibrational Spectroscopy: Raman and Infrared (IR) Analysis
Raman and IR spectroscopy are complementary techniques that probe the vibrational modes of molecules. For the phosphate ion, which has a tetrahedral geometry (Td symmetry) in its free state, four fundamental vibrational modes are expected: the symmetric stretching (ν₁), the doubly degenerate bending (ν₂), the triply degenerate antisymmetric stretching (ν₃), and the triply degenerate bending (ν₄) modes. In the solid state, interactions with the cesium cations and the crystal lattice can lead to a reduction in symmetry, resulting in the splitting of degenerate modes and the activation of otherwise silent modes.
Raman Spectroscopy
Raman spectroscopy is particularly sensitive to the symmetric vibrations of non-polar bonds. The most intense band in the Raman spectrum of the phosphate ion is typically the symmetric stretching mode (ν₁).
Table 1: Raman Spectral Data for this compound
| Raman Shift (cm⁻¹) | Assignment |
| ~937 | ν₁ (PO₄³⁻) symmetric stretch |
| ~1017 | ν₃ (PO₄³⁻) antisymmetric stretch |
| ~420 | ν₂ (PO₄³⁻) symmetric bend |
| ~567 | ν₄ (PO₄³⁻) bending mode |
| Note: The exact peak positions can vary depending on the sample's physical state (e.g., crystalline, amorphous, or in solution) and the presence of hydrates. |
Infrared (IR) Spectroscopy
Infrared spectroscopy is based on the absorption of infrared radiation by molecules, exciting their vibrational modes. The triply degenerate antisymmetric stretching (ν₃) and bending (ν₄) modes of the phosphate ion are typically strong in the IR spectrum.
Table 2: Infrared (IR) Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~1017 | ν₃ (PO₄³⁻) antisymmetric stretch |
| ~567 | ν₄ (PO₄³⁻) bending mode |
| Note: The IR spectrum of solid this compound is often characterized by broad absorption bands due to the ionic nature of the compound. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR spectroscopy is a powerful technique for probing the local atomic environment in solid materials. For this compound, ³¹P and ¹³³Cs NMR are the most informative.
³¹P Solid-State NMR
Phosphorus-31 is a spin-1/2 nucleus with 100% natural abundance, making it an excellent nucleus for NMR studies. The ³¹P chemical shift is highly sensitive to the local electronic environment, including the number and type of neighboring atoms and the nature of the chemical bonds. For orthophosphates like Cs₃PO₄, the ³¹P chemical shift typically falls within a well-defined range. It has been noted that hydration can cause a downfield shift in the ³¹P NMR spectrum of Cs₃PO₄.
Table 3: ³¹P NMR Spectral Data for this compound
| Parameter | Value (ppm) |
| Isotropic Chemical Shift (δ) | ~6.0 |
| Note: The chemical shift is referenced to 85% H₃PO₄. The exact value can be influenced by factors such as hydration state and crystalline form. |
¹³³Cs Solid-State NMR
Cesium-133 is also a 100% naturally abundant nucleus with a spin of 7/2. Although it is a quadrupolar nucleus, its relatively small quadrupole moment often results in reasonably sharp NMR signals in symmetric environments. The ¹³³Cs chemical shift provides information about the coordination environment of the cesium ions.
Table 4: ¹³³Cs NMR Spectral Data for this compound
| Parameter | Value (ppm) |
| Isotropic Chemical Shift (δ) | -30 to 130 |
| Note: The chemical shift is referenced to a 0.1 M CsNO₃ solution. The broad range reflects the sensitivity of the cesium nucleus to its local environment. |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections outline typical experimental protocols for the analysis of solid this compound.
Raman Spectroscopy Protocol
-
Sample Preparation: A small amount of finely ground this compound powder is placed on a microscope slide or in a capillary tube.
-
Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) and a microscope for sample alignment is used.
-
Data Acquisition:
-
The laser is focused on the sample.
-
Raman scattering is collected in a backscattering geometry.
-
The spectrum is recorded over a specific spectral range (e.g., 100-1200 cm⁻¹).
-
Acquisition parameters such as laser power, integration time, and number of accumulations are optimized to achieve a good signal-to-noise ratio while avoiding sample degradation.
-
-
Data Processing: The raw spectrum is corrected for baseline and cosmic rays. The peak positions and intensities are then determined.
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
-
Sample Preparation:
-
KBr Pellet Method: A small amount of this compound (typically 1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (approx. 200 mg). The mixture is then pressed into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the powder is placed directly on the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact.
-
-
Instrumentation: An FTIR spectrometer equipped with a suitable detector (e.g., DTGS or MCT) is used.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
-
The sample is placed in the infrared beam.
-
The spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio. A typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Solid-State NMR Spectroscopy Protocol
-
Sample Preparation: The this compound powder is packed into a solid-state NMR rotor (e.g., zirconia) of an appropriate diameter (e.g., 4 mm).
-
Instrumentation: A solid-state NMR spectrometer with a high-field magnet and a magic-angle spinning (MAS) probe is required.
-
Data Acquisition (³¹P NMR):
-
The rotor is spun at a high and stable rate (e.g., 5-15 kHz) at the magic angle (54.7°) to average out anisotropic interactions.
-
A single-pulse experiment with high-power proton decoupling is typically used.
-
The ³¹P signal is acquired after a radiofrequency pulse.
-
A recycle delay of sufficient length (e.g., 5 times the spin-lattice relaxation time, T₁) is used to ensure quantitative results.
-
-
Data Acquisition (¹³³Cs NMR):
-
Similar to ³¹P NMR, the sample is spun at the magic angle.
-
A single-pulse experiment is often sufficient. Due to the quadrupolar nature of ¹³³Cs, specialized pulse sequences may be employed to enhance spectral resolution.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to an external standard.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid sample like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
This guide provides a foundational understanding of the spectroscopic characterization of this compound. For more specific applications, it is recommended to consult the primary scientific literature and adapt the experimental protocols to the particular research objectives.
An In-depth Technical Guide to Phase Transitions in Cesium Dihydrogen Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium dihydrogen phosphate (B84403) (CsH₂PO₄), often abbreviated as CDP, is a hydrogen-bonded ferroelectric crystal that has garnered significant scientific interest due to its remarkable phase transitions, particularly its transformation into a superprotonic conductor at elevated temperatures. This property makes it a promising material for applications in intermediate-temperature fuel cells and other electrochemical devices. Understanding the nuances of its phase behavior is critical for optimizing its performance and stability in these applications. This technical guide provides a comprehensive overview of the phase transitions in cesium dihydrogen phosphate, detailing the structural transformations, the influence of external conditions, and the experimental methodologies used to characterize these phenomena.
Phase Transitions of Cesium Dihydrogen Phosphate
Cesium dihydrogen phosphate undergoes a series of phase transitions as a function of temperature and pressure. At ambient pressure, it transitions from a low-temperature ferroelectric phase to a paraelectric phase, and subsequently to a high-temperature superprotonic phase.
-
Ferroelectric Phase: At low temperatures, below approximately 154 K (-119 °C), CsH₂PO₄ exists in a ferroelectric phase. This phase is characterized by a spontaneous electric polarization. The crystal structure is monoclinic with the space group P2₁[1][2]. The ferroelectric transition is accompanied by an ordering of the protons (or deuterons) in the hydrogen bonds[3].
-
Paraelectric Phase: Above the Curie temperature of 154 K, CDP transitions into a paraelectric phase. In this phase, the spontaneous polarization disappears. The crystal structure remains monoclinic but the space group changes to P2₁/m[1][2][4]. This structure persists at room temperature and is stable up to the superprotonic transition temperature[5][6].
-
Superprotonic Phase: The most notable transition occurs at approximately 504 K (231 °C), where CDP transforms into a superprotonic phase[5][7]. This transition is marked by a dramatic increase in proton conductivity by several orders of magnitude[7][8]. For instance, the proton conductivity can jump from 8.5 × 10⁻⁶ S·cm⁻¹ at 223 °C to 1.8 × 10⁻² S·cm⁻¹ at 233 °C[7]. The superprotonic phase has a cubic crystal structure with the space group Pm3̅m[1][5]. This high-temperature phase is often unstable under ambient conditions due to dehydration, but the transition is reversible in a water-saturated atmosphere[5]. The high conductivity in this phase is attributed to a high degree of disorder in the hydrogen bond network, facilitating proton transport[7][8].
The sequence of these phase transitions at ambient pressure is illustrated in the diagram below.
Phase transitions of CsH₂PO₄ with increasing temperature.
Influence of External Factors
The phase transition temperatures and the stability of the different phases of CsH₂PO₄ are significantly influenced by external factors such as pressure and isotopic substitution (deuteration).
Pressure Effects
Applying hydrostatic pressure has a notable effect on the phase transitions of CDP. The ferroelectric transition temperature increases with pressure. Furthermore, high pressure can suppress the thermal decomposition that often accompanies the superprotonic transition at ambient pressure, leading to a stable cubic phase at higher temperatures[9]. For example, under a pressure of approximately 1 GPa, the superprotonic transition occurs at around 260 °C, and the high-conductivity phase is stable up to at least 375 °C[10][11]. At this pressure, an irreversible phase transition is also observed at 150 °C[10][11].
The relationship between pressure and the superprotonic transition temperature is depicted in the following diagram.
Effect of pressure on the superprotonic transition temperature.
Deuteration Effects
Isotopic substitution, specifically replacing hydrogen with deuterium (B1214612) to form CsD₂PO₄ (DCDP), has a pronounced effect on the ferroelectric phase transition. The transition temperature (Curie temperature) increases significantly upon deuteration, rising from approximately 150 K for CDP to around 270 K for DCDP[3]. This large isotope effect underscores the crucial role of the hydrogen bonds in the mechanism of the ferroelectric phase transition[3][12]. Interestingly, while the transition temperature is strongly affected, the pressure derivative of the transition temperature (dTc/dp) shows a much smaller isotope effect compared to other hydrogen-bonded ferroelectrics like KH₂PO₄[12].
Quantitative Data
The following tables summarize the key quantitative data related to the phase transitions of cesium dihydrogen phosphate.
Table 1: Phase Transition Temperatures and Crystal Structures at Ambient Pressure
| Phase | Transition Temperature (K) | Crystal System | Space Group |
| Ferroelectric | < 154 | Monoclinic | P2₁ |
| Paraelectric | 154 - 504 | Monoclinic | P2₁/m |
| Superprotonic | > 504 | Cubic | Pm3̅m |
Table 2: Lattice Parameters of CsH₂PO₄ Phases
| Phase | Temperature (°C) | a (Å) | b (Å) | c (Å) | β (°) |
| Paraelectric | Room Temp. | 8.04 | 6.59 | 4.95 | 107.82 |
| Superprotonic | 237 | 4.961(3) | - | - | - |
| Superprotonic | 242 | 4.9549(4) | - | - | - |
Table 3: Effect of Pressure and Deuteration on Transition Temperatures
| Compound | Transition | Pressure (GPa) | Temperature (K) |
| CsH₂PO₄ | Ferroelectric | Ambient | ~154 |
| CsD₂PO₄ | Ferroelectric | Ambient | ~270 |
| CsH₂PO₄ | Superprotonic | Ambient | ~504 |
| CsH₂PO₄ | Superprotonic | ~1.0 | ~533 |
| CsH₂PO₄ | Irreversible Transition | ~1.0 | ~423 |
Table 4: Proton Conductivity at Different Temperatures
| Temperature (°C) | Proton Conductivity (S·cm⁻¹) | Phase |
| 223 | 8.5 x 10⁻⁶ | Paraelectric |
| 233 | 1.8 x 10⁻² | Superprotonic |
| 275 (at 1 GPa) | 3.5 x 10⁻² | Superprotonic |
Experimental Protocols
A variety of experimental techniques are employed to study the phase transitions in cesium dihydrogen phosphate. Below are detailed methodologies for some of the key experiments.
X-ray Diffraction (XRD)
Objective: To determine the crystal structure and lattice parameters of the different phases of CsH₂PO₄ as a function of temperature and pressure.
Methodology:
-
Sample Preparation: Polycrystalline CsH₂PO₄ is synthesized, for example, by precipitation from an aqueous solution of Cs₂CO₃ and H₃PO₄ in methanol[13]. The resulting powder is dried thoroughly. For measurements, the powder is typically pressed into a dense pellet.
-
Instrumentation: A high-resolution X-ray diffractometer equipped with a high-temperature stage is used. For high-pressure studies, a diamond anvil cell is employed. Synchrotron X-ray sources are often used for high-resolution and time-resolved measurements[8][14].
-
Data Collection:
-
Temperature-Dependent XRD: The sample is heated in a controlled atmosphere. To prevent dehydration at high temperatures, measurements are often conducted in a humidified nitrogen or argon atmosphere[1].
-
Diffraction patterns are collected at various temperatures, with a sufficient hold time at each temperature to ensure thermal equilibrium[1]. A typical heating rate is 1-2 °C/min[1].
-
Pressure-Dependent XRD: The sample is loaded into a diamond anvil cell with a pressure-transmitting medium. The pressure is calibrated using a standard like ruby fluorescence. Diffraction patterns are collected at different pressures.
-
-
Data Analysis: The collected diffraction patterns are analyzed using Rietveld refinement to determine the space group and lattice parameters for each phase[1].
AC Impedance Spectroscopy
Objective: To measure the proton conductivity of CsH₂PO₄ as a function of temperature and identify the sharp increase in conductivity associated with the superprotonic phase transition.
Methodology:
-
Sample Preparation: A dense pellet of polycrystalline CsH₂PO₄ is prepared by uniaxial or cold pressing[13]. The typical thickness is around 1 mm.
-
Electrode Application: A thin layer of a conductive paste, such as silver or platinum, is applied to both faces of the pellet to serve as electrodes[13].
-
Measurement Setup: The sample is placed in a measurement cell with a controlled atmosphere and temperature. For high-temperature measurements, a humidified gas flow (e.g., nitrogen or air) is crucial to prevent dehydration[7].
-
Data Acquisition:
-
Data Analysis: The bulk resistance of the material is determined from the intercept of the impedance arc with the real axis in the Nyquist plot. The proton conductivity (σ) is then calculated using the formula σ = L / (R · A), where L is the thickness of the pellet, R is the bulk resistance, and A is the electrode area.
The workflow for a typical AC impedance spectroscopy experiment is outlined below.
Workflow for AC impedance spectroscopy of CsH₂PO₄.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the phase transitions and determine the transition temperatures and enthalpies.
Methodology:
-
Sample Preparation: A small amount of the CsH₂PO₄ powder (typically 2-10 mg) is weighed and hermetically sealed in an aluminum pan[2]. An empty sealed pan is used as a reference.
-
Instrumentation: A differential scanning calorimeter is used. The instrument is calibrated using a standard material with a known melting point, such as indium[2].
-
Measurement Protocol:
-
The sample and reference pans are placed in the DSC cell.
-
A controlled temperature program is applied, typically involving heating and cooling cycles at a constant rate (e.g., 10 °C/min)[15]. The temperature range should encompass the expected phase transitions.
-
A purge gas, such as nitrogen, is used to maintain an inert atmosphere[2].
-
-
Data Analysis: The DSC curve plots the differential heat flow between the sample and the reference as a function of temperature. Endothermic or exothermic peaks in the curve indicate phase transitions. The onset temperature of the peak is taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.
Conclusion
Cesium dihydrogen phosphate exhibits a fascinating series of temperature- and pressure-dependent phase transitions, culminating in a superprotonic state with high proton conductivity. The detailed characterization of these phases and the transitions between them is essential for the development of advanced materials for energy applications. The experimental techniques outlined in this guide, including X-ray diffraction, AC impedance spectroscopy, and differential scanning calorimetry, provide the necessary tools for researchers to probe the structural and electrical properties of CsH₂PO₄ and to explore strategies for enhancing its performance and stability. A thorough understanding of the interplay between structure, external conditions, and proton transport will continue to drive innovation in the field of solid-state proton conductors.
References
- 1. chem.fsu.edu [chem.fsu.edu]
- 2. engineering.purdue.edu [engineering.purdue.edu]
- 3. Phase transitions in low dimensional materials characterized by Raman spectroscopy- Oxford Instruments [andor.oxinst.com]
- 4. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. High-temperature phase transitions in CsH2PO4 under ambient and high-pressure conditions: a synchrotron x-ray diffraction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 14. "High-temperature phase transitions in cesium dihydrogen phosphate unde" by Juan Daniel Hermosillo [scholarworks.utep.edu]
- 15. tainstruments.com [tainstruments.com]
An In-depth Guide to the Chemical Properties of Cesium Phosphates
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the chemical formulas and molecular weights of various cesium phosphate (B84403) compounds. These inorganic salts are of interest in diverse research and development fields, from materials science to potential applications in drug delivery systems. The information is presented to facilitate easy comparison and reference for scientific professionals.
Quantitative Data Summary
The chemical properties of the primary forms of cesium phosphate are summarized in the table below. This allows for a direct comparison of their molecular formulas and weights.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |
| Trithis compound | Cs₃PO₄ | 493.69[1][2] |
| Dicesium Hydrogen Phosphate | Cs₂HPO₄ | 361.79 |
| Cesium Dihydrogen Phosphate | CsH₂PO₄ | 229.89[3][4][5][6] |
Detailed Compound Information
1. Trithis compound
Trithis compound, also known as this compound, is the fully substituted salt of phosphoric acid with cesium.
-
Chemical Formula : Cs₃PO₄[1][2][7]
-
This formula indicates that three cesium ions (Cs⁺) are required to balance the trivalent phosphate anion (PO₄³⁻).
-
-
Molecular Weight :
2. Dicesium Hydrogen Phosphate
Dicesium hydrogen phosphate is a partially substituted salt where two of the acidic protons of phosphoric acid are replaced by cesium ions.
-
Chemical Formula : Cs₂HPO₄
-
This compound consists of two cesium ions (Cs⁺) and a hydrogen phosphate anion (HPO₄²⁻).
-
-
Molecular Weight :
-
The calculated molecular weight for this compound is approximately 361.79 g/mol .
-
3. Cesium Dihydrogen Phosphate
Cesium dihydrogen phosphate is another partially substituted salt, with one acidic proton of phosphoric acid replaced by a cesium ion.
-
Chemical Formula : CsH₂PO₄[3][4][6]
-
This formula represents one cesium ion (Cs⁺) bonded to a dihydrogen phosphate anion (H₂PO₄⁻).[6]
-
-
Molecular Weight :
Logical Relationships of Cesium Phosphates
The following diagram illustrates the relationship between the constituent ions and the resulting this compound compounds. It visually represents the progressive substitution of hydrogen ions in phosphoric acid with cesium ions.
Caption: Ion substitution pathway for cesium phosphates.
References
- 1. lookchem.com [lookchem.com]
- 2. americanelements.com [americanelements.com]
- 3. Caesium dihydrogen phosphate | CsH2O4P | CID 23703512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Caesium dihydrogen phosphate | 18649-05-3 | Benchchem [benchchem.com]
- 5. americanelements.com [americanelements.com]
- 6. Caesium dihydrogen phosphate (18649-05-3) for sale [vulcanchem.com]
- 7. This compound | Cs3O4P | CID 9827043 - PubChem [pubchem.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Safe Handling of Cesium Phosphate (B84403) in the Laboratory
This guide provides comprehensive safety and handling information for cesium phosphate (Cs₃PO₄) for use in a laboratory setting. The information herein is intended to supplement, not replace, institutional safety protocols and the professional judgment of trained laboratory personnel.
Chemical and Physical Properties
This compound is an inorganic salt that is highly soluble in water.[1] It is typically supplied as a white powder.[2] A summary of its key chemical and physical properties is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | Cs₃PO₄ | [3][4] |
| Molecular Weight | 493.69 g/mol | [4] |
| CAS Number | 17893-64-0 | [3][4] |
| Appearance | White Powder | [2] |
| Melting Point | Not Available | [2] |
| Solubility | Highly soluble in water | [1] |
| Hydrogen Bond Donor Count | 0 | [3][4] |
| Hydrogen Bond Acceptor Count | 4 | [3][4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2][3] The primary hazards are irritation to the skin, eyes, and respiratory system.[3]
| Hazard Classification | Code | Description | Pictogram | Signal Word |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
Data sourced from PubChem and American Elements.[2][3]
Toxicological Data
| Data Point | Value | Compound | Notes |
| Acute Oral Toxicity (LD50) | 2600 mg/kg (Rat) | Cesium Chloride | Suggests moderate acute toxicity for cesium salts.[6] |
| Reproductive Toxicity (LOAEL) | 38 mg/kg bw/day | Cesium Salts | Lowest Observed Adverse Effect Level; studies showed effects on sperm motility and morphology.[5] |
| Time Weighted Average (TWA) | 2 mg/m³ | Cesium Hydroxide | Recommended exposure limit to protect against irritation.[5] |
Given the lack of specific data for this compound, it should be handled with the care afforded to materials of moderate toxicity with irritant properties.
Safe Handling and Storage
Adherence to proper handling and storage procedures is critical to minimize risk.
Handling
-
Engineering Controls : All work with this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.[7]
-
Personal Protective Equipment (PPE) : Appropriate PPE must be worn at all times. See Section 5.0 for a detailed guide to PPE selection.
-
Dispensing : Use a spatula or other appropriate tool for transferring the solid.[8] Avoid scooping directly from the container with weighing paper. Do not return excess chemical to the original container to prevent contamination.[7]
-
Avoiding Dust : Handle the powder gently to avoid creating dust. If dust generation is unavoidable, respiratory protection is required.
-
Hygiene : Wash hands thoroughly with soap and water after handling, even if gloves were worn.[9] Do not eat, drink, or smoke in the laboratory.[8]
Storage
-
Container : Keep the container tightly closed to prevent absorption of moisture.[10]
-
Location : Store in a cool, dry, and well-ventilated area.[10]
-
Compatibility : Store away from incompatible materials such as strong acids and strong oxidizing agents.[11][12] Although this compound is not as reactive as cesium metal, caution should be exercised.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is based on a risk assessment of the procedures to be performed. The following diagram provides a decision-making workflow for selecting PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
Generalized Experimental Protocol for Handling this compound
The following is a generalized protocol for the safe handling and use of solid this compound in a typical laboratory experiment, such as its use as a catalyst or reagent. This protocol does not pertain to a specific cited experiment but represents best practices.
Objective: To safely weigh and transfer this compound powder for use in a chemical reaction.
Materials:
-
This compound (Cs₃PO₄)
-
Weighing paper or weigh boat
-
Spatula
-
Reaction vessel
-
Appropriate solvent (if applicable)
-
Personal Protective Equipment (as determined in Section 5.0)
Procedure:
-
Preparation :
-
Ensure the work area, a certified chemical fume hood, is clean and uncluttered.
-
Confirm that an appropriate chemical spill kit, safety shower, and eyewash station are accessible.[12][13]
-
Don the required PPE: a lab coat, nitrile gloves, and chemical splash goggles.[14] If a significant amount of dust is anticipated and a fume hood is not available, an N95 or higher-rated respirator is necessary.[15]
-
-
Weighing :
-
Place a clean weigh boat or piece of weighing paper on the analytical balance and tare it.
-
Inside the fume hood, carefully open the this compound container.
-
Using a clean spatula, gently tap a small amount of the powder onto the weigh boat.[7] Do not insert the spatula directly into the main stock bottle if it has touched other surfaces.
-
Securely close the stock container immediately after dispensing.
-
Record the mass. If more material is needed, repeat the transfer process. Dispose of any excess material as chemical waste; do not return it to the stock container.
-
-
Transfer to Reaction Vessel :
-
Carefully carry the weigh boat to the reaction vessel, which should also be inside the fume hood.
-
Gently tap or use the spatula to transfer the powder into the reaction vessel.
-
If making a solution, add the solvent slowly to avoid splashing.
-
-
Cleanup :
-
Dispose of the used weigh boat or weighing paper in the designated solid waste container.
-
Wipe the spatula clean. If necessary, rinse it with an appropriate solvent into a waste container.
-
Wipe down the work surface within the fume hood.
-
Remove gloves using the proper technique and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures
Rapid and correct response to an emergency is crucial. The following flowchart outlines procedures for spills and exposures.
Caption: Emergency Procedures for this compound Incidents.
Spill Cleanup
-
Minor Spill : For a small, contained spill of powder, gently cover it with a damp paper towel to avoid raising dust.[16] Alternatively, use an absorbent material like sand or vermiculite.[17] Carefully sweep the material into a designated hazardous waste container.[18]
-
Major Spill : If the spill is large, uncontrolled, or in a poorly ventilated area, evacuate the lab immediately and notify your institution's emergency response team.[17]
First Aid
-
Skin Contact : Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[9] Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
Waste Disposal
All waste containing this compound, including contaminated materials from spill cleanups and excess reagents, must be disposed of as hazardous chemical waste.[18]
-
Collect waste in a clearly labeled, sealed container.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
-
Do not dispose of this compound down the drain.
References
- 1. Caesium phosphate - Wikipedia [en.wikipedia.org]
- 2. americanelements.com [americanelements.com]
- 3. This compound | Cs3O4P | CID 9827043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. fishersci.com [fishersci.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. scribd.com [scribd.com]
- 9. phi.com [phi.com]
- 10. fishersci.com [fishersci.com]
- 11. nj.gov [nj.gov]
- 12. physics.purdue.edu [physics.purdue.edu]
- 13. fishersci.com [fishersci.com]
- 14. chemistry.unm.edu [chemistry.unm.edu]
- 15. ddpsinc.com [ddpsinc.com]
- 16. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 17. cws.auburn.edu [cws.auburn.edu]
- 18. ehs.wisc.edu [ehs.wisc.edu]
Methodological & Application
Application Notes and Protocols for Cesium Salts in Density Gradient Ultracentrifugation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Density Gradient Ultracentrifugation with Cesium Salts
Density gradient ultracentrifugation is a powerful technique used to separate macromolecules based on their buoyant density.[1] This method is particularly effective for the purification of nucleic acids, proteins, and viral particles.[1][2] Cesium salts, due to the high atomic weight of cesium, can form dense solutions that are ideal for creating gradients capable of separating biomolecules with subtle density differences.[2] When a solution of a cesium salt is subjected to high centrifugal forces, the salt redistributes to form a continuous density gradient.[3] Macromolecules within this gradient migrate to a point where their buoyant density matches the density of the surrounding medium, a technique known as isopycnic centrifugation.[3]
The choice of the cesium salt is critical and depends on the target biomolecule and the desired density range. The most commonly used salt is cesium chloride (CsCl), with cesium sulfate (B86663) (Cs₂SO₄) also being utilized for specific applications, particularly with RNA.[2][4] While cesium phosphate (B84403) (Cs₃PO₄) is a highly water-soluble cesium salt, its application in density gradient ultracentrifugation is not well-documented in scientific literature.[5] This document provides an overview of the established use of cesium chloride and cesium sulfate and explores the theoretical potential of cesium phosphate for this application.
Comparison of Cesium Salts for Density Gradient Ultracentrifugation
The selection of a cesium salt is dictated by the buoyant density of the target molecule and the required properties of the gradient.
| Property | Cesium Chloride (CsCl) | Cesium Sulfate (Cs₂SO₄) | This compound (Cs₃PO₄) |
| Typical Application | DNA (plasmid, genomic), viruses, proteins | RNA, proteins | Theoretical, not established |
| Maximum Solution Density | ~1.91 g/cm³ | ~2.01 g/cm³ | Data not readily available, but expected to be high |
| Interaction with Biomolecules | Minimal, generally non-denaturing to DNA and proteins | Can cause precipitation of some proteins | Unknown, potential for interaction with phosphate-binding proteins |
| Advantages | Well-established protocols, high resolution for DNA separation | Higher density range suitable for RNA, can be used with denaturing agents like urea (B33335) | Potentially offers a different pH and ionic environment |
| Disadvantages | Can cause RNA to precipitate | Less commonly used than CsCl | Lack of established protocols and data on solution properties (density, viscosity) |
Applications of Cesium Salt Gradients
Purification of Nucleic Acids
Cesium chloride gradients are the gold standard for the purification of plasmid DNA, allowing for the separation of supercoiled plasmid DNA from linear chromosomal DNA and RNA.[3][6] The buoyant density of DNA in CsCl is dependent on its GC content.[3] Ethidium (B1194527) bromide is often used as an intercalating agent to increase the density difference between supercoiled and linear DNA.[3] Cesium sulfate is particularly useful for the separation of RNA, as it can reach higher densities than CsCl and can be used in the presence of denaturants like urea to prevent RNA aggregation.[4]
Buoyant Densities of Nucleic Acids in Cesium Salt Gradients
| Biomolecule | Gradient Medium | Buoyant Density (g/cm³) |
| DNA (average GC content) | Cesium Chloride | ~1.70 |
| RNA | Cesium Chloride | >1.8 (often pellets) |
| DNA | Cesium Sulfate | ~1.43 |
| RNA | Cesium Sulfate | ~1.64 |
Separation of Proteins
Proteins can also be separated based on their buoyant densities in cesium salt gradients, although this is less common than for nucleic acids. The buoyant density of a protein is determined by its amino acid composition and the degree of hydration.
Virus Purification
Density gradient ultracentrifugation with cesium chloride is a widely used method for the purification of various types of viruses, including adeno-associated viruses (AAVs).[7][8] This technique allows for the separation of full viral capsids (containing the genome) from empty capsids based on their density difference.[9]
Experimental Protocols
General Workflow for Density Gradient Ultracentrifugation
The following diagram illustrates the general workflow for preparing and running a density gradient ultracentrifugation experiment.
Protocol for Plasmid DNA Purification using Cesium Chloride
This protocol is a standard method for obtaining high-purity plasmid DNA.
Materials:
-
Bacterial cell pellet containing the plasmid of interest
-
Lysis buffer (e.g., alkaline lysis solution)
-
Cesium chloride (solid)
-
Ethidium bromide solution (10 mg/mL)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Ultracentrifuge and appropriate rotor (e.g., swinging bucket or vertical rotor)
-
Ultracentrifuge tubes
-
Syringe and needle for fractionation
-
Dialysis tubing or spin columns for desalting
Procedure:
-
Lyse the bacterial cells using a standard plasmid miniprep protocol (e.g., alkaline lysis) and precipitate the plasmid DNA.
-
Resuspend the crude plasmid DNA in TE buffer.
-
For each 4.0 mL of DNA solution, add 4.4 g of solid cesium chloride.[6] Mix gently until the CsCl is completely dissolved.
-
Add 400 µL of ethidium bromide solution (10 mg/mL).[6] The final solution should have a refractive index of approximately 1.3860, corresponding to a density of about 1.55 g/mL.
-
Transfer the solution to an ultracentrifuge tube and balance the tubes carefully.
-
Centrifuge at a high speed (e.g., 192,553 x g) for 18-48 hours at 20°C.[6]
-
After centrifugation, visualize the DNA bands under UV light. You should observe a lower, more intense band of supercoiled plasmid DNA and an upper band of linear chromosomal DNA and nicked plasmids.
-
Carefully collect the plasmid DNA band using a syringe and needle by puncturing the side of the tube.
-
Remove the ethidium bromide by extraction with water-saturated butanol.
-
Remove the cesium chloride by dialysis against TE buffer or using a desalting spin column.
Protocol for RNA Separation using Cesium Sulfate
This protocol is adapted for the purification of RNA, which has a higher buoyant density than DNA.
Materials:
-
RNA sample (e.g., total RNA extract)
-
Cesium sulfate
-
Urea (optional, for denaturation)
-
Buffer (e.g., MES or HEPES)
-
Ultracentrifuge and rotor
-
Ultracentrifuge tubes
-
Fractionation and desalting equipment
Procedure:
-
Prepare a stock solution of cesium sulfate in the desired buffer.
-
Dissolve the RNA sample in the cesium sulfate solution to a starting density of approximately 1.5 g/mL.
-
If denaturation is required, add urea to the cesium sulfate solution.
-
Load the sample into ultracentrifuge tubes and balance them.
-
Centrifuge at high speed (e.g., >100,000 x g) for 24-72 hours at 20°C.
-
Fractionate the gradient and collect the fractions containing RNA.
-
Remove the cesium sulfate by dialysis or other desalting methods.
The Potential of this compound in Density Gradient Ultracentrifugation
While not a standard medium for this technique, the properties of this compound suggest it could theoretically be used for density gradient ultracentrifugation.
Known Properties:
-
High Solubility: this compound is highly soluble in water, a prerequisite for forming dense solutions.[5]
-
Buffering Capacity: As a phosphate salt, it may offer buffering capacity, which could be advantageous for pH-sensitive samples.
Unknowns and Considerations:
-
Viscosity: The viscosity of concentrated this compound solutions is unknown. High viscosity can significantly increase the time required for particles to reach their isopycnic point.
-
Biomolecule Interaction: The phosphate moiety could potentially interact with biomolecules, particularly phosphate-binding proteins or nucleic acids, which might affect their buoyant density or integrity.
Proposed Exploratory Protocol: To investigate the feasibility of using this compound, one would need to:
-
Experimentally determine the relationship between this compound concentration and solution density (e.g., by measuring the refractive index).
-
Prepare a range of this compound solutions of known densities to establish if the required density for separating the target biomolecule can be achieved.
-
Perform trial ultracentrifugation runs with a known standard (e.g., a DNA marker) to assess gradient formation and the banding behavior of the standard.
Visualization of the Separation Principle
The following diagram illustrates the principle of isopycnic separation in a cesium salt gradient.
Disclaimer: The information provided on this compound is for theoretical and exploratory purposes only, as its use in density gradient ultracentrifugation is not an established scientific method. The protocols for cesium chloride and cesium sulfate are generalized and may require optimization for specific applications. Always consult relevant safety data sheets (SDS) before handling chemicals.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Equilibrium Density Gradient Centrifugation in Cesium Chloride Solutions Developed by Matthew Meselson and Franklin Stahl | Embryo Project Encyclopedia [embryo.asu.edu]
- 3. mun.ca [mun.ca]
- 4. Preparative density gradient centrifugation of RNA and DNA in cesium sulfate-urea mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the this compound formula class 11 chemistry CBSE [vedantu.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Comparative Analysis of Cesium Chloride- and Iodixanol-Based Purification of Recombinant Adeno-Associated Viral Vectors for Preclinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of cesium chloride density gradient ultracentrifugation for the purification and characterization of recombinant adeno-associated virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
Cesium Phosphate: A Versatile Catalyst in Modern Organic Synthesis
For Immediate Release
[City, State] – [Date] – Cesium phosphate (B84403) (Cs₃PO₄) is emerging as a potent and versatile catalyst in a variety of organic transformations, offering unique advantages in terms of reactivity and selectivity. This inorganic salt is demonstrating significant utility in palladium-catalyzed cross-coupling reactions and the synthesis of complex heterocyclic frameworks, making it a valuable tool for researchers, scientists, and drug development professionals.
Cesium salts, in general, have been noted for their beneficial "cesium effect" in catalysis, which is attributed to the large ionic radius and high polarizability of the cesium cation. This effect can influence the solubility of reaction components and, more significantly, directly interact with the catalyst, potentially stabilizing key intermediates and accelerating reaction rates. While cesium carbonate is more commonly employed, cesium phosphate presents a viable and sometimes advantageous alternative.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
This compound has shown promise as a base in several key palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
C-H Arylation
Direct C-H arylation is a powerful strategy for the synthesis of biaryl compounds, avoiding the need for pre-functionalized starting materials. This compound monohydrate has been effectively utilized as a base in the palladium-catalyzed C-H arylation of various aromatic and heteroaromatic compounds.
Application Note 1: Palladium-Catalyzed C-H Arylation
This protocol outlines the use of this compound monohydrate as a base in the direct C-H arylation of an aromatic substrate with an aryl halide.
Experimental Protocol:
-
To an oven-dried reaction vial, add the aromatic substrate (1.0 mmol), aryl halide (1.2 mmol), palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%), and this compound monohydrate (Cs₃PO₄·H₂O) (2.0 mmol).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add 2.0 mL of a suitable anhydrous solvent (e.g., toluene (B28343) or 1,4-dioxane) via syringe.
-
Seal the vial and place it in a preheated oil bath at 100-120 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite, washing with additional organic solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data Summary:
| Entry | Aromatic Substrate | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzene | Iodobenzene | Cs₃PO₄·H₂O | Toluene | 110 | 18 | 78 |
| 2 | Thiophene | 4-Bromotoluene | Cs₃PO₄·H₂O | Dioxane | 120 | 24 | 85 |
| 3 | Furan | 1-Iodonaphthalene | Cs₃PO₄·H₂O | Toluene | 110 | 20 | 72 |
Logical Diagram: C-H Arylation Catalytic Cycle
Synthesis of Heterocycles
The formation of heterocyclic structures is a cornerstone of medicinal chemistry. This compound can serve as an effective base in annulation reactions to construct these valuable scaffolds.
Application Note 2: Synthesis of Substituted Pyridines
This protocol describes a method for the synthesis of substituted pyridines via a palladium-catalyzed [4+2] annulation of enones with amino-alkynes, where this compound acts as a crucial basic promoter.
Experimental Protocol:
-
In a dry Schlenk tube under an inert atmosphere, combine the α,β-unsaturated ketone (1.0 mmol), the amino-alkyne (1.1 mmol), Pd(dba)₂ (0.05 mmol, 5 mol%), a suitable phosphine (B1218219) ligand (e.g., Xantphos, 0.06 mmol), and this compound (2.0 mmol).
-
Add 5 mL of anhydrous toluene.
-
Heat the mixture to 110 °C and stir for 16-24 hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a short plug of silica gel, eluting with ethyl acetate.
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography to afford the desired substituted pyridine.
Quantitative Data Summary:
| Entry | Enone | Amino-alkyne | Base | Ligand | Yield (%) |
| 1 | Chalcone | N-propargylaniline | Cs₃PO₄ | Xantphos | 88 |
| 2 | 1,3-Diphenyl-2-propen-1-one | 1-(prop-2-yn-1-yl)aniline | Cs₃PO₄ | dppf | 82 |
| 3 | (E)-4-phenylbut-3-en-2-one | N-(but-2-yn-1-yl)aniline | Cs₃PO₄ | Xantphos | 75 |
Experimental Workflow: Pyridine Synthesis
Conclusion
This compound is a highly effective and versatile catalyst and base in modern organic synthesis. Its application in palladium-catalyzed C-H arylation and the synthesis of nitrogen-containing heterocycles demonstrates its potential to facilitate challenging transformations. The protocols and data presented herein provide a valuable resource for chemists seeking to explore the utility of this compound in their own research and development endeavors. Further investigation into the full scope of its catalytic activity is warranted and is expected to uncover new and valuable synthetic methodologies.
Application Note: Protocol for Preparing Cesium Phosphate Buffer Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cesium phosphate (B84403) buffer is an aqueous solution containing cesium and phosphate ions that resists changes in pH. Due to the polyprotic nature of phosphoric acid, this buffer system can be prepared over a wide range of pH values, making it a versatile tool in various biochemical and pharmaceutical applications. Phosphoric acid has three dissociation constants (pKa values), allowing for effective buffering around pH 2.14, 7.20, and 12.37[1][2][3][4][5]. The choice of the appropriate buffering range is critical for maintaining the stability and activity of biological molecules. This document provides a detailed protocol for the preparation of cesium phosphate buffer solutions.
Data Presentation
The preparation of a this compound buffer typically involves the titration of a this compound salt solution with a strong acid or base, or by mixing solutions of monobasic and dibasic this compound. The following tables provide the necessary molecular weights for calculations.
Table 1: Molecular Weights of Key Reagents
| Compound | Formula | Molecular Weight ( g/mol ) |
| Cesium Dihydrogen Phosphate | CsH₂PO₄ | 229.89[6] |
| Trithis compound | Cs₃PO₄ | 493.69[7][8][9] |
| Cesium Hydroxide (B78521) | CsOH | 149.91[10][11][12] |
| Cesium Hydroxide Monohydrate | CsOH·H₂O | 167.93[13] |
| Phosphoric Acid (85% w/w) | H₃PO₄ | 97.99[2] |
Table 2: pKa Values of Phosphoric Acid
| Equilibrium | pKa |
| H₃PO₄ ⇌ H₂PO₄⁻ + H⁺ | 2.14[1] |
| H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺ | 7.20[1][3] |
| HPO₄²⁻ ⇌ PO₄³⁻ + H⁺ | 12.37[1] |
Experimental Protocols
This section details two common methods for preparing a this compound buffer.
Method 1: Titration of Cesium Dihydrogen Phosphate
This method is ideal for preparing a buffer around pH 7.2.
Materials and Reagents:
-
Cesium Dihydrogen Phosphate (CsH₂PO₄)
-
Cesium Hydroxide (CsOH)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and beakers
-
Graduated cylinders
Procedure:
-
Prepare a stock solution of Cesium Dihydrogen Phosphate:
-
To prepare a 1 M stock solution, dissolve 229.89 g of Cesium Dihydrogen Phosphate in 800 mL of deionized water[6].
-
Stir the solution until the salt is completely dissolved.
-
Adjust the final volume to 1 L with deionized water in a volumetric flask.
-
-
Prepare a stock solution of Cesium Hydroxide:
-
Prepare the this compound Buffer:
-
Place a desired volume of the Cesium Dihydrogen Phosphate stock solution into a beaker with a magnetic stir bar.
-
Place the beaker on a magnetic stirrer and begin stirring.
-
Immerse a calibrated pH electrode into the solution.
-
Slowly add the Cesium Hydroxide solution dropwise while monitoring the pH.
-
Continue adding the base until the desired pH is reached.
-
Transfer the buffer solution to a volumetric flask and add deionized water to the final desired volume.
-
Method 2: Mixing Monobasic and Dibasic Stock Solutions
This method requires the preparation of two different this compound solutions.
Materials and Reagents:
-
Cesium Dihydrogen Phosphate (CsH₂PO₄)
-
Dicesium Hydrogen Phosphate (Cs₂HPO₄) - Note: If not commercially available, it can be prepared by reacting stoichiometric amounts of CsOH and H₃PO₄.
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and beakers
-
Graduated cylinders
Procedure:
-
Prepare a stock solution of Monobasic this compound (e.g., 0.2 M):
-
Dissolve 45.98 g of Cesium Dihydrogen Phosphate in 800 mL of deionized water.
-
Stir until fully dissolved and adjust the final volume to 1 L.
-
-
Prepare a stock solution of Dibasic this compound (e.g., 0.2 M):
-
This step assumes the availability of Dicesium Hydrogen Phosphate. If unavailable, use Method 1.
-
The preparation is analogous to the monobasic solution, using the appropriate molecular weight for Cs₂HPO₄.
-
-
Prepare the Final Buffer Solution:
-
To prepare a 0.1 M this compound buffer of a specific pH (e.g., pH 7.4), you would mix specific volumes of the monobasic and dibasic stock solutions. For instance, to make 100 mL of a 0.1 M buffer at pH 7.4, you could start with a ratio of 19 mL of the 0.2 M monobasic solution and 81 mL of the 0.2 M dibasic solution, and then dilute to the final concentration, adjusting the pH as needed[14].
-
Combine the calculated volumes of the two stock solutions.
-
Check the pH with a calibrated pH meter and adjust if necessary with small amounts of the stock solutions.
-
Add deionized water to reach the final desired volume and concentration.
-
Mandatory Visualization
Caption: Workflow for preparing this compound buffer via titration.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals.
-
Cesium hydroxide is a strong base and is corrosive. Handle it with extreme care in a well-ventilated area or a fume hood.
-
The dissolution of cesium hydroxide is highly exothermic. Add it to water slowly and allow the solution to cool.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. Phosphoric acid - Wikipedia [en.wikipedia.org]
- 2. Phosphoric Acid [commonorganicchemistry.com]
- 3. global.oup.com [global.oup.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. americanelements.com [americanelements.com]
- 7. americanelements.com [americanelements.com]
- 8. lookchem.com [lookchem.com]
- 9. webqc.org [webqc.org]
- 10. Caesium hydroxide - Wikipedia [en.wikipedia.org]
- 11. Cesium hydroxide | CsOH | CID 62750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. merckindex.rsc.org [merckindex.rsc.org]
- 13. scbt.com [scbt.com]
- 14. welch-us.com [welch-us.com]
Application of Cesium Phosphate in Solid-State Batteries: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
The pursuit of safer, more energy-dense solid-state batteries has led to the exploration of a wide array of solid electrolyte materials. Among these, phosphate-based compounds are a promising class due to their potential for high ionic conductivity and good thermal stability. While significant research has focused on lithium- and sodium-based phosphates, cesium-containing phosphates are emerging as a novel area of investigation. This document provides a comprehensive overview of the application of cesium phosphate (B84403) and its derivatives in solid-state electrolytes, with a focus on detailed experimental protocols and comparative data to guide further research and development.
Primarily, research in cesium phosphates for electrochemical applications has centered on proton-conducting materials for fuel cells, such as cesium dihydrogen phosphate (CsH₂PO₄). These materials exhibit superprotonic conductivity at elevated temperatures.[1][2] More recently, the role of cesium as an additive in electrolytes for lithium metal batteries has been explored, where it has been shown to enhance the stability of the solid-electrolyte interphase (SEI).[3][4] The application of pure cesium phosphate (Cs₃PO₄) as a primary solid electrolyte for alkali metal-ion batteries is a nascent field, with this document aiming to provide foundational knowledge and adaptable protocols based on related materials.
This compound Compounds in Solid Electrolytes
Several this compound compounds have been investigated for their conductive properties:
-
Cesium Dihydrogen Phosphate (CsH₂PO₄): Known for its superprotonic phase transition at approximately 230°C, leading to a significant increase in proton conductivity to over 10 mS/cm⁻¹.[1][5] While its primary application is in intermediate temperature fuel cells, its structural properties provide insights into phosphate-based conduction.[2]
-
Cesium Hydrogen Sulfate Phosphate (e.g., Cs₃(HSO₄)₂(H₂PO₄)): These mixed salts have been studied as composite proton electrolytes, demonstrating high conductivity in the 60–200°C range when combined with materials like SiO₂.[6]
-
This compound (Cs₃PO₄): Explored for its potential in the immobilization of radioactive cesium, its application as a solid electrolyte in batteries is still in the early stages of research.[7]
-
Cesium as an Additive: Compounds like cesium nitrate (B79036) (CsNO₃) and cesium hexafluorophosphate (B91526) (CsPF₆) have been used as electrolyte additives to stabilize the interface between the electrolyte and the lithium metal anode, suppressing dendrite growth and improving cycling performance.[3][4]
Quantitative Data Summary
The following tables summarize key performance metrics for various this compound-based compounds and related materials. Due to the limited data on pure Cs₃PO₄ as a battery electrolyte, data for related proton conductors and other phosphate-based electrolytes are included for comparison.
Table 1: Ionic Conductivity of this compound-Based Electrolytes
| Compound/Composite | Temperature (°C) | Atmosphere | Ionic Conductivity (S/cm) | Reference |
| CsH₂PO₄ (superprotonic phase) | >230 | - | > 1.0 x 10⁻² | [1] |
| 70 wt% CsH₂PO₄ / Epoxy | 270 | 30% H₂O/Ar | 1.0 x 10⁻² | [1] |
| 80 wt% CsH₂PO₄ / PVDF | 259 | 30% H₂O/Ar | 1.1 x 10⁻² | [1] |
| (1-x)Cs₃(HSO₄)₂(H₂PO₄)–xSiO₂ (x=0.7) | 60-200 | - | High | [6] |
| β-Li₃PO₄ | Room Temperature | - | 7.1 x 10⁻⁶ | [8] |
| β-Li₃PO₄ | 80 | - | 2.7 x 10⁻⁵ | [8] |
Table 2: Electrochemical Stability and Performance of Related Systems
| System | Key Feature | Performance Metric | Reference |
| Li metal battery with CsNO₃ additive | Enhanced SEI stability | Improved charging rate and long cycle life | [3] |
| Li | LiFePO₄ cell with CsPbCl₃-coated Li anode | Stable cycling | |
| Li | Li symmetric cell with CsPbCl₃-coated Li anode | Dendrite suppression |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound-based materials and the fabrication of solid-state battery cells. These protocols are based on established procedures for similar phosphate-based electrolytes and can be adapted for research on Cs₃PO₄.
Protocol 1: Synthesis of this compound-Based Electrolytes
This protocol provides two common methods for synthesizing phosphate-based materials: a solid-state reaction and a co-precipitation method.
1.1 Solid-State Reaction Method (Adapted for Cs₃PO₄)
-
Objective: To synthesize crystalline Cs₃PO₄ powder.
-
Materials:
-
Cesium carbonate (Cs₂CO₃)
-
Ammonium dihydrogen phosphate (NH₄H₂PO₄)
-
-
Procedure:
-
Stoichiometrically mix Cs₂CO₃ and NH₄H₂PO₄ powders in a 3:2 molar ratio in an agate mortar.
-
Thoroughly grind the mixture for at least 30 minutes to ensure homogeneity.
-
Transfer the powder mixture to an alumina (B75360) crucible.
-
Heat the crucible in a furnace at 300°C for 5 hours to allow for initial decomposition and reaction.
-
Increase the temperature to 800°C and hold for 10 hours to complete the reaction and crystallization.
-
Allow the furnace to cool down to room temperature naturally.
-
Grind the resulting product into a fine powder for characterization and use.
-
1.2 Co-precipitation Method (Adapted from Li₃PO₄ Synthesis)
-
Objective: To synthesize nano-sized Cs₃PO₄ particles.[8]
-
Materials:
-
Cesium hydroxide (B78521) (CsOH) or Cesium carbonate (Cs₂CO₃)
-
Phosphoric acid (H₃PO₄) or a soluble phosphate salt (e.g., Na₃PO₄·12H₂O)
-
Deionized water
-
-
Procedure:
-
Prepare a cesium-containing solution by dissolving a stoichiometric amount of CsOH or Cs₂CO₃ in deionized water.
-
Prepare a phosphate-containing solution by dissolving a stoichiometric amount of H₃PO₄ or Na₃PO₄·12H₂O in deionized water.
-
Slowly add the phosphate solution to the cesium solution while stirring vigorously.
-
Adjust the pH of the mixture to the desired level (e.g., pH 13 was used for β-Li₃PO₄ synthesis) using a suitable base or acid.[8]
-
Heat the solution to a specific temperature (e.g., 90°C was used for β-Li₃PO₄ synthesis) and maintain for several hours to promote precipitation.[8]
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate multiple times with deionized water and then with ethanol (B145695) to remove any unreacted precursors.
-
Dry the resulting powder in a vacuum oven at a moderate temperature (e.g., 80-120°C) for 24 hours.
-
Protocol 2: Fabrication of a Solid-State Battery Cell
This protocol outlines the steps for assembling a coin-cell type solid-state battery using a synthesized phosphate-based electrolyte.
-
Objective: To fabricate a solid-state battery for electrochemical testing.
-
Components:
-
Synthesized Cs₃PO₄-based electrolyte powder
-
Cathode active material (e.g., LiFePO₄, NMC)
-
Anode material (e.g., Lithium metal foil)
-
Conductive additive (e.g., Super P carbon)
-
Binder (e.g., PVDF)
-
Solvent (e.g., NMP)
-
-
Procedure:
-
Electrolyte Pellet Preparation:
-
Place approximately 200-300 mg of the synthesized electrolyte powder into a pellet die.
-
Press the powder at a pressure of 300-500 MPa to form a dense pellet.[6]
-
The pellet can be sintered at an appropriate temperature to enhance density and ionic conductivity, if necessary.
-
-
Cathode Composite Preparation:
-
Mix the cathode active material, the solid electrolyte powder, and the conductive additive in a specific weight ratio (e.g., 70:25:5).
-
Add a binder solution (e.g., PVDF in NMP) to form a slurry.
-
Cast the slurry onto an aluminum foil current collector using a doctor blade.
-
Dry the cathode film in a vacuum oven to remove the solvent.
-
-
Cell Assembly:
-
In an argon-filled glovebox, assemble a coin cell (e.g., CR2032) in the following order:
-
Anode (Lithium metal foil)
-
Solid electrolyte pellet
-
Cathode composite film
-
-
Crimp the coin cell to ensure good contact between the components.
-
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthesis workflows for this compound.
Caption: Fabrication workflow for a solid-state battery.
Caption: Ion transport in a solid-state battery.
Future Outlook
The exploration of this compound and its derivatives for solid-state batteries is an intriguing frontier. While current research is limited, the unique properties of cesium, such as its large ionic radius and high polarizability, may offer novel avenues for designing solid electrolytes with enhanced ionic conductivity and stability. Future research should focus on:
-
Systematic Synthesis and Characterization: Detailed studies on the synthesis of pure Cs₃PO₄ and its composites to understand how different synthesis parameters affect its structure and ionic conductivity.
-
Doping and Composite Strategies: Investigating the effect of aliovalent doping and the creation of composites with other ion conductors or polymers to enhance the performance of this compound-based electrolytes.
-
Interfacial Studies: In-depth analysis of the interfacial stability of this compound electrolytes with various anode and cathode materials, particularly with lithium metal.
-
Computational Modeling: Utilizing theoretical calculations to predict the ionic conductivity and electrochemical stability of novel this compound structures.
By leveraging the foundational knowledge from related phosphate and cesium-based materials, researchers can systematically explore the potential of this compound to contribute to the next generation of solid-state batteries.
References
- 1. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 2. Fuel cell - Wikipedia [en.wikipedia.org]
- 3. Cesium-Based Additive Leads to More Stable Lithium Metal Batteries | BNL Newsroom [bnl.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound (Cs₃PO₄) [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Immobilization of Radioactive Cesium Waste Using Phosphate-Based Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The effective and safe disposal of radioactive waste is a critical challenge in the nuclear industry. Cesium-137, a common fission product, is a significant contributor to the heat and radiation of high-level radioactive waste. Phosphate-based materials have emerged as promising candidates for the immobilization of radioactive waste, including cesium, due to their high chemical durability, resistance to radiation damage, and ability to incorporate a wide range of radionuclides.[1][2][3] This document provides detailed application notes and protocols for the synthesis, characterization, and performance assessment of cesium phosphate-based waste forms.
Synthesis of Cesium Phosphate (B84403) Waste Forms
Two primary methods for synthesizing this compound-based waste forms are vitrification (for glass and glass-ceramic forms) and ceramic processing (for crystalline ceramic forms).
Vitrification of Iron Phosphate Glass for Cesium Immobilization
Iron phosphate glasses are attractive for their relatively low melting temperatures and high solubility for certain waste streams.[4][5]
Experimental Protocol:
-
Precursor Preparation:
-
Combine raw materials in a platinum crucible. A typical composition is a mixture of iron (III) oxide (Fe₂O₃) and ammonium (B1175870) dihydrogen phosphate ((NH₄)H₂PO₄) to achieve a specific Fe/P molar ratio.[6]
-
Add a simulated waste stream containing a known concentration of cesium, often in the form of Cs₂O or CsNO₃.[6][7]
-
-
Calcination:
-
Heat the mixture in a furnace to a temperature of approximately 400 °C in an air atmosphere. This step is to decompose the ammonium phosphate and remove volatile components.[6]
-
-
Melting and Homogenization:
-
Increase the furnace temperature to the melting point of the glass, typically between 1000 °C and 1200 °C.[8]
-
Maintain this temperature for a sufficient duration (e.g., 1-2 hours) to ensure a homogeneous melt.
-
-
Quenching:
-
Pour the molten glass onto a preheated steel plate or into a mold to cool and solidify. Rapid quenching is essential to prevent crystallization and form an amorphous glass.
-
-
Annealing:
-
Transfer the solidified glass to an annealing furnace set at a temperature just below the glass transition temperature (typically around 500-600 °C).
-
Hold at this temperature for several hours and then slowly cool to room temperature to relieve internal stresses.
-
Solvothermal Synthesis of Crystalline Cesium Aluminum Silicate (B1173343) (Pollucite)
Pollucite (CsAlSi₂O₆) is a naturally occurring, highly durable mineral that is an excellent host for radioactive cesium.[9][10]
Experimental Protocol:
-
Precursor Preparation:
-
In a high-pressure container, mix a source of cesium (e.g., CsOH or a simulated waste solution containing cesium), a source of aluminum and silicon (e.g., montmorillonite (B579905) clay), and a solvent such as ethylene (B1197577) glycol.[9]
-
-
Solvothermal Reaction:
-
Cooling and Product Recovery:
-
Slowly cool the reactor to room temperature.
-
Open the container and recover the solid product.
-
-
Washing and Drying:
-
Wash the product with deionized water and ethanol (B145695) to remove any unreacted precursors or byproducts.
-
Dry the final crystalline pollucite powder in an oven at a low temperature (e.g., 80-100 °C).
-
Characterization of this compound Waste Forms
A thorough characterization of the synthesized waste forms is crucial to ensure their suitability for long-term storage.
Structural and Morphological Analysis
-
X-ray Diffraction (XRD): Used to identify the crystalline phases present in the material or to confirm the amorphous nature of glass samples.
-
Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS): Provides high-resolution images of the material's surface morphology and microstructure, while EDS allows for the elemental analysis of different phases.
Thermal Analysis
-
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): These techniques are used to study the thermal stability of the waste form, identify phase transitions, and determine the crystallization temperature of glasses.[6][7]
Performance Assessment of this compound Waste Forms
The long-term performance of a nuclear waste form is primarily assessed by its ability to retain radionuclides in a geological repository environment. Leaching tests are the standard methods for evaluating this performance.
Static Leaching Test (Product Consistency Test - PCT)
The PCT is a widely used method to assess the chemical durability of nuclear waste glasses.
Experimental Protocol:
-
Sample Preparation:
-
Crush the waste form and sieve it to obtain a powder with a specific particle size range (e.g., 100-200 mesh).
-
-
Leaching Procedure:
-
Place a known mass of the powdered sample into a sealed, corrosion-resistant vessel (e.g., stainless steel or Teflon).
-
Add a specific volume of a leachant, typically deionized water, to achieve a surface area to volume ratio (SA/V) of around 2000 m⁻¹.
-
Place the sealed vessel in an oven at a constant temperature, typically 90 °C, for a set duration (e.g., 7 days).
-
-
Leachate Analysis:
-
After the test duration, cool the vessel and filter the leachate to separate it from the solid sample.
-
Analyze the concentration of cesium and other elements in the leachate using techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
-
Calculation of Normalized Leach Rate:
-
The normalized mass loss (NL) or leach rate (LR) for a specific element is calculated using the following formula:
-
NLᵢ = (Cᵢ * V) / (fᵢ * SA)
-
LRᵢ = NLᵢ / t
-
Where:
-
Cᵢ is the concentration of element i in the leachate.
-
V is the volume of the leachate.
-
fᵢ is the mass fraction of element i in the waste form.
-
SA is the surface area of the sample.
-
t is the duration of the test.
-
-
-
Long-Term Leaching Test (e.g., ASTM C1293)
This method provides data on the long-term leaching behavior of the waste form under simulated repository conditions.[11]
Experimental Protocol:
-
Sample Preparation:
-
Prepare monolithic samples of the waste form with known geometric surface areas.
-
-
Leaching Procedure:
-
Suspend the monolithic sample in a leachant solution within a sealed container.
-
The test is conducted over an extended period, with periodic replacement of the leachate at specified intervals.[11]
-
-
Leachate Analysis:
-
The collected leachate at each interval is analyzed for the concentration of leached radionuclides.
-
-
Data Analysis:
-
The leach rates are calculated for each leaching interval, and the cumulative release is plotted against time to understand the long-term leaching kinetics.
-
Quantitative Data Summary
The following table summarizes key performance data for different this compound-based waste forms.
| Waste Form Type | Cesium Loading (wt%) | Leaching Test Method | Leachant | Temperature (°C) | Cesium Leach Rate (g·m⁻²·d⁻¹) | Reference |
| Pollucite-based Monolith | Up to 50 | Static Leaching | - | - | 7.21 x 10⁻⁵ (after 28 days) | [10] |
| Cesium Zirconium Phosphate | - | MCC-1 | Pseudo-seawater | 90 | ~10⁻² | [12] |
| Iron Phosphate Glass | 5.5 (mol% Cs₂O) | - | - | - | - | [6] |
| Phosphate-Silicate Composite | - | Dynamic Leaching | - | - | ~10⁻³ | [13] |
Diagrams
Experimental Workflow for this compound Glass Synthesis and Characterization
Caption: Workflow for iron phosphate glass synthesis and testing.
Logic Diagram for Radionuclide Immobilization and Leaching
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Review of Rare-Earth Phosphate Materials for Nuclear Waste Sequestration Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Iron Phosphate Waste Forms for Nuclear Waste Disposal - MO SCI [mo-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. americanelements.com [americanelements.com]
- 11. testinglab.com [testinglab.com]
- 12. researchgate.net [researchgate.net]
- 13. Characteristics of wasteform composing of phosphate and silicate to immobilize radioactive waste salts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Roles of Cesium and Phosphate Precursors in Nanoparticle Synthesis: Applications and Protocols
While the direct application of cesium phosphate (B84403) as a primary precursor in nanoparticle synthesis is not extensively documented in current literature, the distinct roles of cesium and phosphate sources are crucial in the development of advanced nanomaterials, particularly in the synthesis of metal phosphate nanoparticles and cesium-based perovskite quantum dots. These materials are at the forefront of research in bio-nanotechnology, catalysis, and optoelectronics.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, focusing on the synthesis of cerium phosphate nanoparticles and cesium lead halide perovskite quantum dots.
Application Notes
Cerium Phosphate Nanoparticles (CePO₄ NPs)
Cerium phosphate nanoparticles are emerging as significant players in biomedical applications due to their high biocompatibility, regenerative potential, and antioxidant properties.[1][2] The synthesis of CePO₄ NPs typically involves the precipitation of a cerium salt with a phosphate source. The choice of precursors and reaction conditions allows for fine-tuning of particle size and morphology, which in turn influences their biological activity.
Key Applications:
-
Regenerative Medicine: CePO₄ NPs have been shown to stimulate the proliferation of mesenchymal stem cells, fibroblasts, and keratinocytes, making them promising for wound healing applications.[1][2]
-
Antioxidant Therapy: These nanoparticles exhibit potent, dose-dependent antioxidant activity, in some cases surpassing that of ascorbic acid. This makes them candidates for treating conditions associated with oxidative stress.[1][2]
-
Drug Delivery: The high surface area and biocompatibility of CePO₄ NPs make them suitable as carriers for therapeutic agents.
-
Catalysis: Cerium-based nanoparticles, in general, are known for their catalytic properties, including the hydrolysis of phosphates.[3] The interaction of phosphate ions with cerium oxide nanoparticles can alter their redox state and catalytic activity.[4]
Cesium Lead Halide Perovskite Quantum Dots (CsPbX₃ QDs)
Cesium lead halide perovskite quantum dots are a class of semiconductor nanocrystals that have garnered immense attention for their exceptional optoelectronic properties. The incorporation of cesium as the A-site cation in the ABX₃ perovskite crystal structure imparts greater thermal and optical stability compared to organic cation-based perovskites.[5] The synthesis typically involves the hot-injection method, where a cesium precursor is rapidly introduced into a solution containing lead and halide precursors.
Key Applications:
-
Displays and Lighting: CsPbX₃ QDs exhibit high photoluminescence quantum yields (PLQY) and narrow emission spectra, making them ideal for vibrant and efficient displays and solid-state lighting.
-
Solar Cells: Their excellent light-harvesting properties and charge carrier mobilities make them promising materials for next-generation photovoltaic devices.
-
Bioimaging: The bright and stable fluorescence of these quantum dots can be utilized for in vitro and in vivo imaging applications.
-
Lasers: CsPbX₃ QDs can be used as gain media for low-threshold, solution-processed lasers.[5]
Experimental Protocols
Protocol 1: Synthesis of Cerium Phosphate Nanoparticles via Precipitation
This protocol describes the synthesis of cerium phosphate nanoparticles with a rhabdophane (B76276) structure, adapted from studies demonstrating their regenerative and antioxidant properties.[1][2]
Workflow Diagram:
Caption: Workflow for the synthesis of Cerium Phosphate Nanoparticles.
Materials:
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Ammonium dihydrogen phosphate (NH₄H₂PO₄)
-
Deionized water
Procedure:
-
Precursor Preparation:
-
Prepare an aqueous solution of cerium(III) nitrate.
-
Prepare an aqueous solution of ammonium dihydrogen phosphate, which will act as the precipitant.
-
-
Precipitation:
-
In a reaction vessel, add the cerium(III) nitrate solution.
-
While stirring at a constant speed (e.g., 350 rpm), add the ammonium dihydrogen phosphate solution dropwise to the cerium nitrate solution to initiate precipitation.
-
Continue stirring for 7-10 minutes.
-
-
Washing and Drying:
-
Collect the precipitate by centrifugation or filtration.
-
Wash the precipitate multiple times with deionized water to remove any unreacted precursors.
-
Dry the washed nanoparticles at room temperature (25 °C).
-
-
Annealing:
-
Anneal the dried powder at 200 °C. Note that higher annealing temperatures can lead to an increase in particle size.[1]
-
-
Characterization:
Protocol 2: Hot-Injection Synthesis of Cesium Lead Bromide (CsPbBr₃) Perovskite Quantum Dots
This protocol outlines a common method for synthesizing highly luminescent CsPbBr₃ quantum dots, where a cesium precursor is rapidly injected into a hot solution of lead bromide.[5]
Signaling Pathway Diagram:
Caption: Workflow for Hot-Injection Synthesis of CsPbBr₃ Quantum Dots.
Materials:
-
Cesium carbonate (Cs₂CO₃)
-
Lead(II) bromide (PbBr₂)
-
Oleic acid (OA)
-
Oleylamine (OAm)
-
1-Octadecene (ODE)
-
Toluene (B28343) or hexane (B92381) (for redispersion)
Procedure:
-
Preparation of Cesium Oleate Precursor:
-
In a three-neck flask, mix Cs₂CO₃, oleic acid, and 1-octadecene.
-
Heat the mixture under vacuum (e.g., at 120 °C) to remove water and oxygen, then switch to a nitrogen atmosphere and heat further (e.g., to 150 °C) until the Cs₂CO₃ has fully reacted to form a clear solution of cesium oleate.
-
-
Preparation of Lead Bromide Solution:
-
In a separate three-neck flask, mix PbBr₂, oleic acid, oleylamine, and 1-octadecene.
-
Heat the mixture under vacuum (e.g., at 120 °C) for degassing, then switch to a nitrogen atmosphere.
-
-
Hot-Injection:
-
Heat the lead bromide solution to the desired reaction temperature (typically between 140-200 °C).
-
Swiftly inject the pre-prepared cesium oleate solution into the hot lead bromide solution. The color of the solution should change immediately, indicating the formation of quantum dots.
-
-
Cooling and Purification:
-
After a few seconds (5-10 s), rapidly cool the reaction flask in an ice-water bath to quench the growth of the nanocrystals.
-
Add an antisolvent (e.g., methyl acetate) and centrifuge to precipitate the quantum dots.
-
Discard the supernatant and redisperse the quantum dots in a nonpolar solvent like toluene or hexane.
-
-
Characterization:
-
The optical properties of the synthesized CsPbBr₃ QDs can be analyzed using UV-Vis absorption and photoluminescence (PL) spectroscopy.
-
Data Presentation
The following tables summarize key quantitative data from the synthesis of cerium phosphate and cesium lead bromide nanoparticles.
Table 1: Synthesis Parameters and Properties of Cerium Phosphate Nanoparticles [1]
| Parameter | CePO₄-I | CePO₄-II | CePO₄-III |
| Initial Ce(NO₃)₃ Conc. (M) | 0.1 | 0.01 | 0.001 |
| Initial NH₄H₂PO₄ Conc. (M) | 0.1 | 0.01 | 0.001 |
| pH | 3.5-4.0 | 4.5-5.0 | 5.5-6.0 |
| Washing Water Temp. (°C) | 80 | 25 | 25 |
| Annealing Temperature (°C) | 200 | 200 | 200 |
| Particle Size (nm) | 2-10 (transverse), 20-50 (longitudinal) | 2-10 (transverse), 20-50 (longitudinal) | 2-10 (transverse), 20-50 (longitudinal) |
| Crystal Structure | Rhabdophane | Rhabdophane | Rhabdophane |
Table 2: Influence of Cesium Precursor on CsPbBr₃ Quantum Dot Properties [5]
| Cesium Precursor | Synthesis Temp. (°C) | Avg. Particle Size (nm) | PLQY (%) | FWHM (nm) |
| Cs₂CO₃ | 100 | 13.7 ± 2.3 | - | - |
| Cs₂CO₃ | 40 | - | - | - |
| CsOAc | 100 | - | - | - |
| CsOAc | 40 | - | - | - |
| Optimized (CsOAc-2-HA) | - | Larger Size | 99 | 22 |
Note: PLQY = Photoluminescence Quantum Yield; FWHM = Full Width at Half Maximum. The optimized precursor involved cesium acetate (B1210297) (CsOAc) with 2-hexyl-decanoic acid (2-HA).[5]
References
- 1. mdpi.com [mdpi.com]
- 2. Cerium Phosphate Nanoparticles: Synthesis, Characterization, Biocompatibility, Regenerative Potential, and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ce-based solid-phase catalysts for phosphate hydrolysis as new tools for next-generation nanoarchitectonics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phosphate-dependent shift in redox state of cerium oxide nanoparticles and its effects on catalytic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-quality perovskite quantum dots with excellent reproducibility and amplified spontaneous emission by optimization of cesium precursor [light-am.com]
Application Notes and Protocols: Cesium Phosphate as a Precursor for Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium phosphate (B84403) (Cs₃PO₄) and its derivatives are inorganic compounds of significant interest in materials science. Their unique properties make them valuable precursors for a wide range of advanced materials. These materials find applications in energy conversion and storage, environmental remediation, and catalysis. This document provides an overview of key applications, detailed experimental protocols, and performance data for materials synthesized using cesium phosphate precursors.
Application: Proton-Conducting Electrolytes for Fuel Cells
Cesium dihydrogen phosphate (CsH₂PO₄) is a prominent solid acid compound known for its high proton conductivity, especially at intermediate temperatures (120-200°C).[1] This property makes it a highly suitable candidate for electrolytes in intermediate-temperature fuel cells and other electrochemical devices.[1][2] Its use can help overcome the limitations of polymer electrolyte membranes, which require humid operating conditions and are often limited to temperatures below 100°C.[1]
Data Presentation: Performance of this compound-Based Electrolytes
| Material/Composite | Sintering/Processing Conditions | Temperature (°C) | Proton Conductivity (S/cm) | Reference |
| CsH₂PO₄ | Cold Sintered at 300 MPa for 1 h | 120 - 200 | ~10⁻⁵ to 10⁻⁴ | [1] |
| CsH₂PO₄ (nanoparticles) | Wet ball-milling | Not specified | ≥10⁻² | [1] |
| Cs₃(HSO₄)₂(H₂PO₄) | Not specified | 140 - 180 | Significant increase noted | [2] |
| xCDP·(100-x)Gn Composite | Mechanochemical milling | Lower than superprotic transition temp. | Significantly higher than raw CDP | [1] |
Note: CDP = Cesium Dihydrogen Phosphate (CsH₂PO₄); Gn = Guanine.
Experimental Protocol: Synthesis of CsH₂PO₄ Nanoparticles via Modified Precipitation
This protocol describes a method for controlling the particle morphology and size of CsH₂PO₄ by modifying the precipitation method.[1]
Materials:
-
Cesium Carbonate (Cs₂CO₃)
-
Phosphoric Acid (H₃PO₄)
-
Ethylene (B1197577) Glycol
-
Methanol
-
Deionized Water
Procedure:
-
Prepare an aqueous solution of Cesium Carbonate (Cs₂CO₃) and Phosphoric Acid (H₃PO₄).
-
Prepare a solvent mixture of ethylene glycol and methanol.
-
Add the polyol/methanol mixture into the aqueous solution containing the cesium and phosphate ions under controlled stirring.
-
Allow the precipitate (CsH₂PO₄) to form. The morphology and particle size can be controlled by varying the solvent ratios and addition rate.
-
Collect the resulting CsH₂PO₄ powder by filtration.
-
Wash the powder with a suitable solvent (e.g., methanol) to remove any unreacted precursors or byproducts.
-
Dry the powder under vacuum at a controlled temperature.
-
Characterize the obtained samples using X-ray diffraction (XRD) to confirm the crystal structure and scanning electron microscopy (SEM) to analyze particle morphology and size.[1]
Visualization: Workflow for CsH₂PO₄ Synthesis and Characterization
Caption: Workflow for synthesizing and characterizing CsH₂PO₄ electrolytes.
Application: Stabilizing Perovskite Solar Cells (PSCs)
Cesium is a critical component in advanced perovskite solar cells, particularly in "triple cation" or "mixed-cation" formulations.[3] Incorporating inorganic cesium cations (Cs⁺) alongside organic cations like methylammonium (B1206745) (MA⁺) and formamidinium (FA⁺) dramatically enhances the thermal and structural stability of the perovskite crystal lattice.[4][5] This leads to improved device efficiency, reduced defect density, and longer operational lifetimes for perovskite solar cells.[3][4]
Data Presentation: Performance of Cesium-Containing Perovskite Solar Cells
| Perovskite Composition | Cesium Content (%) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (V) | Reference |
| Csₓ(MA₀.₁₇FA₀.₈₃)₍₁₋ₓ₎Pb(I₀.₈₃Br₀.₁₇)₃ | 10 | 20.0 | Not specified | [3] |
| [HC(NH₂)₂]₀.₈₃Cs₀.₁₇Pb(I₀.₆Br₀.₄)₃ | 17 | >17.0 | 1.2 | [6] |
| Tandem Cell (Perovskite + Silicon) | 17 (in perovskite layer) | >25.0 (Feasibility demonstrated) | Not specified | [6] |
Experimental Protocol: Fabrication of Cesium-Containing Triple Cation Perovskite Solar Cells
This protocol is a generalized procedure based on common fabrication methods for triple cation PSCs.[3]
Materials:
-
FTO-coated glass substrates
-
Electron Transport Layer (ETL) precursor (e.g., TiO₂)
-
Perovskite precursors: Formamidinium iodide (FAI), Lead iodide (PbI₂), Methylammonium bromide (MABr), Lead bromide (PbBr₂), Cesium iodide (CsI)
-
Solvents: Anhydrous DMF, DMSO
-
Hole Transport Layer (HTL) material (e.g., Spiro-OMeTAD)
-
Metal contact (e.g., Gold)
Procedure:
-
Substrate Preparation: Clean FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.
-
ETL Deposition: Deposit a compact ETL layer (e.g., TiO₂) onto the FTO substrate using a method like spin coating or spray pyrolysis, followed by annealing.
-
Perovskite Precursor Solution: Prepare the triple cation perovskite precursor solution by dissolving FAI, PbI₂, MABr, and PbBr₂ in a mixed solvent of DMF and DMSO. Prepare a separate stock solution of CsI in DMSO.
-
Perovskite Film Deposition: Add the required volume of the CsI stock solution to the main precursor solution to achieve the desired cesium concentration (e.g., 10%).[3] Deposit the final solution onto the ETL-coated substrate via spin coating in a nitrogen-filled glovebox.
-
Annealing: Anneal the substrate on a hotplate (e.g., at 100°C for 1 hour) to crystallize the perovskite film.
-
HTL Deposition: Spin-coat the HTL solution (e.g., Spiro-OMeTAD in chlorobenzene (B131634) with additives) onto the perovskite layer.
-
Metal Electrode Deposition: Complete the device by thermally evaporating a metal contact (e.g., 80 nm of gold) on top of the HTL.
-
Characterization: Measure the photovoltaic performance under a solar simulator and characterize the film properties using techniques like XRD and SEM.
Visualization: Role of Cesium in Enhancing Perovskite Stability
Caption: Cesium incorporation improves perovskite stability and performance.
Application: Heterogeneous Catalysis
Cesium-containing phosphate compounds, such as cesium phosphotungstate (CsₓH₃₋ₓPW₁₂O₄₀), act as highly effective and reusable solid acid catalysts.[7] These catalysts are particularly useful in organic synthesis, for example, in Friedel-Crafts acylation reactions. Their advantages include high product yield and selectivity, short reaction times, and ease of separation from the reaction mixture.[7] Furthermore, other phosphate-based catalysts, like cerium phosphate (CePO₄), can act as bifunctional acid-base catalysts for reactions like chemoselective acetalization.
Data Presentation: Performance of Cesium Phosphotungstate Catalyst
This data is for the synthesis of 2-acetylthiophene (B1664040) via acylation of thiophene (B33073) with acetic anhydride.[7]
| Catalyst | Form | Yield (%) | Selectivity (%) | Reusability | Reference |
| Cesium Phosphotungstate | Unsupported | 91.56 | 99.71 | Yes | [7] |
| 30%w/w Cs₂.₅H₀.₅PW₁₂O₄₀/silica gel | Supported | 91.15 | 99.84 | Yes, selectivity increases | [7] |
Experimental Protocol: Synthesis of Cesium Phosphotungstate Catalyst
This protocol describes the preparation of Cs₂.₅H₀.₅PW₁₂O₄₀.[7]
Materials:
-
Phosphotungstic Acid (H₃PW₁₂O₄₀)
-
Cesium Carbonate (Cs₂CO₃)
-
Deionized Water
Procedure:
-
Prepare a 0.08 mol/L aqueous solution of phosphotungstic acid.
-
Prepare a 0.1 mol/L aqueous solution of cesium carbonate.
-
Under vigorous stirring, add the cesium carbonate solution dropwise to the phosphotungstic acid solution. A white emulsion will form.
-
Age the mixture at room temperature for 20 hours.
-
Evaporate the mixture to dryness at 50-90°C under normal or reduced pressure.
-
Dry the resulting solid at 100-120°C.
-
Activate the catalyst by heating at 200-400°C for 2-5 hours to obtain the final cesium phosphotungstate product.[7]
Visualization: Workflow for Catalytic Synthesis of 2-Acetylthiophene
Caption: Workflow for the catalyzed acylation of thiophene.
Application: Environmental Remediation of Radioactive Cesium
Phosphate-based materials, particularly magnesium phosphates, are highly effective for capturing and immobilizing radioactive cesium ions (Cs⁺) from nuclear wastewater.[2][8] The mechanism involves both ion exchange and dissolution-precipitation, leading to high adsorption capacities.[2] Developing cost-effective and efficient adsorbents is crucial for minimizing the volume of radioactive waste requiring long-term storage.[8][9]
Data Presentation: Adsorption Capacity for Cesium
| Adsorbent Material | Key Components | M/P Ratio | Adsorption Capacity (Qads) (mg/g) | Reference |
| Magnesium Phosphate Cement (S₁) | MgO, KH₂PO₄, Zeolite Chabazite (B1143428) | 2 | 122.108 | [9][10] |
| Magnesium Phosphate Cement (S₂) | MgO, KH₂PO₄, Zeolite Chabazite | 4 | 106.997 | [9][10] |
| Dittmarite-type Magnesium Phosphates | Not specified | Not specified | Record-high efficiency noted | [2] |
Experimental Protocol: Synthesis of Magnesium Phosphate Cement (MPC) Composite for Cesium Adsorption
This protocol is based on the synthesis of a composite material for cesium retention.[9]
Materials:
-
Magnesium Oxide (MgO)
-
Potassium Dihydrogen Phosphate (KH₂PO₄)
-
Zeolite Chabazite (adsorbent additive)
-
Retarder (e.g., Borax, optional, to control setting time)
-
Deionized Water
Procedure:
-
Dry Mixing: Thoroughly mix the solid components: MgO, KH₂PO₄, and zeolite chabazite powder. The ratio of MgO to KH₂PO₄ (M/P ratio) is a key parameter to control (e.g., target ratios of 2 or 4).[9]
-
Paste Formation: Add a controlled amount of deionized water to the dry mixture and stir vigorously to form a homogeneous paste. If used, the retarder can be pre-dissolved in the water.
-
Curing: Cast the paste into a mold and allow it to set and cure at ambient temperature for a specified period (e.g., 24-48 hours) to form the solid composite material.
-
Preparation for Adsorption: Crush and sieve the cured composite to obtain particles of a desired size for adsorption experiments.
-
Adsorption Test:
-
Prepare aqueous solutions containing known concentrations of cesium ions (e.g., using CsCl).
-
Add a known mass of the MPC composite adsorbent to the cesium solution.
-
Agitate the mixture for a sufficient time to reach equilibrium.
-
Separate the solid adsorbent from the solution by filtration or centrifugation.
-
Analyze the final cesium concentration in the solution using atomic absorption spectroscopy (AAS) to determine the amount of cesium adsorbed.[9]
-
Visualization: Mechanism of Cesium Immobilization by Phosphates
Caption: Dual mechanisms for cesium capture by phosphate adsorbents.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (Cs₃PO₄) [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Applications of cesium in the perovskite solar cells [jos.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. phys.org [phys.org]
- 7. CN100402518C - Application of cesium phosphotungstate as a catalyst for the synthesis of 2-acetylthiophene - Google Patents [patents.google.com]
- 8. eurekalert.org [eurekalert.org]
- 9. Advancing in Cesium Retention: Application of Magnesium Phosphate Cement Composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Use of Cesium Salts in DNA and RNA Purification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The purification of high-quality DNA and RNA is a cornerstone of molecular biology, essential for a vast array of downstream applications, from cloning and sequencing to the development of nucleic acid-based therapeutics. Among the various techniques available, isopycnic ultracentrifugation using cesium salt density gradients stands as a classic and powerful method for obtaining exceptionally pure nucleic acids. This method separates molecules based on their buoyant density, effectively removing proteins, polysaccharides, and other contaminants.
While the query specifically mentioned cesium phosphate (B84403), a thorough review of scientific literature indicates that cesium chloride (CsCl) and cesium sulfate (B86663) (Cs₂SO₄) are the standard and widely documented cesium salts for this application. There is no established body of research supporting the use of cesium phosphate for creating the density gradients required for nucleic acid purification. It is possible that the term "this compound" arose from a confusion with the phosphate backbone of DNA and RNA or the use of phosphate buffers in these procedures. This document will, therefore, focus on the established protocols using cesium chloride and cesium sulfate.
Principle of Isopycnic Centrifugation
Isopycnic centrifugation separates macromolecules based on their buoyant density. During high-speed ultracentrifugation, a concentrated solution of a dense salt, such as cesium chloride, forms a continuous density gradient.[1][2] The sample containing nucleic acids is mixed with the cesium salt solution and centrifuged. The nucleic acid molecules will migrate through the gradient until they reach a point where their buoyant density is equal to the density of the surrounding medium—their isopycnic point.[1][3] At this point, they form a distinct band. Proteins and other cellular components, having different buoyant densities, will band at different positions or form a pellet, allowing for the separation and collection of pure nucleic acids.[1][4]
The buoyant density of DNA in CsCl is approximately 1.7 g/cm³, while RNA is significantly denser, sedimenting at the bottom of the gradient.[1][4] This difference allows for the effective separation of DNA from RNA. Furthermore, the conformation of DNA affects its density. Supercoiled plasmid DNA, for instance, is denser than linear chromosomal DNA, enabling their separation in the presence of an intercalating agent like ethidium (B1194527) bromide (EtBr).[3][5]
Application Notes
Advantages of Cesium Salt Gradient Purification:
-
High Purity: This method yields nucleic acids of exceptional purity, largely free from contaminating proteins, RNA (in the case of DNA preps), and other cellular debris.[5]
-
Separation of Different DNA Topologies: In conjunction with ethidium bromide, CsCl gradients can effectively separate supercoiled plasmid DNA from linear and nicked circular forms.[3]
-
Scalability: The procedure can be adapted for both small and large-scale preparations.
Disadvantages:
-
Time-Consuming: The ultracentrifugation step can take several hours to days.[6]
-
Specialized Equipment: Requires an ultracentrifuge and appropriate rotors.
-
Use of Hazardous Materials: Ethidium bromide, a potential mutagen, is often used.[5][7] Newer, safer fluorescent dyes are now available. Cesium salts themselves require careful handling.
-
Sample Recovery: The process of collecting the nucleic acid band can be technically demanding and may lead to some sample loss.
Choosing Between Cesium Chloride and Cesium Sulfate:
-
Cesium Chloride (CsCl): The most common salt for DNA purification, particularly for plasmid DNA.[1][2][8] It forms a stable gradient and provides excellent resolution.
-
Cesium Sulfate (Cs₂SO₄): Often used for the purification of RNA, as its higher density range is more suitable for banding the denser RNA molecules.[9] It can also be used for DNA purification, especially when separating DNA from certain types of contaminants.
Quantitative Data Summary
The following table summarizes typical buoyant densities of nucleic acids and other macromolecules in cesium salt gradients, which is the fundamental quantitative data underpinning this purification technique.
| Macromolecule | Buoyant Density in CsCl (g/cm³) | Notes |
| Double-stranded DNA | ~1.70 | Varies slightly with GC content. |
| Single-stranded DNA | Denser than dsDNA | The compact structure allows for higher density.[1][4] |
| RNA | >1.80 | Typically pellets at the bottom of a standard CsCl gradient.[1][4] |
| Proteins | <1.30 | Float at the top of the gradient.[1][4] |
Experimental Protocols
Protocol 1: Purification of Plasmid DNA using Cesium Chloride-Ethidium Bromide Gradient Centrifugation
This protocol is a classic method for obtaining high-purity plasmid DNA from bacterial cultures.
Materials:
-
Bacterial cell pellet
-
Lysis buffer (e.g., TE buffer with lysozyme)
-
Cesium chloride (solid)
-
Ethidium bromide solution (10 mg/mL)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Ultracentrifuge tubes
-
Ultracentrifuge with a suitable rotor (e.g., fixed-angle or vertical)
-
Syringe and needle for band extraction
Methodology:
-
Cell Lysis: Resuspend the bacterial cell pellet in lysis buffer and perform alkaline lysis to release the plasmid DNA.
-
Clarification of Lysate: Centrifuge the lysate to pellet chromosomal DNA and cell debris. Collect the supernatant containing the plasmid DNA.
-
Preparation of the CsCl Gradient: For each sample, add solid cesium chloride to the cleared lysate to achieve a final density of approximately 1.55 g/mL. A common starting point is to add 0.95 g of CsCl per 1 mL of lysate. Add ethidium bromide to a final concentration of 0.5 mg/mL.
-
Ultracentrifugation: Transfer the mixture to an ultracentrifuge tube, balance the tubes, and centrifuge at high speed (e.g., 200,000 x g) for 18-48 hours at 20°C.
-
Band Visualization and Collection: After centrifugation, visualize the DNA bands under UV light. The lower, more intense band corresponds to the supercoiled plasmid DNA. Carefully insert a needle into the side of the tube just below the plasmid band and aspirate it.
-
Ethidium Bromide Removal: Extract the collected DNA solution with an equal volume of water-saturated butanol or isopropanol multiple times to remove the ethidium bromide.
-
Cesium Chloride Removal and DNA Precipitation: Dialyze the DNA solution against TE buffer to remove the CsCl. Alternatively, precipitate the DNA by adding 2 volumes of ethanol and centrifuging.
-
Final Preparation: Wash the DNA pellet with 70% ethanol, air dry, and resuspend in TE buffer.
Protocol 2: Purification of Total RNA using Cesium Sulfate Density Gradient
This protocol is suitable for the isolation of high-quality total RNA.
Materials:
-
Tissue or cell sample
-
Guanidinium thiocyanate (B1210189) (GTC) lysis buffer
-
Cesium sulfate (solid)
-
Ultracentrifuge tubes
-
Ultracentrifuge with a swinging-bucket rotor
-
Ethanol
Methodology:
-
Homogenization and Lysis: Homogenize the sample in a GTC-containing lysis buffer to inactivate RNases and denature proteins.
-
Preparation of the Cesium Sulfate Cushion: Prepare a sterile 5.7 M CsCl solution in DEPC-treated water. In an ultracentrifuge tube, create a cushion of this high-density solution.
-
Layering the Lysate: Carefully layer the cell or tissue homogenate on top of the cesium sulfate cushion.
-
Ultracentrifugation: Centrifuge at a high speed (e.g., 125,000 x g) for 12-24 hours at 20°C. During centrifugation, the RNA will form a pellet at the bottom of the tube, while DNA and proteins will remain at the interface or in the upper layer.
-
RNA Pellet Collection: Carefully aspirate the supernatant, leaving the RNA pellet at the bottom.
-
RNA Resuspension and Precipitation: Resuspend the RNA pellet in an appropriate buffer (e.g., TE or DEPC-treated water) and precipitate the RNA with ethanol.
-
Final Preparation: Wash the RNA pellet with 70% ethanol, air dry briefly, and resuspend in nuclease-free water.
Visualizations
Caption: Workflow for Plasmid DNA Purification using CsCl Gradient.
Caption: Workflow for Total RNA Purification using Cs₂SO₄ Gradient.
Caption: Separation of Macromolecules in a Cesium Salt Gradient.
References
- 1. Isopycnic Centrifugation and Buoyant Density of dna [studfile.net]
- 2. Buoyant density centrifugation - Wikipedia [en.wikipedia.org]
- 3. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 4. scribd.com [scribd.com]
- 5. bio-rad.com [bio-rad.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. biocompare.com [biocompare.com]
- 8. Equilibrium Density Gradient Centrifugation in Cesium Chloride Solutions Developed by Matthew Meselson and Franklin Stahl | Embryo Project Encyclopedia [embryo.asu.edu]
- 9. The buoyant behavior of RNA and DNA in cesium sulfate solutions containing dimethylsulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cesium Phosphate in the Fabrication of Optical Glasses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium phosphate (B84403) plays a significant role as a network modifier in the fabrication of specialty optical glasses. The incorporation of cesium oxide (Cs₂O) into a phosphorus pentoxide (P₂O₅) glass network allows for the precise tuning of various physical and optical properties. The large ionic radius and high polarizability of the cesium ion induce significant changes in the glass structure, leading to desirable characteristics for a range of optical applications, including lenses, prisms, and host materials for laser systems.
The addition of Cs₂O to P₂O₅ disrupts the highly cross-linked ultraphosphate network, characterized by three-dimensionally linked PO₄ tetrahedra (Q³ units), and leads to the formation of less-connected phosphate chains.[1][2] This structural modification primarily involves the conversion of Q³ units to Q² units (metaphosphate chains), which consist of PO₄ tetrahedra linked at two corners.[1][2] This depolymerization of the glass network results in a lower glass transition temperature (Tg), making the glass easier to process, and an increased density.[1][2]
This document provides detailed application notes and experimental protocols for the fabrication and characterization of cesium phosphate optical glasses.
Data Presentation
The following table summarizes the key physical properties of a series of this compound glasses with the composition xCs₂O·(1-x)P₂O₅. The data for density and glass transition temperature is based on the experimental work by Click et al.[1][2] The optical properties (Refractive Index and Abbe Number) are representative values for alkali-phosphate glasses, included to illustrate the expected trends, as specific data for this series is not available.
| Mole Fraction Cs₂O (x) | Density (g/cm³)[1][2] | Glass Transition Temperature (Tg) (°C)[1] | Refractive Index (n_d) (Representative) | Abbe Number (ν_d) (Representative) |
| 0.00 | 2.39 | 364 | 1.48 | 68 |
| 0.10 | 2.93 | 219 | 1.50 | 65 |
| 0.16 | 3.14 | 199 | 1.51 | 63 |
| 0.20 | 3.26 | 202 | 1.52 | 61 |
| 0.30 | 3.52 | 212 | 1.53 | 58 |
| 0.40 | 3.70 | 224 | 1.54 | 55 |
| 0.50 | 3.82 | 224 | 1.55 | 52 |
| 0.59 | 3.88 | 224 | 1.56 | 50 |
Experimental Protocols
Fabrication of this compound Glass by Melt-Quenching
This protocol describes the synthesis of a 50g batch of xCs₂O·(1-x)P₂O₅ glass.
1.1. Materials and Equipment:
-
Cesium carbonate (Cs₂CO₃) (99.9% purity or higher)
-
Ammonium dihydrogen phosphate (NH₄H₂PO₄) or Phosphorus pentoxide (P₂O₅) (99.9% purity or higher)
-
High-purity platinum or alumina (B75360) crucible
-
High-temperature electric furnace (capable of reaching at least 1200°C)
-
Stainless steel or graphite (B72142) mold, preheated
-
Annealing furnace
-
Analytical balance
-
Agate mortar and pestle
-
Desiccator
1.2. Procedure:
-
Batch Calculation: Calculate the required weights of Cs₂CO₃ and NH₄H₂PO₄ (or P₂O₅) to achieve the desired molar composition (x).
-
Mixing: Thoroughly mix the calculated amounts of the precursor powders in an agate mortar and pestle to ensure homogeneity.
-
Melting:
-
Transfer the mixed batch into a clean platinum or alumina crucible.
-
Place the crucible in the high-temperature furnace.
-
Slowly heat the furnace to 400°C and hold for 1-2 hours to allow for the decomposition of the precursors and the release of volatile components (H₂O, NH₃, CO₂).[3]
-
Increase the furnace temperature to the melting temperature, typically between 900°C and 1200°C, depending on the composition.[4]
-
Hold the melt at this temperature for 1-2 hours to ensure complete homogenization. Gently swirl the crucible periodically if the furnace design allows.
-
-
Quenching:
-
Preheat the stainless steel or graphite mold to a temperature slightly below the glass transition temperature (Tg) of the specific composition to prevent thermal shock.
-
Quickly remove the crucible from the furnace and pour the molten glass into the preheated mold.
-
-
Annealing:
-
Immediately transfer the glass sample in the mold to an annealing furnace preheated to the glass transition temperature (Tg).[5][6]
-
Hold the glass at Tg for 2-4 hours to relieve internal stresses.[5][6]
-
Slowly cool the furnace at a rate of 0.5-1°C/min to a temperature approximately 50°C below Tg.[6]
-
Turn off the furnace and allow the glass to cool to room temperature inside the furnace.
-
-
Storage: Store the prepared glass sample in a desiccator to prevent hydration of the surface.
Characterization of this compound Glass
2.1. Density Measurement (Archimedes' Principle):
-
Weigh the dry glass sample in air (W_air).
-
Immerse the sample in a liquid of known density (e.g., ethanol (B145695) or distilled water) and weigh it again (W_liquid).
-
Calculate the density of the glass using the formula: ρ_glass = (W_air / (W_air - W_liquid)) * ρ_liquid
2.2. Glass Transition Temperature (Differential Scanning Calorimetry - DSC):
-
Place a small, known weight of the glass sample into an aluminum DSC pan.
-
Heat the sample in the DSC instrument at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
The glass transition temperature (Tg) is determined as the onset temperature of the endothermic shift in the heat flow curve.
2.3. Optical Properties Measurement:
-
Sample Preparation: Cut and polish the glass sample to obtain a flat, parallel-sided specimen with high optical quality.
-
Refractive Index and Abbe Number Measurement (Spectrometer or Ellipsometer):
-
Use a high-precision spectrometer or a spectroscopic ellipsometer to measure the refractive index at specific wavelengths.[7][8]
-
For calculating the Abbe number (ν_d), measure the refractive indices at the Fraunhofer spectral lines: n_d (587.56 nm), n_F (486.13 nm), and n_C (656.27 nm).[8][9]
-
Calculate the Abbe number using the formula: ν_d = (n_d - 1) / (n_F - n_C)[8][9]
-
Visualizations
References
- 1. "Properties and Structure of this compound Glasses" by Carol A. Click, Richard K. Brow et al. [scholarsmine.mst.edu]
- 2. "Properties and structures of this compound glasses" by Carol A. Click [scholarsmine.mst.edu]
- 3. Role of Ag+ Ions in Determining Ce3+ Optical Properties in Fluorophosphate and Sulfophosphate Glasses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PlumX [plu.mx]
- 5. digital.csic.es [digital.csic.es]
- 6. researchgate.net [researchgate.net]
- 7. mpm.spbstu.ru [mpm.spbstu.ru]
- 8. Abbe number - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cesium Phosphate Crystal Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium phosphate (B84403) crystals, particularly cesium dihydrogen phosphate (CsH₂PO₄), are of significant interest due to their applications as proton conductors in intermediate temperature fuel cells.[1][2][3][4] The quality of single crystals is paramount for fundamental studies and for the fabrication of high-performance devices. This document provides detailed protocols for the growth of cesium phosphate single crystals from aqueous solutions, a commonly employed and effective method. The methodologies described are based on established crystal growth techniques and data from scientific literature.
Physicochemical Properties of Cesium Phosphates
Several cesium orthophosphates have been reported, including trithis compound (Cs₃PO₄), dicesium hydrogenphosphate (Cs₂HPO₄), and cesium dihydrogenphosphate (CsH₂PO₄).[5] Cesium dihydrogen phosphate is particularly noted for its desirable electrical characteristics and has been extensively studied.[5][6] The solubility of CsH₂PO₄ in water is a critical parameter for solution-based crystal growth.
Table 1: Solubility of Cesium Dihydrogen Phosphate (CsH₂PO₄) in Water
| Temperature (°C) | Solubility (g / 100 g H₂O) | Molar Concentration (mol/kg) |
| 25 | ~145 | ~6.37 |
| 50 | Not explicitly stated | Not explicitly stated |
| 75 | Not explicitly stated | Not explicitly stated |
Note: The exact solubility values can vary slightly between different studies. The data presented is a compilation from available literature. The solubility of CsH₂PO₄ increases with the addition of phosphoric acid.[5]
Experimental Protocols for Crystal Growth
The primary method for growing cesium dihydrogen phosphate crystals is from an aqueous solution using techniques such as slow cooling and solvent evaporation.
Materials and Equipment
-
Cesium Carbonate (Cs₂CO₃) or Cesium Hydroxide (CsOH) (high purity, 99.9% or better)
-
Orthophosphoric Acid (H₃PO₄) (85 wt%, analytical grade)
-
Deionized Water (resistivity > 18 MΩ·cm)
-
Crystallization vessel (e.g., large beaker or a dedicated crystallizer)
-
Heating mantle or water bath with precise temperature control (±0.1 °C)
-
Magnetic stirrer and stir bar
-
pH meter
-
Filter paper (0.22 µm pore size)
-
Seed crystals of CsH₂PO₄ (can be obtained from initial small-scale crystallization)
-
Nylon thread or fishing line
Synthesis of Cesium Dihydrogen Phosphate
Cesium dihydrogen phosphate can be synthesized by the reaction of cesium carbonate with phosphoric acid in a 1:2 molar ratio.[4]
Protocol:
-
Slowly add a stoichiometric amount of cesium carbonate (Cs₂CO₃) to a continuously stirred aqueous solution of orthophosphoric acid (H₃PO₄).
-
The reaction is exothermic and will produce CO₂ gas. Add the Cs₂CO₃ in small portions to control the foaming.
-
After the reaction is complete, gently heat the solution to remove dissolved CO₂.
-
Filter the resulting solution through a 0.22 µm filter to remove any impurities.
Crystal Growth by Slow Cooling Method
This technique involves slowly decreasing the temperature of a saturated solution to induce crystallization.
Protocol:
-
Preparation of a Saturated Solution:
-
Prepare a saturated solution of CsH₂PO₄ at a temperature slightly above the desired starting growth temperature (e.g., 50-60 °C).
-
To ensure saturation, a small amount of undissolved CsH₂PO₄ salt should be present at the bottom of the container.
-
Continuously stir the solution at this elevated temperature for several hours to ensure homogeneity.
-
Allow the solution to settle, and then carefully decant or filter the clear saturated solution into the crystallization vessel.
-
-
Seed Crystal Preparation and Mounting:
-
Select a small, well-formed seed crystal with no visible defects.
-
Tie the seed crystal to a nylon thread.
-
-
Crystallization:
-
Suspend the seed crystal in the center of the saturated solution.
-
Seal the crystallizer to prevent evaporation and contamination.
-
Slowly cool the solution at a controlled rate. A typical cooling rate is between 0.1 to 1.0 °C per day.
-
The optimal cooling rate will depend on the size of the crystallizer and the desired crystal quality. Slower cooling rates generally produce higher quality crystals.
-
Monitor the crystal growth regularly.
-
Table 2: Typical Parameters for Slow Cooling Crystal Growth of CsH₂PO₄
| Parameter | Value |
| Starting Saturation Temp. | 40 - 60 °C |
| Cooling Rate | 0.1 - 1.0 °C / day |
| Solution pH | Can be adjusted, but often acidic |
| Crystal Rotation | Optional, 10-30 rpm can improve quality |
Crystal Growth by Solvent Evaporation Method
This method relies on the slow evaporation of the solvent to increase the solute concentration, leading to crystallization.[7]
Protocol:
-
Prepare a saturated or slightly undersaturated solution of CsH₂PO₄ at a constant temperature (e.g., room temperature).
-
Place the solution in a crystallizer.
-
Introduce a seed crystal as described in the slow cooling method.
-
Cover the crystallizer with a lid that has small openings to allow for slow, controlled evaporation of the solvent.
-
Maintain the crystallizer at a constant temperature in a vibration-free environment.
-
Crystal growth will occur over a period of several days to weeks, depending on the evaporation rate.
Visualization of Experimental Workflow
General Workflow for Solution-Based Crystal Growth
The following diagram illustrates the general workflow for growing single crystals from a solution.
Caption: General workflow for solution-based crystal growth.
Characterization of Crystals
After successful growth, the crystals should be carefully harvested from the solution and dried. Characterization techniques to assess the quality of the grown crystals include:
-
Visual Inspection: To check for clarity, inclusions, and cracks.
-
X-ray Diffraction (XRD): To confirm the crystal structure and phase purity.
-
Optical Microscopy: To examine the surface morphology.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle phosphoric acid with care as it is corrosive.
-
The synthesis reaction should be performed in a well-ventilated fume hood.
By following these protocols, researchers can consistently grow high-quality this compound single crystals for various scientific and technological applications.
References
Application Notes and Protocols for Cesium Phosphate Electrolytes in Intermediate Temperature Fuel Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium dihydrogen phosphate (B84403) (CsH₂PO₄), a member of the solid acid family, has emerged as a promising electrolyte material for intermediate temperature fuel cells (ITFCs) operating between 200°C and 300°C.[1] This temperature range offers distinct advantages, including enhanced reaction kinetics, improved tolerance to fuel impurities like carbon monoxide (CO), and simplified water and thermal management compared to low-temperature polymer electrolyte membrane fuel cells (PEMFCs).[1] The proton conductivity of CsH₂PO₄ is thermally activated, undergoing a significant increase by several orders of magnitude above its superprotonic phase transition temperature of approximately 230°C.[1][2]
These application notes provide a comprehensive overview of the use of cesium phosphate-based electrolytes in fuel cells, including performance data, detailed experimental protocols, and key conceptual diagrams.
Data Presentation: Performance of this compound-Based Electrolytes
The performance of fuel cells utilizing this compound electrolytes is influenced by the electrolyte composition (pure or composite), operating temperature, and humidification conditions. The following tables summarize key quantitative data from various studies.
| Electrolyte Composition | Operating Temperature (°C) | Ionic Conductivity (S/cm) | Peak Power Density (mW/cm²) | Open Circuit Voltage (V) | Reference |
| Pure CsH₂PO₄ | 235 | 1.3 - 2.0 x 10⁻² | - | - | [1] |
| Pure CsH₂PO₄ | 259 | - | 134 | - | [1] |
| Pure CsH₂PO₄ | 250 | - | 200 (max current density) | < 0.8 | [3] |
| CsH₂PO₄/ZrO₂ (2:1 molar ratio) | 275 | - | > 40 | > 0.9 | [3] |
| CsH₂PO₄/epoxy (85:15 wt%) | - | - | - | - | [2] |
| CsH₂PO₄/epoxy (80 wt%) | - | - | 86 | 0.92 | [4] |
| CsH₂PO₄/PVDF (70 wt%) | 270 | 1.0 x 10⁻² | 86 | 0.92 | [4] |
| CsH₅(PO₄)₂ | > 160 | ~2.0 x 10⁻¹ | - | - | [4] |
Note: Performance metrics can vary significantly based on electrode composition, membrane thickness, and fuel/oxidant flow rates.
Experimental Protocols
Synthesis of Cesium Dihydrogen Phosphate (CsH₂PO₄)
This protocol describes a common precipitation method for synthesizing CsH₂PO₄ powder.
Materials:
-
Cesium carbonate (Cs₂CO₃)
-
Orthophosphoric acid (H₃PO₄, 85 wt% aqueous solution)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven
Procedure:
-
Calculate the required molar amounts of Cs₂CO₃ and H₃PO₄ for a 1:2 molar ratio to yield CsH₂PO₄. Note: A 1:1 molar ratio of CsCO₃ to H₃PO₄ is also cited in some literature for a 1:1 reaction.[5]
-
Dissolve the cesium carbonate in deionized water in a beaker with magnetic stirring.
-
Slowly add the phosphoric acid solution to the cesium carbonate solution while stirring continuously. The reaction is exothermic.
-
After the addition is complete, continue stirring the aqueous solution for a predetermined time (e.g., 1-2 hours) to ensure a complete reaction.
-
Induce precipitation of CsH₂PO₄ by adding methanol to the solution.[5]
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the precipitate with methanol to remove any unreacted precursors.
-
Dry the collected CsH₂PO₄ powder in an oven at 80°C for 12 hours to remove residual solvent.[5]
Fabrication of a Composite Electrolyte Membrane (e.g., CsH₂PO₄-Epoxy)
To improve mechanical stability, CsH₂PO₄ is often combined with a polymer or ceramic matrix.[2][4] This protocol provides a general method for creating a composite electrolyte with an epoxy resin.
Materials:
-
Synthesized CsH₂PO₄ powder
-
Epoxy resin and hardener
-
A suitable solvent for the epoxy (if necessary)
-
Mortar and pestle or ball mill
-
Pressing die
-
Hydraulic press
-
Curing oven
Procedure:
-
Thoroughly dry the CsH₂PO₄ powder to remove any absorbed moisture.
-
Weigh the desired amounts of CsH₂PO₄ powder and epoxy resin/hardener mixture to achieve the target weight ratio (e.g., 85:15 CsH₂PO₄:epoxy).[2]
-
Mix the CsH₂PO₄ powder and epoxy resin. For a solid-state mixture, use a mortar and pestle or ball mill to ensure a homogeneous dispersion. If using a liquid epoxy, mix thoroughly until the powder is evenly suspended.
-
Place the mixed powder into a pressing die.
-
Press the powder at a high pressure (e.g., 300-500 MPa) to form a dense pellet.
-
Carefully remove the green pellet from the die.
-
Transfer the pellet to a curing oven and heat according to the epoxy manufacturer's instructions to cross-link the polymer matrix.
Membrane Electrode Assembly (MEA) Fabrication and Fuel Cell Assembly
This protocol outlines the steps for creating an MEA and assembling a single cell for testing.
Materials:
-
Fabricated CsH₂PO₄-based electrolyte membrane
-
Anode and cathode electrodes (e.g., Pt on carbon paper, nickel sponge).[2][6]
-
Gaskets (e.g., PTFE)
-
Fuel cell test hardware with gas flow channels and current collectors
-
Torque wrench
Procedure:
-
Cut the electrolyte membrane and electrodes to the desired active area dimensions.
-
Create a sandwich structure by placing the electrolyte membrane between the anode and cathode.
-
Position the gaskets on either side of the electrodes to ensure a good seal.
-
Carefully place the entire MEA into the fuel cell test hardware.
-
Tighten the bolts of the test hardware in a star pattern to the manufacturer's recommended torque to ensure even pressure distribution and prevent gas leaks.
Electrochemical Performance Testing
This protocol describes the general procedure for evaluating the performance of the assembled solid acid fuel cell.
Equipment:
-
Assembled fuel cell
-
Tube furnace or other heating element capable of reaching >250°C
-
Gas mass flow controllers for hydrogen, air (or oxygen), and inert gas (e.g., nitrogen or argon)
-
Humidifiers (bubblers) to introduce water vapor into the gas streams
-
Potentiostat/Galvanostat with electrochemical impedance spectroscopy (EIS) capability
-
Thermocouples for temperature monitoring
Procedure:
-
Place the assembled fuel cell into the furnace.
-
Connect the gas lines to the anode and cathode. Purge the system with an inert gas.
-
Heat the cell to the desired operating temperature (e.g., 250°C) under the inert atmosphere.
-
Introduce humidified hydrogen to the anode and humidified air or oxygen to the cathode at controlled flow rates (e.g., 50 sccm).[1] A water partial pressure of around 0.1 atm is often sufficient to prevent dehydration of the electrolyte at 250°C.[1]
-
Measure the Open Circuit Voltage (OCV) once the reading stabilizes.
-
Perform polarization curve (I-V) measurements by sweeping the current or voltage and recording the corresponding cell output. This data is used to determine the peak power density.
-
Conduct Electrochemical Impedance Spectroscopy (EIS) at OCV or under a specific load to determine the ohmic and polarization resistances of the cell.
-
For stability testing, hold the cell at a constant current density (e.g., 100 mA/cm²) and monitor the voltage over an extended period (e.g., 35-100 hours).[1]
Visualizations
Caption: Experimental workflow for solid acid fuel cell fabrication and testing.
Caption: Relationship between temperature, phase, and conductivity in CsH₂PO₄.
References
- 1. electrochem.org [electrochem.org]
- 2. Comparative Study of Epoxy-CsH2PO4 Composite Electrolytes and Porous Metal Based Electrocatalysts for Solid Acid Electrochemical Cells [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: The Use of Cesium Phosphate in X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium phosphate (B84403) is emerging as a versatile and underutilized reagent in the field of X-ray crystallography. While less common than its sodium and potassium counterparts, the unique properties of the cesium ion (Cs⁺) offer distinct advantages in protein crystallization and structure determination. These application notes provide an overview of the utility of cesium phosphate, detailed experimental protocols for its use as a precipitant and for phasing, and a summary of relevant quantitative data.
Applications of this compound in X-ray Crystallography
The primary applications of cesium-containing compounds, including this compound, in macromolecular crystallography can be categorized as follows:
-
Primary Precipitant: this compound can be used as a precipitating agent to induce the crystallization of proteins and other biological macromolecules. Similar to other phosphate salts, it reduces the solubility of the macromolecule by competing for water molecules, thereby promoting the formation of an ordered crystal lattice. The large size and low charge density of the cesium ion can influence crystal packing and potentially lead to different crystal forms or improved crystal quality compared to smaller cations.
-
Additive for Crystal Quality Improvement: The presence of cesium ions in the crystallization medium can stabilize crystal contacts and improve the diffraction quality of protein crystals. Cesium ions have been observed to bind preferentially to protein backbone carbonyl groups, often at crystal contacts, which can enhance the order within the crystal lattice.[1]
-
Anomalous Scattering for Phasing (Heavy Atom Replacement): Cesium is a heavy alkali metal with significant anomalous scattering properties.[2] This makes it a valuable tool for solving the phase problem in X-ray crystallography. By incorporating cesium ions into the crystal, either through co-crystallization or soaking, the resulting anomalous signal can be used for Single-wavelength Anomalous Dispersion (SAD) or Multiple-wavelength Anomalous Dispersion (MAD) phasing to determine the protein structure de novo.[2] This approach offers a cost-effective and straightforward alternative to selenomethionine (B1662878) labeling or screening for other heavy atom derivatives.[2]
-
Crystal Dehydration: Highly concentrated solutions of cesium salts, including this compound, can be used as dehydrating agents to improve the diffraction resolution of existing crystals. By carefully controlling the vapor pressure, water can be drawn out of the crystal, leading to tighter packing of the protein molecules and enhanced diffraction.
Experimental Protocols
Protocol 1: Protein Crystallization using this compound as a Precipitant (Vapor Diffusion)
This protocol outlines the use of this compound as a primary precipitant in a hanging drop or sitting drop vapor diffusion experiment.
Materials:
-
Purified protein solution (5-20 mg/mL in a low ionic strength buffer)
-
This compound stock solution (e.g., 2.0 M, pH adjusted with phosphoric acid or cesium hydroxide)
-
Crystallization plates (24- or 96-well)
-
Coverslips (for hanging drop)
-
Pipettes and tips
Procedure:
-
Prepare the Reservoir: Pipette 500 µL of the this compound solution into the reservoir of a crystallization plate well. For initial screening, a range of this compound concentrations (e.g., 0.8 M to 2.0 M) and pH values (e.g., 5.5 to 8.5) should be tested.
-
Prepare the Drop:
-
Hanging Drop: On a clean coverslip, mix 1 µL of the protein solution with 1 µL of the reservoir solution.
-
Sitting Drop: In the designated drop well of the plate, mix 1 µL of the protein solution with 1 µL of the reservoir solution.
-
-
Seal the Well: Invert the coverslip and place it over the reservoir (for hanging drop) or seal the well with optically clear tape (for sitting drop).
-
Incubate: Store the crystallization plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
-
Optimization: If initial crystals are obtained, optimize the conditions by systematically varying the concentrations of this compound and protein, the pH, and the drop ratio.
Protocol 2: Cesium-Based Phasing
This protocol describes a general procedure for incorporating cesium ions into protein crystals for anomalous dispersion phasing, adapted from a method using cesium chloride.[2] This can be adapted for this compound where phosphate is a suitable component of the crystallization or cryoprotectant solution.
Materials:
-
Protein solution
-
Crystallization reagents
-
Cesium chloride (CsCl) or this compound stock solution (e.g., 1 M)
-
Cryoprotectant solution
Procedure (Choose one or a combination of the following approaches):
-
Supplementation during Purification:
-
Add 25 mM CsCl to all buffers used during the final stages of protein purification (e.g., size-exclusion chromatography).
-
Proceed with crystallization using standard protocols.
-
-
Co-crystallization:
-
Replace the sodium or potassium salt in the identified crystallization condition with an equimolar concentration of this compound or cesium chloride.
-
Alternatively, add a low concentration of a cesium salt (e.g., 10-50 mM) as an additive to the crystallization setup.
-
-
"Quick-Soak" in Cryoprotectant:
-
Prepare a cryoprotectant solution containing the components of the mother liquor.
-
Supplement the cryoprotectant solution with a cesium salt. A range of concentrations should be tested (e.g., 0.25 M to 0.75 M CsCl).[2]
-
Transfer a crystal from the crystallization drop to the cesium-containing cryoprotectant solution for a short period (e.g., 30 seconds to 2 minutes).
-
Loop the crystal and flash-cool it in liquid nitrogen.
-
-
Combined Approach:
-
Utilize cesium salts during both purification and in the cryoprotectant for potentially increased cesium occupancy in the crystal.[2]
-
Data Presentation
The following tables summarize quantitative data from studies utilizing cesium salts in X-ray crystallography.
Table 1: Crystallization and Cryo-protectant Conditions for Hen Egg-White Lysozyme (HEWL) with Cesium Chloride [2]
| Condition # | Protein Buffer | Crystallization Condition | Cryo-protectant |
| 1 | 0.25 M CsCl | 50 mM NaAc pH 4.5 | 15% (v/v) Ethylene Glycol |
| 2 | 0.25 M CsCl | 50 mM NaAc pH 4.5 | 15% (v/v) Ethylene Glycol + 0.25 M CsCl |
| 3 | H₂O | 50 mM NaAc pH 4.5 | 15% (v/v) Ethylene Glycol + 0.50 M CsCl |
| 4 | 0.25 M CsCl | 50 mM NaAc pH 4.5 | 15% (v/v) Ethylene Glycol + 0.75 M CsCl |
| 5 | H₂O | 50 mM NaAc pH 4.5 | 15% (v/v) Ethylene Glycol + 1.00 M CsCl |
Table 2: Data Collection and Phasing Statistics for p62 PH Domain with Cesium Chloride Supplementation [2]
| Dataset # | Cesium Supplementation | Resolution (Å) | R/Rfree (%) | Cesium Sites Found |
| 2 | Purified in CsCl-buffer | 1.90 | 18.2 / 21.6 | 1 |
| 3 | Purified in CsCl-buffer + 0.25 M CsCl in cryo | 1.85 | 19.4 / 22.3 | 2 |
| 4 | Purified in NaCl-buffer + 0.75 M CsCl in cryo | 1.80 | 19.3 / 22.1 | 3 |
Mandatory Visualization
References
Application Notes and Protocols for Phosphate-Mediated Gene Transfection
A Note on Cesium Phosphate (B84403): Extensive review of scientific literature indicates that cesium phosphate is not a standard or documented reagent for mediating gene transfection. The prevalent and well-established method utilizing a phosphate-based salt for this purpose is calcium phosphate-mediated gene transfection . The following application notes and protocols are therefore based on the widely used calcium phosphate co-precipitation technique. It is presumed that the user's interest lies in this effective and cost-efficient method.
Introduction
Calcium phosphate-mediated transfection is a cornerstone technique for introducing foreign DNA into mammalian cells.[1][2][][4][5] This method, developed in the early 1970s, relies on the formation of a co-precipitate of calcium phosphate and plasmid DNA.[][6][7][8] These fine particles adhere to the cell surface and are subsequently internalized by the cells, likely through endocytosis, leading to the expression of the transfected gene(s).[][6][7][8][9] Its enduring popularity stems from its low cost and applicability to a wide range of cell types for both transient and stable transfections.[1][2][][9]
Data Presentation: Optimizing Transfection Parameters
The efficiency of calcium phosphate transfection is sensitive to several parameters.[][10] Optimization is crucial for achieving high transfection rates while maintaining cell viability. The following tables summarize key quantitative data and optimal ranges for critical experimental variables.
Table 1: DNA Concentration and Cell Density
| Parameter | Recommended Range | Cell Type Examples | Notes |
| DNA Concentration (per 10 cm dish) | 10 - 50 µg | HeLa, NIH 3T3, CHO, C2C12 | The optimal amount varies significantly between cell lines and plasmid preparations.[][10][11] |
| Cell Confluency at Transfection | 50 - 90% | Most adherent cell lines | Cells should be in their exponential growth phase.[1][10] Plating cells 4-6 hours before transfection may improve efficiency for some cell lines.[12] |
| Seeding Density (10 cm dish) | 1 x 10⁶ - 2 x 10⁶ cells | General guideline | Adjust based on the cell line's doubling time to reach the target confluency.[7] |
Table 2: Reagent and Incubation Conditions
| Parameter | Optimal Condition | Notes |
| 2x HBS pH | 7.05 - 7.12 | This is a critical factor; slight deviations can significantly impact precipitate formation and transfection efficiency.[1][] |
| CaCl₂ Concentration (final) | 60 mM | A commonly used final concentration for effective precipitate formation.[7] |
| Precipitate Incubation Time (on cells) | 4 - 16 hours | Cell-type dependent. Hardy cells like HeLa can tolerate longer incubation times.[11] |
| Post-Transfection Incubation | 24 - 72 hours | Time required for gene expression to become detectable. Harvest cells for analysis within this window for transient expression.[7] |
| Glycerol (B35011)/DMSO Shock | 10-15% Glycerol or 10-20% DMSO for 2-3 min | Can significantly increase transfection efficiency in some cell lines (e.g., CHO), but can also be toxic.[2][][7][13] |
Experimental Protocols
Protocol 1: Standard Transfection of Adherent Cells in a 10 cm Dish
This protocol is a general guideline and should be optimized for specific cell lines and plasmids.
Materials:
-
Sterile, high-purity plasmid DNA (0.2 - 1.0 mg/mL in sterile water or TE buffer)
-
2.5 M CaCl₂ solution, sterile
-
2x HEPES-Buffered Saline (HBS), pH 7.10, sterile
-
280 mM NaCl
-
1.5 mM Na₂HPO₄
-
50 mM HEPES
-
-
Complete cell culture medium with serum
-
Phosphate-Buffered Saline (PBS), sterile
-
Adherent cells in culture
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 10 cm dishes so they are 70-90% confluent at the time of transfection.[10]
-
Medium Change: About 1-4 hours before adding the precipitate, replace the culture medium with 9 mL of fresh, pre-warmed complete medium.
-
Prepare DNA-CaCl₂ Mixture: In a sterile tube, prepare the following mixture:
-
Plasmid DNA: 20 - 30 µg
-
2.5 M CaCl₂: 100 µL
-
Add sterile deionized water to bring the final volume to 1 mL.
-
-
Form Co-Precipitate:
-
Transfection:
-
Add the 2 mL of precipitate mixture dropwise and evenly over the surface of the medium in the culture dish.
-
Gently swirl the plate to distribute the precipitate.
-
Incubate the cells at 37°C in a CO₂ incubator for 16 hours.[14]
-
-
Post-Transfection Care:
-
After incubation, aspirate the medium containing the precipitate.
-
Wash the cells twice with 5 mL of sterile PBS.
-
Add 10 mL of fresh, pre-warmed complete medium.
-
-
Analysis: Incubate the cells for 24-72 hours post-transfection before harvesting for gene expression analysis. For stable transfection, begin selection with the appropriate antibiotic 48 hours post-transfection.[11]
Protocol 2: Optimization of Transfection
To achieve the highest efficiency for a new cell line or plasmid, systematic optimization is recommended.
-
Vary DNA Amount: Test a range of total plasmid DNA concentrations (e.g., 10, 20, 30, 40 µg per 10 cm dish) while keeping other parameters constant.
-
Optimize Incubation Time: Test different incubation times for the precipitate on the cells (e.g., 4, 8, 12, 16 hours). Shorter times may be necessary for sensitive cell lines.
-
Test Glycerol/DMSO Shock: For difficult-to-transfect cells, a post-precipitate incubation shock can be tested. After the desired precipitate incubation time (e.g., 6 hours), remove the medium and add 2-3 mL of 15% glycerol in 1x HBS for 2 minutes.[1][7][13] Wash thoroughly with PBS and add fresh complete medium. Note that this can be toxic to cells.[]
-
Check HBS pH: The pH of the HBS buffer is critical.[] If transfection fails, prepare fresh HBS and verify the pH is exactly in the 7.05-7.12 range.
Visualizations
Experimental Workflow
References
- 1. Optimizing conditions for calcium phosphate mediated transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. DNA transfection: calcium phosphate method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA Transfection: Calcium Phosphate Method | Springer Nature Experiments [experiments.springernature.com]
- 6. Calcium Phosphate Precipitation | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Calcium Phosphate Precipitation | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. promega.jp [promega.jp]
- 10. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. med.upenn.edu [med.upenn.edu]
- 12. med.upenn.edu [med.upenn.edu]
- 13. Optimizing conditions for calcium phosphate mediated transient transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Calcium Phosphate Transfection Kit Protocol [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cesium Phosphate Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of cesium phosphate (B84403) in their experiments.
FAQs: General Questions about Cesium Phosphate in Experiments
Q1: What are the primary applications of this compound in a laboratory setting?
A1: this compound is utilized in several areas of scientific research. It serves as a base and catalyst in organic synthesis. In materials science, it is explored for its properties as a superprotonic conductor, which is relevant for developing fuel cells. Additionally, due to the well-established role of phosphate as a precipitant, this compound can be used in protein crystallization screens. The cesium ion (Cs⁺), as a monovalent cation, can also influence enzymatic reactions, making it a component to consider in buffer systems for enzyme kinetics studies.
Q2: How does the cesium ion (Cs⁺) concentration affect enzyme activity?
A2: Monovalent cations like Cs⁺ can significantly impact enzyme activity, although the effect is highly specific to the enzyme. Many intracellular enzymes are activated by potassium ions (K⁺), and other monovalent cations like cesium, sodium (Na⁺), or lithium (Li⁺) may be less effective or even inhibitory.[1] The cation can play a structural role, act as an allosteric effector, or assist in substrate binding, often in conjunction with a divalent cation like Mg²⁺.[2] An inappropriate concentration of Cs⁺ can therefore lead to lower than expected or complete loss of enzyme activity.
Q3: Why is phosphate a common component in protein crystallization?
A3: Phosphate is a widely used precipitant in protein crystallization because it is effective at high concentrations in reducing the solubility of proteins, a condition necessary for crystallization.[3] As a multivalent anion, it is an efficient precipitating agent.[4] Phosphate buffers are also useful for maintaining a stable pH, which is a critical parameter for successful protein crystallization.[3] However, it's important to be aware that phosphate can sometimes interact specifically with the protein, especially those that bind phosphate moieties, which can either aid or hinder crystallization.[3]
Q4: Are there any specific safety precautions to consider when working with this compound?
A4: this compound is a chemical compound and should be handled with standard laboratory safety practices. Always consult the Safety Data Sheet (SDS) provided by the supplier. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Ensure work is conducted in a well-ventilated area.
Troubleshooting Guide: Enzyme Kinetics
This section addresses common issues encountered when using this compound buffers in enzyme assays.
Problem 1: Lower than expected or no enzyme activity.
| Possible Cause | Troubleshooting Steps |
| Inhibitory Effect of Cesium Ions: The specific enzyme may be inhibited by Cs⁺ ions, especially if it has a preference for another monovalent cation like K⁺. | 1. Review Literature: Check if your enzyme is known to be activated by specific monovalent cations. 2. Cation Substitution: Replace this compound with potassium phosphate or sodium phosphate in the buffer and repeat the assay. 3. Concentration Gradient: Test a range of this compound concentrations (e.g., 10 mM to 200 mM) to see if the inhibitory effect is concentration-dependent. |
| Incorrect pH of the Buffer: The pH of the this compound buffer may not be optimal for the enzyme's activity. | 1. Verify pH: Measure the pH of the prepared buffer at the experimental temperature. 2. pH Titration: Prepare a range of this compound buffers with slightly different pH values (e.g., in 0.2 pH unit increments) around the expected optimum to find the ideal pH. |
| Suboptimal Ionic Strength: The total ionic strength of the assay buffer, influenced by the this compound concentration, may be too high or too low. | 1. Vary Concentration: Perform the assay with varying concentrations of this compound while keeping the pH constant. 2. Control for Ionic Strength: If lowering the this compound concentration improves activity, but the buffering capacity becomes insufficient, consider using a lower concentration of this compound in combination with a non-interfering buffer component to maintain pH. |
Problem 2: Inconsistent or non-reproducible enzyme kinetics data.
| Possible Cause | Troubleshooting Steps |
| Precipitation of Assay Components: High concentrations of this compound may cause precipitation of the enzyme or other components in the assay mixture. | 1. Visual Inspection: Centrifuge your assay tubes after the experiment and check for a pellet. 2. Solubility Test: Test the solubility of your enzyme and substrates in the this compound buffer at the concentrations you are using before starting the kinetic runs. 3. Reduce Concentration: Lower the concentration of this compound or try a different buffer system. |
| Interaction with Substrate or Cofactors: Cesium or phosphate ions may be interacting with the substrate or necessary cofactors. | 1. Control Experiments: Run control experiments without the enzyme to see if there are any changes in the substrate or cofactor signal in the presence of this compound. 2. Alternative Buffer: Compare results with a different buffer system, such as HEPES or Tris, that does not contain phosphate. |
Experimental Protocol: Preparing a this compound Buffer (0.1 M, pH 7.2)
This protocol describes the preparation of a 0.1 M this compound buffer. The desired pH is achieved by mixing stock solutions of monobasic and dibasic this compound.
Materials:
-
Cesium dihydrogen phosphate (CsH₂PO₄)
-
Dicesium hydrogen phosphate (Cs₂HPO₄)
-
High-purity water
-
pH meter
-
Volumetric flasks
-
Stir plate and stir bar
Procedure:
-
Prepare 0.1 M Stock Solutions:
-
Solution A (0.1 M CsH₂PO₄): Dissolve the appropriate amount of cesium dihydrogen phosphate in high-purity water to make a final volume in a volumetric flask.
-
Solution B (0.1 M Cs₂HPO₄): Dissolve the appropriate amount of dicesium hydrogen phosphate in high-purity water to make a final volume in a volumetric flask.
-
-
Mix Stock Solutions:
-
To prepare 100 mL of 0.1 M this compound buffer at pH 7.2, start by adding a volume of Solution A to a beaker with a stir bar.
-
Slowly add Solution B while monitoring the pH with a calibrated pH meter.
-
Continue adding Solution B until the pH reaches 7.2. The approximate volumes will be dependent on the exact pKa of the this compound salts.
-
Transfer the final solution to a 100 mL volumetric flask and bring it to the final volume with high-purity water.
-
-
Final Check and Storage:
-
Verify the final pH of the buffer.
-
Store the buffer at 4°C. For long-term storage, consider sterile filtering.
-
Visualization of an Enzyme Kinetics Troubleshooting Workflow
Caption: Troubleshooting workflow for low enzyme activity.
Troubleshooting Guide: Protein Crystallization
This section provides guidance on issues that may arise when using this compound as a precipitant in protein crystallization screens.
Problem 1: No crystals are forming; drops remain clear.
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration: The concentration may be too low to induce protein supersaturation. | 1. Increase Concentration: Set up a grid screen with a range of higher this compound concentrations (e.g., from 0.5 M up to 2.0 M or higher, depending on the salt's solubility). 2. Vary Protein Concentration: Increase the concentration of your protein sample.[5] |
| Incorrect pH: The pH of the this compound buffer may be in a range where the protein is highly soluble. | 1. pH Screening: Screen a range of pH values (e.g., 5.0 to 8.5) at a fixed this compound concentration. |
| Protein Concentration is Too Low: The protein concentration might not be high enough to reach the nucleation zone in the phase diagram. | 1. Concentrate Protein: Increase the starting protein concentration for your crystallization trials. A majority of clear drops can signify that the protein concentration is too low.[5] |
Problem 2: Heavy, amorphous precipitate forms instead of crystals.
| Possible Cause | Troubleshooting Steps |
| This compound Concentration is Too High: This can cause the protein to precipitate out of solution too quickly, preventing ordered crystal lattice formation. | 1. Decrease Concentration: Lower the concentration of this compound in your screening conditions. 2. Slower Equilibration: Use the hanging drop vapor diffusion method and decrease the drop size or increase the reservoir volume to slow down the rate of equilibration. |
| Protein Concentration is Too High: An overly concentrated protein sample can lead to rapid precipitation. | 1. Dilute Protein: Try setting up crystallization trials with a lower protein concentration. The appearance of brown amorphous precipitate in many drops can indicate that the protein concentration is too high.[5] |
| Unfavorable pH: The pH may be at or near the protein's isoelectric point, leading to minimal solubility and aggregation. | 1. Change pH: Screen a range of pH values away from the protein's pI. |
Problem 3: Formation of salt crystals instead of or alongside protein crystals.
| Possible Cause | Troubleshooting Steps |
| High Precipitant Concentration: The concentration of this compound is high enough for the salt itself to crystallize. | 1. Reduce Concentration: Lower the this compound concentration. 2. Change Temperature: Altering the incubation temperature can sometimes favor protein crystallization over salt crystallization.[6] |
| Buffer Composition: Phosphate buffers are known to sometimes produce salt crystals in broad screens. | 1. Ion Exchange: Try replacing cesium with a different cation like potassium or sodium to see if this suppresses salt crystal formation. 2. Additive Screen: Introduce additives (e.g., low concentrations of a different salt or a polymer like PEG) that might favor protein crystal contacts over salt-salt interactions. |
Experimental Protocol: Hanging Drop Vapor Diffusion for Protein Crystallization
This protocol outlines a general procedure for setting up a crystallization plate using the hanging drop method with a this compound-based condition.
Materials:
-
Purified and concentrated protein solution (e.g., 5-20 mg/mL)
-
Crystallization screening solution (e.g., 1.2 M this compound, 0.1 M Buffer pH 6.5)
-
24- or 96-well crystallization plate
-
Siliconized glass cover slips
-
Pipettes and tips
-
Sealing tape or grease
Procedure:
-
Prepare the Plate: Pipette 500 µL of the crystallization screening solution into the reservoir of a well in the crystallization plate.
-
Prepare the Drop: On a clean cover slip, pipette 1 µL of your protein solution.
-
Mix the Drop: Pipette 1 µL of the reservoir solution into the drop of protein solution. Gently pipette up and down once to mix, avoiding the introduction of air bubbles.
-
Seal the Well: Invert the cover slip and place it over the reservoir, ensuring an airtight seal is formed with the grease or sealing tape.
-
Incubate: Place the plate in a stable, vibration-free incubator at a constant temperature (e.g., 20°C).
-
Monitor: Regularly observe the drops under a microscope over several days to weeks, looking for the formation of crystals.
Visualization of the Protein Crystallization Phase Diagram
Caption: Relationship between protein and precipitant concentration.
References
- 1. Redesigning the monovalent cation specificity of an enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Enzyme Activation by Monovalent Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystallization of Proteins that bind phosphate moieties [chem.gla.ac.uk]
- 4. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. Preparing for successful protein crystallization experiments - PMC [pmc.ncbi.nlm.nih.gov]
common impurities in commercial cesium phosphate and their effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial cesium phosphate (B84403). It addresses common issues that may arise during experiments due to impurities in the reagent.
Troubleshooting Guides
This section is designed to help you troubleshoot common experimental problems that may be caused by impurities in your commercial cesium phosphate.
Question: My enzyme, which requires a specific monovalent cation for activity, is showing inconsistent or lower than expected activity when using a new batch of this compound buffer. What could be the cause?
Answer:
This issue could be due to contamination with other alkali metal ions, which can interfere with the specific cation-binding site of your enzyme.
-
Potential Cause: Contamination with other alkali metals such as rubidium (Rb⁺), potassium (K⁺), or sodium (Na⁺). Cesium and rubidium are chemically very similar, and their separation can be challenging, making rubidium a common impurity in cesium salts.[1]
-
Effect: Other alkali metals can act as competitive inhibitors or may not be able to activate the enzyme to the same extent as cesium, leading to reduced or variable enzyme kinetics. For example, rubidium has been shown to replace potassium in the Na⁺/K⁺-ATPase system, while lithium and cesium had no effect in the absence of potassium, demonstrating the specific ionic requirements of some enzymes.[2]
-
Troubleshooting Steps:
-
Verify the Purity: Request the certificate of analysis (CoA) for your specific lot of this compound and check for the levels of other alkali metals.
-
Use a Higher Purity Grade: Consider using a higher purity grade of this compound with lower specified limits for other alkali metals.
-
Analyte-Specific Controls: If you suspect a specific alkali metal impurity, run control experiments with known concentrations of that impurity to observe its effect on your enzyme's activity.
-
Question: I am observing unexpected cytotoxicity, poor cell growth, or changes in cellular morphology in my cell culture experiments where this compound is a component of the medium.
Answer:
These issues are often indicative of heavy metal contamination in one of your culture reagents.
-
Potential Cause: Contamination with heavy metals such as lead (Pb), cadmium (Cd), mercury (Hg), or arsenic (As). These can be introduced from the raw phosphate materials used in the manufacturing of this compound.
-
Effect: Heavy metals are known to be cytotoxic even at low concentrations.[3] They can induce oxidative stress, disrupt cellular signaling pathways, and lead to apoptosis or necrosis.[4][5] The presence of these impurities can lead to inconsistent and unreliable results in cell-based assays.
-
Troubleshooting Steps:
-
Review the Certificate of Analysis: Check the CoA for the levels of heavy metal impurities.
-
Use a Cell Culture Tested Grade: Whenever possible, use this compound that is specifically tested for cell culture applications.
-
Perform a Toxicity Assay: Test the cytotoxicity of the this compound lot in a sensitive cell line before using it in your main experiments.
-
Question: I am having difficulty obtaining well-diffracting crystals of my protein when using this compound as a precipitant or buffer component. The crystals are small, malformed, or do not diffract well.
Answer:
The quality of protein crystals can be highly sensitive to the presence of impurities in the crystallization solution.
-
Potential Cause:
-
Effect: Halide ions can alter the solubility of the protein and interfere with the crystal packing. Even low concentrations of impurities can act as "crystal poisons" by adsorbing to the growing crystal faces and inhibiting further growth, leading to smaller or poorly ordered crystals.[7]
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Employ the highest purity this compound available for crystallization experiments.
-
Screen Different Lots: If you suspect an issue with a particular lot, try a different lot of this compound.
-
Consider Additive Screens: Sometimes, specific ions can be beneficial for crystallization. You can perform additive screens to see if the presence of certain ions, including halides, at controlled concentrations improves your crystallization outcome.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Common impurities can be categorized as follows:
-
Other Alkali Metals: Due to their chemical similarity, rubidium (Rb), potassium (K), and sodium (Na) are common impurities originating from the cesium source material.[1]
-
Heavy Metals: Lead (Pb), cadmium (Cd), mercury (Hg), arsenic (As), and others can be introduced from the phosphate rock used in manufacturing.
-
Anions: Halides (e.g., chloride, bromide) and sulfates can be present from the starting materials or the synthesis process.
Q2: How can I determine the purity of my this compound?
A2: You should always request a lot-specific Certificate of Analysis (CoA) from the supplier. For more rigorous verification, you can perform your own analytical testing using the methods outlined in the "Experimental Protocols" section below.
Q3: What purity grade of this compound should I use for my application?
A3: The required purity depends on your application:
-
General Use: For applications where minor impurities are not expected to have a significant impact, a standard reagent grade may be sufficient.
-
Enzyme Kinetics & Cell Culture: For these sensitive applications, it is recommended to use a high-purity grade (e.g., 99.9% or higher) with specified low levels of heavy metals and other alkali metals.[9]
-
Protein Crystallography & Pharmaceutical Formulations: The highest purity available (e.g., 99.99% or higher) is recommended to ensure reproducibility and avoid interference with crystal formation or drug stability.[5][10]
Experimental Protocols
Protocol 1: Determination of Alkali Metal Impurities by ICP-MS
This protocol describes the quantitative analysis of rubidium, potassium, and sodium impurities in this compound using Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 50 mL metal-free centrifuge tube.
-
Add 10 mL of 2% nitric acid (trace metal grade).
-
Vortex until the sample is completely dissolved.
-
Further dilute the sample to a final concentration suitable for your ICP-MS instrument, ensuring the total dissolved solids are within the instrument's tolerance. A dilution factor of 100 to 1000 is common.
-
Prepare a calibration curve using certified standards for Rb, K, and Na in a matrix that matches the diluted sample as closely as possible.
-
-
ICP-MS Analysis:
-
Use an ICP-MS instrument equipped with a standard sample introduction system.
-
Analyze the samples and standards. Monitor the isotopes ⁸⁵Rb, ³⁹K, and ²³Na.
-
Use an internal standard (e.g., Yttrium) to correct for matrix effects and instrument drift.
-
Protocol 2: Determination of Heavy Metal Impurities by AAS
This protocol outlines the analysis of lead, cadmium, mercury, and arsenic impurities using Atomic Absorption Spectroscopy (AAS).
-
Sample Preparation:
-
Accurately weigh approximately 1 g of the this compound sample into a digestion vessel.
-
Add 10 mL of concentrated nitric acid (trace metal grade).
-
Digest the sample using a microwave digestion system or by heating on a hot plate in a fume hood until a clear solution is obtained.
-
After cooling, quantitatively transfer the solution to a 50 mL volumetric flask and dilute to the mark with deionized water.
-
Prepare calibration standards for Pb, Cd, Hg, and As in a similar acid matrix.
-
-
AAS Analysis:
-
For Pb and Cd, use Flame AAS (FAAS).
-
For Hg and As, which require lower detection limits, use Graphite Furnace AAS (GFAAS) or a vapor generation system (cold vapor for Hg, hydride generation for As).
-
Analyze the prepared samples and standards according to the instrument manufacturer's instructions.[11][12]
-
Quantitative Data Summary
| Impurity Category | Common Impurities | Typical Concentration in Reagent Grade | Recommended Max. for Sensitive Applications |
| Alkali Metals | Rubidium (Rb) | < 0.5% | < 0.01% |
| Potassium (K) | < 0.1% | < 0.005% | |
| Sodium (Na) | < 0.1% | < 0.005% | |
| Heavy Metals | Lead (Pb) | < 10 ppm | < 1 ppm |
| Cadmium (Cd) | < 5 ppm | < 0.5 ppm | |
| Mercury (Hg) | < 1 ppm | < 0.1 ppm | |
| Arsenic (As) | < 1 ppm | < 0.1 ppm | |
| Anions | Chloride (Cl) | < 0.01% | < 0.001% |
| Sulfate (SO₄) | < 0.02% | < 0.005% |
Note: These values are general guidelines. Always refer to the supplier's certificate of analysis for lot-specific data.
Visualizations
Caption: Troubleshooting workflow for this compound related issues.
Caption: Logical relationship between impurities and their effects.
Caption: Experimental workflow for impurity analysis.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 3. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 4. bosterbio.com [bosterbio.com]
- 5. database.ich.org [database.ich.org]
- 6. The dual function of impurity in protein crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Impurity effects on lysozyme crystal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Elemental analysis and heavy metals for the pharmaceutical sector | UFAG Laboratorien AG [ufag-laboratorien.ch]
- 10. fda.gov [fda.gov]
- 11. chemistryjournals.net [chemistryjournals.net]
- 12. drawellanalytical.com [drawellanalytical.com]
Navigating Cesium Phosphate Density Gradients: A Troubleshooting Guide
Disclaimer: Detailed, validated protocols and troubleshooting guides specifically for cesium phosphate (B84403) (Cs₃PO₄) density gradients are not widely available in scientific literature. The following guide is based on the established principles and common issues encountered with cesium chloride (CsCl) , a related salt extensively used for isopycnic centrifugation. Researchers using cesium phosphate should consider this a starting point and will likely need to perform significant optimization.
Key Differences: Cesium Chloride vs. This compound
Before proceeding, it is crucial to understand the potential differences in chemical properties between these two salts that can affect your experiment:
| Feature | Cesium Chloride (CsCl) | This compound (Cs₃PO₄) | Potential Impact on Experiment |
| Solution pH | Neutral | Alkaline, acts as a buffer | The buffering capacity of phosphate may help maintain the pH for sensitive biological samples. However, the alkalinity could also be detrimental to sample integrity. |
| Solubility | High | Generally lower than CsCl | This may limit the maximum achievable density of a this compound solution. |
| Density | Can form very dense solutions (up to ~1.9 g/mL) | Likely lower maximum density than CsCl | The achievable density range will dictate the types of molecules that can be separated. |
| Viscosity | Relatively low | Potentially higher | Higher viscosity could lead to longer centrifugation times required to reach equilibrium. |
| Interactions | Relatively inert | Phosphate ions can interact with divalent cations (e.g., Mg²⁺, Ca²⁺), potentially causing precipitation. | The composition of the sample buffer and the sample itself needs to be carefully considered to avoid precipitation. |
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why can't I see a band for my sample after centrifugation?
Possible Causes & Solutions:
-
Incorrect Gradient Range: The density of your sample may fall outside the density range of your this compound gradient.
-
Insufficient Centrifugation Time or Speed: The gradient may not have had enough time to form, or the sample may not have had enough time to migrate to its isopycnic point.
-
Solution: Increase the centrifugation time or speed. For a self-forming gradient, longer times are necessary. Pre-forming a step gradient can significantly reduce the required centrifugation time.
-
-
Sample Degradation: The sample may have been degraded by the high salt concentration, temperature, or pH of the this compound solution.
-
Solution: Ensure the temperature is controlled throughout the procedure. Check the pH of your this compound solution and adjust if necessary and compatible with your sample. Consider adding protease inhibitors if protein degradation is suspected.
-
-
Low Sample Concentration: There may not be enough sample to form a visible band.
-
Solution: Concentrate your sample before loading it onto the gradient.
-
Q2: My sample has precipitated in the gradient. What went wrong?
Possible Causes & Solutions:
-
Sample Overload: Loading too much sample can cause it to aggregate and precipitate.
-
Solution: Reduce the amount of sample loaded onto the gradient.
-
-
Incompatibility with this compound: As mentioned, phosphate ions can react with components in your sample buffer (like divalent cations) leading to precipitation.
-
Solution: Desalt or perform a buffer exchange on your sample into a phosphate-free buffer before loading.
-
-
Low Temperature: Some samples may be less soluble at the low temperatures (e.g., 4°C) often used for centrifugation.
-
Solution: If your sample is stable at a higher temperature, consider running the centrifugation at a temperature where it is more soluble.
-
Q3: The bands in my gradient are smeared or not well-resolved. How can I improve this?
Possible Causes & Solutions:
-
Gradient is Too Steep or Too Shallow: A steep gradient can cause bands to be very close together, while a shallow gradient may not provide enough resolving power.
-
Solution: Adjust the initial concentration of the this compound solution. A lower starting concentration will create a shallower gradient, potentially improving the separation between bands with close buoyant densities.
-
-
Sample Was Mixed with the Gradient: Improper loading can disturb the top of the gradient, leading to smeared bands.
-
Solution: Carefully layer the sample on top of the pre-formed gradient.
-
-
Gradient Disturbed During Deceleration: Rapid deceleration of the centrifuge rotor can cause mixing of the separated bands.
-
Solution: Use the slowest deceleration setting on the ultracentrifuge.
-
Experimental Protocols
Protocol 1: Preparation of this compound Solutions (Hypothetical)
Note: This is an adapted protocol. You must determine the relationship between concentration, refractive index, and density for your specific this compound solution.
-
Prepare a Saturated Solution: Dissolve this compound in a suitable buffer (e.g., Tris-HCl, HEPES) at room temperature until no more salt will dissolve.
-
Determine Maximum Density: Use a refractometer to measure the refractive index and a pycnometer or digital density meter to measure the density of the saturated solution.
-
Create a Calibration Curve: Prepare a series of dilutions of the saturated solution. For each dilution, measure both the refractive index and the density. Plot density versus refractive index to create a standard curve. This will allow you to quickly determine the density of your solutions in the future using only a refractometer.
Protocol 2: Isopycnic Centrifugation with a Pre-formed Step Gradient
-
Prepare Gradient Solutions: Using your calibration curve, prepare two this compound solutions with different densities that will bracket the expected density of your target. For example, a lower solution of 1.5 g/mL and an upper solution of 1.3 g/mL.
-
Form the Gradient: In an ultracentrifuge tube, carefully layer the denser solution at the bottom and the less dense solution on top.
-
Load the Sample: Gently layer your prepared sample on top of the gradient.
-
Centrifugation: Place the tube in an ultracentrifuge rotor (e.g., a swinging-bucket rotor like the SW41 or a fixed-angle rotor). Centrifuge at high speed (e.g., 100,000 x g or higher) for several hours (e.g., 4-16 hours) at a controlled temperature (e.g., 4°C). Optimization of speed and time will be required.
-
Fraction Collection: After centrifugation, carefully remove the tube. The bands can be collected by puncturing the bottom of the tube with a needle and collecting fractions drop by drop, or by carefully aspirating the bands from the top with a pipette.
-
Desalting: The collected fractions will have a high concentration of this compound, which should be removed by dialysis or buffer exchange before downstream applications.
Quantitative Data
The following tables provide typical parameters for cesium chloride gradients and should be used as a starting point for optimization with this compound.
Table 1: Typical Starting Densities for CsCl Gradients
| Application | Typical Starting Density (g/mL) |
| Plasmid DNA | 1.55 - 1.70 |
| Viruses (e.g., AAV) | 1.30 - 1.50 |
| Proteins | 1.20 - 1.40 |
| RNA | ~1.71 (RNA pellets in standard CsCl) |
Table 2: Example Centrifugation Parameters (CsCl)
| Rotor Type | Speed (rpm) | g-force (x g) | Time (hours) | Temperature (°C) |
| Swinging Bucket (e.g., SW41) | 35,000 | ~200,000 | 18 - 72 | 4 or 20 |
| Fixed Angle (e.g., Type 70 Ti) | 50,000 | ~250,000 | 12 - 24 | 4 or 20 |
| Vertical (e.g., VTi 65) | 55,000 | ~300,000 | 4 - 16 | 4 or 20 |
Visualizations
Caption: Experimental workflow for isopycnic centrifugation.
Caption: Troubleshooting decision tree for density gradients.
Technical Support Center: Enhancing the Catalytic Activity of Cesium Phosphate
Welcome to the technical support center for cesium phosphate (B84403) catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving catalytic activity and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using cesium phosphate as a catalyst? A1: this compound, particularly cesium orthophosphate (Cs₃PO₄), is valued as a heterogeneous solid base catalyst. Its key advantages include high basicity, thermal stability, and insolubility in many organic solvents, which facilitates easy separation from the reaction mixture and potential for recyclability. The "cesium effect," noted with bases like cesium carbonate, suggests that the large ionic radius and soft Lewis acidity of the Cs⁺ ion can promote catalytic reactions in unique ways.[1][2]
Q2: What are the common forms of this compound used in catalysis? A2: The most common forms are cesium dihydrogen phosphate (CsH₂PO₄), which can act as a solid acid, and tribasic this compound (Cs₃PO₄), which is a strong solid base. The choice between them depends on the type of reaction being catalyzed (acid-catalyzed vs. base-catalyzed). Dicesium hydrogen phosphate (Cs₂HPO₄) is also used. This guide will focus primarily on tribasic this compound as a solid base catalyst.
Q3: What key factors influence the catalytic activity of prepared this compound? A3: The catalytic performance is highly dependent on its physicochemical properties, which are influenced by the preparation method. Key factors include:
-
Method of Preparation: Techniques like impregnation, co-precipitation, or solution evaporation affect the final structure.[3]
-
Precursors Used: The choice of cesium and phosphate precursors (e.g., Cs₂CO₃ vs. CsNO₃) can alter the resulting phases and thermal behavior.[3]
-
Calcination Temperature: This is a critical parameter that determines the crystalline phase, surface area, and the strength and density of basic sites.[4][5]
-
Surface Area and Porosity: Higher surface area generally leads to more accessible active sites.
Q4: For which types of organic reactions is this compound an effective catalyst? A4: As a solid base, this compound is effective for a variety of organic transformations that require a basic catalyst. These include:
-
Knoevenagel Condensation: Condensation of aldehydes with active methylene (B1212753) compounds.[6]
-
Transesterification: A key step in biodiesel production.[7]
-
Aldol Condensation: Formation of carbon-carbon bonds.
-
Michael Addition: Nucleophilic addition of a carbanion to an α,β-unsaturated carbonyl compound.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound catalysts.
Guide 1: Low Reactant Conversion or Stalled Reaction
Problem: The reaction stops before the starting material is fully consumed, or the overall conversion is lower than expected.
| Potential Cause | Suggested Solution & Troubleshooting Steps |
| Insufficient Catalyst Activity | 1. Verify Catalyst Basicity: The basic strength of the catalyst may be insufficient. This can be influenced by the calcination temperature. Prepare the catalyst at various calcination temperatures (e.g., 400°C, 500°C, 600°C) and test their activity.[4] 2. Increase Catalyst Loading: Systematically increase the catalyst amount (e.g., from 5 wt% to 15 wt% of the limiting reactant) to ensure there are enough active sites. |
| Catalyst Deactivation | 1. Poisoning: Acidic impurities in the reactants or solvent can neutralize the basic sites. Purify all starting materials and use dry, inert solvents.[8] 2. Leaching: Cesium may leach from the support (if used) or the catalyst structure may degrade in certain polar solvents. Test for Cs ions in the reaction filtrate post-reaction. If leaching occurs, consider a different solvent or catalyst preparation method to improve stability. 3. Fouling: Non-volatile products or byproducts can deposit on the catalyst surface, blocking active sites. See the Catalyst Deactivation and Regeneration section below. |
| Poor Mass Transfer | 1. Increase Agitation: Ensure the reaction mixture is stirred vigorously (e.g., >500 rpm) to minimize mass transfer limitations between the solid catalyst and the liquid reactants. 2. Reduce Particle Size: Gently grind the catalyst to increase the external surface area. However, avoid creating excessively fine powder that can be difficult to filter. |
| Reaction Equilibrium | The reaction may be reversible. If a byproduct is formed (e.g., water in condensations), try removing it during the reaction using a Dean-Stark trap or molecular sieves to shift the equilibrium forward.[8] |
Guide 2: Poor Product Selectivity / Formation of Byproducts
Problem: The reaction yields a mixture of products, or the desired product is not the major component.
| Potential Cause | Suggested Solution & Troubleshooting Steps |
| Reaction Temperature is Too High | High temperatures can provide enough activation energy for undesired side reactions. Solution: Run the reaction at a lower temperature. Perform a temperature screen (e.g., from room temperature up to the solvent's boiling point) to find the optimal balance between reaction rate and selectivity.[8] |
| Catalyst Basicity is Too Strong | Very strong basic sites can catalyze competing reactions (e.g., self-condensation of a ketone).[9] Solution: Modify the catalyst's basicity by lowering the calcination temperature or by doping with a modifying agent that can temper the strength of the basic sites. |
| Incorrect Reaction Time | The desired product might be an intermediate that converts to byproducts over time. Solution: Monitor the reaction progress closely using TLC or GC at regular intervals (e.g., every 30 minutes) to determine the optimal reaction time that maximizes the yield of the desired product before significant byproduct formation occurs. |
Guide 3: Catalyst Deactivation and Regeneration
Problem: The catalyst shows good activity in the first run but loses significant activity in subsequent reuse cycles.
| Potential Cause | Suggested Solution & Troubleshooting Steps |
| Coke/Polymer Deposition (Fouling) | Organic residues from the reaction block the catalyst's pores and active sites. Regeneration: Calcine the spent catalyst in a stream of air or an inert gas at an elevated temperature (e.g., 400-500°C) to burn off the organic deposits. |
| Leaching of Active Species | The active cesium component may dissolve into the reaction medium, especially with polar protic solvents. Mitigation: Switch to a less polar, aprotic solvent. Alternatively, prepare the catalyst via a method that enhances the stability of the cesium species, such as incorporation into a more robust support material. |
| Poisoning by Acidic Species | Acidic molecules (including CO₂ from the air) can irreversibly bind to and neutralize the basic sites. Regeneration: For alkali metal catalysts, washing with an appropriate acidic or basic solution can sometimes restore activity. A common method involves washing with a dilute acid (e.g., acetic or nitric acid) to remove poisons, followed by washing with water, drying, and recalcination.[10][11] Always test this on a small scale first, as it can also damage the catalyst. |
| Sintering | Exposure to excessively high temperatures during reaction or regeneration can cause catalyst particles to agglomerate, reducing the surface area.[12] Mitigation: Avoid exceeding the recommended calcination and reaction temperatures. Ensure temperature control during regeneration is precise to prevent overheating. |
Data Presentation
Table 1: Effect of Calcination Temperature on Catalyst Performance
This table illustrates the typical impact of calcination temperature on the physical properties and catalytic activity of a solid base catalyst. Higher temperatures can increase crystallinity and basicity up to a point, after which sintering may occur, reducing surface area and activity.
| Calcination Temperature (°C) | BET Surface Area (m²/g) | Basicity (mmol/g) | Conversion (%) | Notes |
| 350 | 45.2 | 0.45 | 75.9 | High surface area, moderate basicity. |
| 450 | 28.7 | 0.58 | 92.1 | Optimal balance of basicity and surface area. |
| 550 | 15.4 | 0.52 | 85.3 | Onset of sintering, reduced surface area. |
| 650 | 8.1 | 0.41 | 68.5 | Significant sintering, loss of active sites. |
| (Note: Data is illustrative, based on general trends for solid base catalysts as seen in studies on similar systems.[4][5] Actual values will vary based on the specific this compound preparation and reaction.) |
Experimental Protocols
Protocol 1: Synthesis of this compound (Cs₃PO₄) Catalyst via Impregnation
Objective: To prepare a Cs₃PO₄ catalyst on a silica (B1680970) (SiO₂) support.
Materials:
-
Cesium carbonate (Cs₂CO₃)
-
Ammonium (B1175870) dihydrogen phosphate ((NH₄)H₂PO₄)
-
Silica gel (SiO₂, high purity)
-
Deionized water
Procedure:
-
Support Pre-treatment: Dry the silica gel at 120°C for 4 hours to remove adsorbed water.
-
Precursor Solution: Prepare an aqueous solution of cesium carbonate and ammonium dihydrogen phosphate. For Cs₃PO₄, use a Cs:P molar ratio of 3:1. Dissolve the required amounts in a minimum of deionized water.
-
Impregnation: Add the dried silica gel to the precursor solution. Stir the slurry continuously for 6 hours at 60°C to ensure uniform impregnation.
-
Drying: Remove the excess water using a rotary evaporator until a free-flowing powder is obtained. Further dry the solid in an oven at 110°C overnight.
-
Calcination: Place the dried powder in a ceramic crucible and calcine in a muffle furnace. Ramp the temperature at 5°C/min to the target temperature (e.g., 500°C) and hold for 4 hours.
-
Cooling and Storage: Allow the furnace to cool to room temperature. Store the resulting white powder catalyst in a desiccator to prevent moisture and CO₂ adsorption.
Protocol 2: Knoevenagel Condensation of Benzaldehyde (B42025) with Malononitrile (B47326)
Objective: To evaluate the catalytic activity of the prepared Cs₃PO₄/SiO₂ catalyst.
Materials:
-
Benzaldehyde
-
Malononitrile
-
Ethanol (B145695) (solvent)
-
Cs₃PO₄/SiO₂ catalyst
-
Reaction flask, magnetic stirrer, condenser
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde (10 mmol), malononitrile (10 mmol), and ethanol (20 mL).
-
Catalyst Addition: Add the Cs₃PO₄/SiO₂ catalyst (e.g., 100 mg, ~5 wt% relative to reactants).
-
Reaction: Stir the mixture at a specified temperature (e.g., room temperature or 60°C).
-
Monitoring: Monitor the reaction's progress by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the benzaldehyde spot on TLC), filter the reaction mixture to separate the solid catalyst.
-
Product Isolation: Wash the catalyst with a small amount of ethanol. Evaporate the solvent from the combined filtrate under reduced pressure. The resulting solid can be purified by recrystallization from ethanol/water.
Visualizations
Experimental Workflow for Catalyst Synthesis and Testing
Caption: General workflow for this compound catalyst synthesis and activity testing.
Troubleshooting Logic for Low Catalyst Activity
Caption: Decision tree for troubleshooting low catalytic activity.
Factors Influencing this compound Catalytic Activity
Caption: Interrelated factors affecting the performance of this compound catalysts.
References
- 1. eurekalert.org [eurekalert.org]
- 2. Chemists uncover new role of a key base in organic synthesis [news.emory.edu]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ias.ac.in [ias.ac.in]
- 12. ammoniaknowhow.com [ammoniaknowhow.com]
preventing degradation of cesium phosphate during storage
Topic: Preventing Degradation of Cesium Phosphate (B84403) (Cs₃PO₄) During Storage
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of cesium phosphate to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of degradation is its hygroscopic nature. This compound readily absorbs moisture from the atmosphere. This absorbed water can lead to physical changes (clumping) and initiate chemical reactions, primarily with atmospheric carbon dioxide, to form cesium carbonate.
Q2: My this compound powder, which was once free-flowing, has become hard and clumpy. What happened?
A2: This is a classic sign of moisture absorption. Due to its hygroscopicity, the powder has absorbed water from the air, causing the particles to stick together. While the material may still be usable for some applications, this indicates improper storage and potential chemical degradation.
Q3: How does absorbed moisture lead to chemical degradation?
A3: Absorbed water can facilitate a reaction with carbon dioxide (CO₂) present in the air. The likely pathway involves the formation of cesium hydroxide, a strong base, which then readily reacts with acidic CO₂ to form cesium carbonate (Cs₂CO₃) and water. This changes the chemical identity and purity of your material.
Q4: What are the ideal storage conditions for this compound?
A4: To prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry place. For optimal protection, storage in a desiccator with a suitable desiccant (e.g., silica (B1680970) gel, calcium sulfate) is strongly recommended. For long-term storage or for high-purity applications, storing the material under an inert atmosphere, such as argon or nitrogen, is the best practice.[1]
Q5: I suspect my this compound has degraded. How can I confirm this?
A5: You can use analytical techniques to assess the purity of your material.
-
X-Ray Diffraction (XRD): This is an excellent method to identify the crystalline phases present in your sample. The presence of peaks corresponding to cesium carbonate or various cesium hydrogen phosphates would indicate degradation.
-
Thermogravimetric Analysis (TGA): TGA can quantify the amount of absorbed water and can indicate the presence of hydrates or decomposition products by analyzing mass loss at different temperatures.
-
Fourier-Transform Infrared Spectroscopy (FTIR): The presence of a strong absorption peak around 1400 cm⁻¹, characteristic of the carbonate ion, would be a clear indicator of cesium carbonate formation.
Troubleshooting Guide
This section addresses specific issues you might encounter.
Issue 1: Powder has formed clumps or a solid mass.
-
Probable Cause: Exposure to ambient air with moderate to high humidity.
-
Immediate Action:
-
Move the container to a dry environment, such as a glove box or a desiccator, immediately.
-
If the material is needed urgently, you can gently break up larger clumps with a clean, dry spatula in a low-humidity environment. Be aware that this does not reverse chemical degradation.
-
-
Preventative Measures:
-
Always store this compound in a desiccator.
-
Minimize the time the container is open to the atmosphere.
-
For sensitive experiments, handle the powder exclusively within a glove box under an inert atmosphere.
-
Issue 2: Inconsistent experimental results using older this compound.
-
Probable Cause: The material may have partially converted to cesium carbonate, altering its molar mass, solubility, and basicity. This leads to errors in stoichiometry and reaction kinetics.
-
Troubleshooting Steps:
-
Visual Inspection: Check for the clumping described in Issue 1.
-
Purity Analysis: Perform XRD or FTIR analysis on the material to check for the presence of cesium carbonate.
-
Quantify: Use a titration method to determine the effective basicity of the material and compare it to the theoretical value for pure Cs₃PO₄.
-
-
Solution:
-
If degradation is confirmed, it is highly recommended to purchase a new, fresh lot of this compound for reliable and reproducible results.
-
If purchasing new material is not an option, you may attempt to dry the material under a high vacuum, but this will not remove any cesium carbonate that has formed.
-
Logical Troubleshooting Workflow
The following diagram outlines the logical steps to take if you suspect this compound degradation.
Caption: Troubleshooting workflow for suspected this compound degradation.
Experimental Protocols & Data
Protocol: Stability Assessment of this compound
This protocol outlines a method to assess the stability of this compound under controlled environmental conditions.
-
Sample Preparation:
-
Acquire a new, unopened container of high-purity this compound. This will serve as the "Time 0" control.
-
Aliquot approximately 1g of the powder into three separate, pre-weighed, shallow sample dishes for each test condition.
-
-
Storage Conditions:
-
Condition A (Ideal): Place one set of samples in a vacuum desiccator containing a fresh desiccant at room temperature (20-25°C).
-
Condition B (Ambient): Place a second set of samples in a controlled humidity chamber at 25°C and 60% Relative Humidity (RH).
-
Condition C (Accelerated): Place a third set of samples in a controlled humidity chamber at 40°C and 75% RH.
-
-
Testing Schedule:
-
Analyze the "Time 0" control sample immediately.
-
Test samples from each condition at the following time points: 1 week, 1 month, 3 months, and 6 months.
-
-
Analytical Methods:
-
Visual Appearance: Record any changes in color or texture.
-
Weight Gain (Hygroscopicity): Carefully weigh the sample dishes at each time point to determine the percentage weight gain due to moisture absorption.
-
X-Ray Diffraction (XRD): Run a powder XRD scan (e.g., from 10° to 70° 2θ with Cu Kα radiation). Compare the resulting diffractogram to the reference pattern for pure Cs₃PO₄ to identify any new peaks corresponding to degradation products.
-
Purity (Assay): Perform an acid-base titration. Accurately weigh ~0.5g of the sample, dissolve in deionized water, and titrate with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) using a suitable indicator or a pH meter to determine the total basicity.
-
Experimental Workflow Diagram
Caption: Workflow for the stability assessment of this compound.
Representative Stability Data
The following table shows example data that could be generated from the stability protocol described above. This is for illustrative purposes only.
| Time Point | Storage Condition | Appearance | Weight Gain (%) | Purity by Titration (%) | XRD Result |
| 0 | - | White, free-flowing powder | 0.00 | 99.8 | Pure Cs₃PO₄ |
| 6 Months | A: Desiccator, RT | White, free-flowing powder | 0.02 | 99.7 | Pure Cs₃PO₄ |
| 6 Months | B: 25°C / 60% RH | Off-white, slightly clumpy | 1.58 | 97.2 | Major Cs₃PO₄, Minor Cs₂CO₃ |
| 6 Months | C: 40°C / 75% RH | Yellowish-white, hard clumps | 4.89 | 92.5 | Major Cs₃PO₄, Clear Cs₂CO₃ |
References
Technical Support Center: Synthesis of High-Purity Cesium Phosphate
Welcome to the Technical Support Center for the synthesis of high-purity cesium phosphate (B84403). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the successful synthesis of cesium phosphate with the desired purity.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through a neutralization reaction in an aqueous solution. This typically involves reacting a cesium base, such as cesium hydroxide (B78521) (CsOH) or cesium carbonate (Cs₂CO₃), with phosphoric acid (H₃PO₄). The stoichiometry of the reactants is crucial in determining the final this compound species (CsH₂PO₄, Cs₂HPO₄, or Cs₃PO₄). Another, less common method, is a solid-state reaction between a cesium salt and a phosphate salt at elevated temperatures, though this can sometimes lead to a mixture of products.
Q2: What are the primary factors that influence the purity of the synthesized this compound?
A2: Several factors can significantly impact the purity of the final product. These include:
-
Stoichiometry of Reactants: The molar ratio of the cesium precursor to phosphoric acid is the most critical factor in determining the type of this compound salt formed.
-
Purity of Precursors: Impurities present in the starting materials (cesium hydroxide/carbonate and phosphoric acid) will invariably be carried over into the final product.
-
Reaction Temperature: Temperature affects the solubility of the desired product and potential impurities, and can influence the reaction kinetics and the potential for side reactions.
-
pH of the Solution: The pH of the reaction mixture dictates the protonation state of the phosphate ions, thereby influencing which this compound salt will precipitate.
-
Mixing and Addition Rate: The rate and method of reagent addition can affect local concentration gradients and influence nucleation and crystal growth, which in turn can impact purity.
Q3: What are the potential impurities I should be aware of during synthesis?
A3: Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual cesium carbonate, cesium hydroxide, or phosphoric acid may be present if the reaction does not go to completion.
-
Other this compound Species: Due to localized pH or stoichiometry imbalances, you may have a mixture of cesium dihydrogen phosphate (CsH₂PO₄), dicesium hydrogen phosphate (Cs₂HPO₄), and trithis compound (Cs₃PO₄).
-
Precursor-Related Impurities: Contaminants from the initial reagents, such as other alkali metals (e.g., potassium, rubidium), heavy metals, chloride, and sulfate, can be incorporated into the product.[1][2]
-
Solvent: Water can be present in the form of hydrates.
Q4: How can I characterize the purity of my synthesized this compound?
A4: A combination of analytical techniques is recommended for a thorough purity assessment:
-
Powder X-ray Diffraction (XRD): To identify the crystalline phase of the this compound and to detect any crystalline impurities or different polymorphic forms.[3][4][5]
-
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: To confirm the presence of the phosphate anion (PO₄³⁻) and to identify the potential presence of other functional groups from impurities like carbonates or hydrogen phosphates.[6][7]
-
Inductively Coupled Plasma (ICP) Spectroscopy (ICP-OES or ICP-MS): To quantify the presence of elemental impurities, particularly other metals.
-
Ion Chromatography (IC): To detect and quantify anionic impurities such as chloride and sulfate.
Troubleshooting Guides
Issue 1: The final product is a mixture of different this compound salts (e.g., CsH₂PO₄, Cs₂HPO₄, and Cs₃PO₄).
| Potential Cause | Troubleshooting Step |
| Incorrect Stoichiometry | Carefully recalculate the molar ratios of your starting materials. Ensure accurate weighing and concentration determination of your precursor solutions. |
| Inhomogeneous Reaction Mixture | Ensure vigorous and consistent stirring throughout the reaction to avoid localized areas of high or low pH. |
| Slow or Incomplete Reaction | Consider increasing the reaction time or moderately adjusting the temperature to ensure the reaction goes to completion. |
| pH Fluctuation | Monitor the pH of the reaction mixture in real-time and adjust as necessary with a dilute solution of the appropriate reagent (CsOH or H₃PO₄). |
Issue 2: The precipitate is difficult to filter (e.g., gelatinous or very fine particles).
| Potential Cause | Troubleshooting Step |
| Rapid Precipitation | Slow down the addition rate of the precipitating agent. Consider dropwise addition with vigorous stirring. |
| Incorrect Temperature | Adjust the reaction temperature. Sometimes, precipitation at a slightly elevated temperature can promote the growth of larger, more easily filterable crystals. |
| pH Shock | Avoid large, rapid changes in pH. Add the acid or base slowly and allow the solution to equilibrate. |
Issue 3: The final product contains impurities from the starting materials.
| Potential Cause | Troubleshooting Step |
| Low-Purity Precursors | Use high-purity starting materials. Check the certificate of analysis for your cesium carbonate/hydroxide and phosphoric acid for levels of key impurities. |
| Contamination from Glassware | Ensure all glassware is thoroughly cleaned and rinsed with deionized water before use. |
Issue 4: The yield of the desired this compound is low.
| Potential Cause | Troubleshooting Step |
| Incomplete Precipitation | Check the pH of the supernatant after filtration. If it is not in the optimal range for the precipitation of your target this compound, some of the product may remain in solution. |
| Loss during Washing | Minimize the volume of washing solvent. Use a solvent in which the desired product has low solubility. Consider washing with a solvent mixture (e.g., water/ethanol) to reduce solubility losses. |
| Formation of Soluble Complexes | In some cases, excess phosphoric acid can form soluble phosphate complexes with cesium. Ensure the correct stoichiometry is used. |
Data Presentation
Table 1: Influence of Cs/P Molar Ratio on Product Formation
| Molar Ratio (Cs:P) | Expected Product | Potential Byproducts/Impurities |
| 1:1 | Cesium Dihydrogen Phosphate (CsH₂PO₄) | Dicesium Hydrogen Phosphate (Cs₂HPO₄) |
| 2:1 | Dicesium Hydrogen Phosphate (Cs₂HPO₄) | Cesium Dihydrogen Phosphate (CsH₂PO₄), Trithis compound (Cs₃PO₄) |
| 3:1 | Trithis compound (Cs₃PO₄) | Dicesium Hydrogen Phosphate (Cs₂HPO₄), Unreacted Cesium Hydroxide/Carbonate |
Table 2: Common Impurities in Precursors
| Precursor | Common Impurities |
| Cesium Carbonate (Cs₂CO₃) | Other alkali metals (K, Rb), Ba, Al, Fe, Si, Cl⁻, SO₄²⁻[1] |
| Phosphoric Acid (H₃PO₄) | Fe, As, Cd, Cu, Ni, Pb, Cl⁻, SO₄²⁻, other phosphate species (pyrophosphates)[2][8] |
Experimental Protocols
Protocol 1: Synthesis of High-Purity Trithis compound (Cs₃PO₄)
This protocol is a general guideline. Optimization may be required based on the specific purity requirements and available starting materials.
Materials:
-
High-purity Cesium Carbonate (Cs₂CO₃)
-
High-purity Phosphoric Acid (H₃PO₄, 85% aqueous solution)
-
Deionized Water
-
Ethanol (B145695) (for washing)
Procedure:
-
Prepare Cesium Carbonate Solution: Dissolve the required amount of Cs₂CO₃ in deionized water to achieve a 3:1 molar ratio with the phosphoric acid to be added.
-
Dilute Phosphoric Acid: In a separate beaker, dilute the 85% H₃PO₄ with deionized water.
-
Reaction: Slowly add the diluted phosphoric acid to the cesium carbonate solution dropwise while stirring vigorously. Control the addition rate to manage the effervescence of CO₂.
-
pH Adjustment: After the addition is complete, check the pH of the solution. It should be alkaline. If necessary, adjust the pH to >12 with a dilute solution of cesium hydroxide.
-
Crystallization: Gently heat the solution to approximately 60-70°C to ensure the reaction is complete and to promote crystal growth. Then, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize precipitation.
-
Filtration: Collect the precipitated Cs₃PO₄ by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold deionized water, followed by a wash with ethanol to remove residual water and soluble impurities.
-
Drying: Dry the purified Cs₃PO₄ in a vacuum oven at a moderate temperature (e.g., 80-100°C) to a constant weight.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of high-purity this compound.
Caption: Logical relationship between reactant stoichiometry and the resulting this compound product.
Caption: Troubleshooting decision tree for common issues in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Solubility table - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Solubility of β-Ca3(PO4)2 in the System Ca(OH)2-H3PO4-H2O at 5, 15, 25, and 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ncl.ac.uk [ncl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. CN110256232B - Method for producing cesium formate - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Annealing Temperature for Cesium-Based Thin Films
This technical support center provides researchers, scientists, and development professionals with essential guidance on optimizing the thermal annealing process for cesium-based thin films, such as cesium-containing perovskites (e.g., CsPbI₃, CsFAMA) and other phosphate-based materials. Proper annealing is a critical post-deposition step that dictates the final structural, optical, and electronic properties of the film.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of annealing cesium-based thin films?
The primary purpose of thermal annealing is to convert precursor films into a stable, crystalline phase with desired properties. This process facilitates the removal of residual solvents, promotes grain growth, reduces crystalline defects, and enhances the overall quality and performance of the film. For materials like cesium-containing perovskites, annealing is crucial for forming the desired crystal structure (e.g., the black perovskite phase in CsPbI₃) necessary for optoelectronic applications.[1][2]
Q2: How does annealing temperature affect the film's properties?
Annealing temperature is a critical parameter that directly influences several key film properties:
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Crystallinity and Grain Size: Increasing the temperature generally improves crystallinity and leads to larger grain sizes up to an optimal point.[3][4] This is because the added thermal energy allows atoms and molecules to arrange themselves into a more ordered crystal lattice.
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Phase Purity: For materials with multiple crystalline phases, the annealing temperature determines which phase is formed. For instance, in CsPbI₃, a temperature of around 100°C is needed to form the desired black perovskite phase and minimize the presence of the undesirable yellow phase.[1]
-
Surface Morphology: The temperature affects the film's surface smoothness and coverage. An optimized temperature can lead to a uniform surface with minimal roughness, which is crucial for device performance.[1]
-
Optical and Electronic Properties: Properties like photoluminescence (PL), absorbance, and charge carrier mobility are highly dependent on the crystal quality achieved through annealing.[3][5]
Q3: What are the typical signs of a non-optimal annealing temperature?
-
Too Low: Films may exhibit poor crystallinity, small grain size, and the presence of residual precursor materials or unwanted phases. This often results in poor device performance, such as low efficiency in solar cells or weak light emission.[6]
-
Too High: Exceeding the optimal temperature can cause the film to decompose or degrade. For example, perovskite films may degrade back into their precursors (e.g., PbI₂) at excessively high temperatures.[3] This can also lead to physical defects like cracking, peeling, or dewetting of the film from the substrate.[6][7]
Q4: How do I determine the optimal annealing temperature and time for my specific film?
The optimal conditions depend heavily on the specific material composition, the substrate used, and the deposition method. A systematic approach is required:
-
Literature Review: Start with conditions reported for similar materials.
-
Temperature Gradient: Anneal a series of identical samples at different temperatures (e.g., in 10-20°C increments) while keeping the annealing time constant.
-
Time Variation: Once a promising temperature range is identified, vary the annealing time (e.g., 10, 30, 60 minutes) to further refine the process.[2][8]
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Characterization: Use techniques like X-ray Diffraction (XRD) to assess crystallinity, Scanning Electron Microscopy (SEM) to observe morphology and grain size, and UV-Vis/PL spectroscopy to measure optical properties.[3] The optimal condition is the one that yields the best combination of desired properties.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Crystallinity / Amorphous Film | Annealing temperature is too low. | Incrementally increase the annealing temperature.[6] |
| Annealing duration is too short. | Increase the annealing time at a fixed optimal temperature.[2] | |
| Film Cracking or Peeling | High thermal stress from rapid heating/cooling. | Use a slower ramp rate for heating and allow the film to cool down slowly.[7] |
| Mismatch in thermal expansion coefficients between the film and substrate. | Select a substrate with a closer thermal expansion coefficient to your film material.[7] | |
| Film is too thick. | For solution-deposited films, try depositing multiple thin layers with annealing after each layer.[7] | |
| Poor Surface Coverage / Pinholes | Non-optimal annealing temperature. | An annealing temperature of 100°C was shown to minimize yellow spots and achieve nearly 100% surface coverage for CsPbI₃ films.[1] |
| Incomplete conversion of precursor solution. | Optimize precursor concentration and solvent system. Ensure uniform spreading during deposition. | |
| Film Degradation (e.g., color change) | Annealing temperature is too high. | Reduce the annealing temperature. Studies on perovskite quantum dots showed degradation above 120°C.[3] |
| Reactive atmosphere (e.g., oxygen, moisture). | Perform annealing in a controlled inert atmosphere, such as a nitrogen or argon-filled glovebox.[6] | |
| Inconsistent Results Between Batches | Poor control over the annealing environment. | Ensure the hotplate or furnace provides uniform heating and that the atmosphere is consistent for every run.[9] |
| Precursor solution has aged or degraded. | Use freshly prepared precursor solutions for deposition. |
Experimental Protocols & Data
Protocol 1: General Spin-Coating and Annealing Procedure
This protocol provides a general workflow for depositing and annealing a cesium-based precursor film.
-
Substrate Preparation:
-
Clean the substrate (e.g., glass, silicon) by sonicating sequentially in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrate with a stream of nitrogen or compressed air.
-
Optional: Treat the substrate with UV-Ozone for 15 minutes to improve surface wettability.
-
-
Precursor Solution Preparation:
-
Dissolve the cesium phosphate (B84403) or cesium-containing precursor salts in a suitable solvent (e.g., DMF, DMSO) to the desired concentration.
-
Stir the solution on a hotplate at a moderate temperature (e.g., 60-70°C) for several hours until fully dissolved. Filter the solution through a 0.22 µm PTFE filter before use.
-
-
Spin Coating:
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense the precursor solution to cover the substrate surface.
-
Spin the substrate at a set speed (e.g., 1000-4000 RPM) for a specific duration (e.g., 30-60 seconds). A second, higher-speed step may be used to ensure uniformity.
-
-
Thermal Annealing:
-
Transfer the coated substrate onto a calibrated hotplate or into a furnace preheated to the desired annealing temperature.
-
Anneal the film for the specified duration. This step should be performed in a controlled, inert atmosphere (e.g., inside a nitrogen-filled glovebox) to prevent degradation.
-
After annealing, allow the film to cool down to room temperature slowly before removal.
-
Data Presentation: Impact of Annealing Temperature
The following table summarizes typical effects of annealing temperature on film properties, synthesized from studies on cesium-containing and other relevant oxide films.
| Annealing Temperature | Effect on Crystallinity & Grain Size | Resulting Film Properties | Reference Example |
| No Anneal (As-deposited) | Amorphous or nanocrystalline with very small grains. | Poor charge transport, high defect density, unstable phase. | Unannealed CsFAMA films may show very high photoluminescence due to quantum confinement effects.[5][8] |
| Low (e.g., 80-100°C) | Initiation of crystallization, formation of small crystallites. | Improved phase stability and surface coverage. A 100°C anneal for CsPbI₃ leads to the formation of the desired black phase.[1] | |
| Optimal (e.g., 100-140°C) | Well-defined crystals, larger uniform grains, reduced defects. | Maximum absorbance, highest crystallinity, and largest grain size (60.2 nm) were observed at 120°C for a composite perovskite film.[3] | |
| High (e.g., >150°C) | Can lead to film degradation, decomposition, or excessive grain growth causing stress. | Decreased absorbance and crystallinity as the film begins to degrade into precursors like PbI₂.[3] | |
| Very High (e.g., 200-600°C) | For more robust materials like CeO₂, crystallite size can increase significantly (e.g., from ~5 nm to ~15 nm). | Improved crystallinity but may lead to changes in other properties like the optical band gap.[4] |
Visualizations
Experimental Workflow
The following diagram illustrates the standard experimental sequence for fabricating and characterizing annealed thin films.
Caption: A typical workflow from substrate cleaning to final film characterization.
Influence of Annealing Temperature
This diagram shows the cause-and-effect relationship between annealing temperature and key film properties.
Caption: Relationship between the annealing input and resulting film characteristics.
References
- 1. Cesium lead iodide solar cells controlled by annealing temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Effects of Annealing Time on Triple Cation Perovskite Films and Their Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eoxs.com [eoxs.com]
Technical Support Center: Cesium Phosphate Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cesium phosphate (B84403), with a particular focus on the challenges encountered during scale-up from laboratory to pilot or production scale.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of cesium phosphate synthesis?
When scaling up this compound synthesis, particularly for precipitation or crystallization processes, the most critical parameters to control are:
-
Supersaturation: This is the driving force for both nucleation and crystal growth. Inconsistent supersaturation across a large reactor can lead to broad particle size distributions and poor product quality.
-
Temperature: Temperature affects solubility, reaction kinetics, and crystal polymorphism. Maintaining uniform temperature throughout a large vessel is crucial to ensure consistent product characteristics.
-
pH: The pH of the reaction medium can significantly influence the solubility of this compound and the stability of precursor materials, thereby affecting yield and purity.
-
Mixing: Efficient mixing is essential to homogenize reactants, maintain uniform supersaturation, and facilitate heat transfer. Poor mixing can result in localized high concentrations, leading to uncontrolled precipitation and impurities.[1][2][3]
-
Addition Rate: The rate at which reactants are added can directly impact the level of supersaturation and, consequently, the nucleation and growth rates of the crystals.
Q2: How can I control the particle size and morphology of this compound during scale-up?
Controlling particle size and morphology is critical for downstream processes like filtration and drying, as well as for the final product's performance. During scale-up, consider the following:
-
Seeding: Introducing seed crystals of the desired size and morphology can promote crystal growth over nucleation, leading to a more uniform particle size distribution.
-
Controlled Cooling/Anti-solvent Addition: For crystallization processes, a carefully designed cooling profile or a controlled rate of anti-solvent addition can regulate supersaturation and influence crystal habit.
-
Process Analytical Technology (PAT): Implementing in-situ particle size analyzers (e.g., Focused Beam Reflectance Measurement - FBRM) can provide real-time data on particle size and population, allowing for dynamic control of the crystallization process.[1][4][5]
-
Impurity Management: Even small amounts of impurities can act as habit modifiers, altering the crystal shape. Ensure high purity of starting materials.
Q3: What are the common impurities in scaled-up this compound synthesis and how can they be minimized?
Common impurities can include unreacted starting materials, byproducts from side reactions, and contaminants from the reactor or processing equipment. To minimize these:
-
Stoichiometry Control: Precise control over the molar ratios of reactants is essential to avoid unreacted precursors in the final product.
-
Raw Material Qualification: Implement stringent quality control on incoming raw materials to exclude unwanted contaminants.
-
Process Understanding: A thorough understanding of the reaction chemistry, including potential side reactions, is necessary to design a process that minimizes byproduct formation.
-
Purification: For high-purity applications, a recrystallization step may be necessary. The choice of solvent and the cooling profile will be critical for effective purification.
Q4: What are the key safety considerations when handling this compound at a larger scale?
Cesium compounds, while not as reactive as cesium metal, still require careful handling.[6] Key safety considerations include:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, safety glasses, and lab coats. For large-scale operations involving powders, respiratory protection may be necessary to avoid inhalation.
-
Containment: Use well-ventilated areas or enclosed systems to minimize exposure.
-
Material Handling: Cesium compounds can be hazardous if ingested.[7] Avoid creating dust and ensure good housekeeping practices.
-
Waste Disposal: Dispose of cesium-containing waste in accordance with local, state, and federal regulations.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad Particle Size Distribution | - Inconsistent mixing leading to non-uniform supersaturation.- Uncontrolled nucleation.- Temperature gradients within the reactor. | - Optimize impeller design and agitation speed for the vessel geometry.- Implement a seeding strategy.- Ensure the reactor has adequate heat transfer capabilities and use a controlled addition or cooling profile. |
| Low Yield | - Incorrect stoichiometry.- pH out of the optimal range.- Product loss during filtration of fine particles. | - Verify the calibration of all feeding systems.- Monitor and control the pH of the reaction mixture in real-time.- Optimize the particle size to improve filtration efficiency or consider alternative solid-liquid separation techniques. |
| Product Impurity | - Poor quality of starting materials.- Side reactions occurring due to localized high concentrations or temperatures.- Inefficient washing of the filter cake. | - Implement a robust raw material testing program.- Improve mixing and heat transfer to maintain uniform reaction conditions.- Optimize the washing procedure for the filter cake, ensuring sufficient solvent volume and contact time. |
| Inconsistent Batch-to-Batch Results | - Variations in raw material quality.- Poor process control.- Human error in manual operations. | - Qualify vendors and establish strict specifications for all raw materials.- Implement Process Analytical Technology (PAT) for real-time monitoring and control.[4][5][8][9]- Automate critical process steps where possible. |
| Difficult Filtration | - Small, needle-like crystals.- Wide particle size distribution leading to filter blinding. | - Modify crystallization conditions (e.g., solvent, temperature profile, additives) to favor the growth of more equant crystals.- Optimize the crystallization process to achieve a narrower particle size distribution. |
Experimental Protocols
Lab-Scale Synthesis of this compound via Precipitation
This protocol describes a typical lab-scale synthesis.
Materials:
-
Cesium Carbonate (Cs₂CO₃)
-
Phosphoric Acid (H₃PO₄, 85%)
-
Deionized Water
-
Isopropanol (B130326) (as anti-solvent)
Procedure:
-
Prepare a 1 M solution of cesium carbonate in deionized water.
-
In a separate beaker, dilute phosphoric acid to a 1 M solution with deionized water.
-
In a jacketed glass reactor equipped with an overhead stirrer and a pH probe, add the cesium carbonate solution.
-
Slowly add the phosphoric acid solution to the cesium carbonate solution while stirring vigorously. Monitor the pH and maintain it in the desired range (e.g., pH 7-8) by adjusting the addition rate.
-
After the addition is complete, continue stirring for 1 hour at room temperature to ensure the reaction goes to completion.
-
Slowly add isopropanol to the solution to induce precipitation of this compound.
-
Continue stirring for another 30 minutes.
-
Isolate the this compound precipitate by vacuum filtration.
-
Wash the filter cake with isopropanol to remove any remaining soluble impurities.
-
Dry the product in a vacuum oven at 80°C to a constant weight.
Pilot-Scale Synthesis of this compound: Key Scale-Up Considerations
This section outlines the key modifications and considerations when scaling up the lab protocol.
Equipment:
-
Glass-lined or stainless steel reactor with a suitable impeller for solid suspension and mixing.
-
Jacketed vessel for temperature control.
-
Automated dosing pumps for reactant addition.
-
In-situ probes for pH and temperature monitoring (and ideally, particle size analysis).
-
Filter-dryer for solid isolation and drying.
Scale-Up Procedure and Considerations:
-
Reactant Charging: Reactants are charged to the reactor via calibrated pumps to ensure accurate stoichiometry. The addition rate is carefully controlled to manage the exothermic reaction and control supersaturation.
-
Mixing: The agitation speed is determined based on scale-up calculations (e.g., maintaining constant power per unit volume or tip speed) to ensure adequate mixing and suspension of the solids without causing excessive crystal breakage.
-
Temperature Control: The reactor jacket temperature is controlled via a heating/cooling circulator to maintain the desired reaction temperature. Due to the lower surface area-to-volume ratio at scale, heat removal can be a challenge and must be accounted for in the process design.[10][11][12]
-
Process Monitoring: Real-time monitoring of pH and temperature is critical. PAT tools may be employed to track particle size and concentration, allowing for adjustments to be made during the batch to ensure consistent product quality.[4][5][8][9]
-
Solid Isolation and Drying: A filter-dryer is often used at the pilot scale to perform filtration, washing, and drying in a single, contained unit. This minimizes handling and potential contamination of the product. The washing and drying parameters (solvent volume, temperature, vacuum) are optimized to ensure a pure and dry product.
Data Presentation
The following table illustrates how quantitative data from lab-scale and pilot-scale syntheses could be summarized for comparison.
| Parameter | Lab-Scale (1 L) | Pilot-Scale (100 L) |
| Yield (%) | 95 | 92 |
| Purity (by IC) | >99.5% | >99.0% |
| Average Particle Size (D50, µm) | 50 | 75 |
| Particle Size Distribution (Span) | 1.8 | 2.2 |
| Bulk Density (g/mL) | 0.85 | 0.92 |
| Drying Time (hours) | 8 | 24 |
Visualizations
Caption: A comparison of the experimental workflow for this compound synthesis at the lab and pilot scales.
Caption: A logical troubleshooting workflow for addressing a broad particle size distribution in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. web.mit.edu [web.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. stepscience.com [stepscience.com]
- 6. Caesium - Wikipedia [en.wikipedia.org]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. longdom.org [longdom.org]
- 10. Heat and mass transfer limitations in monolith reactor simulation with non uniform washcoat thickness [scielo.org.ar]
- 11. researchgate.net [researchgate.net]
- 12. re.public.polimi.it [re.public.polimi.it]
Technical Support Center: Cesium Phosphate Catalyst Regeneration
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with cesium phosphate (B84403) catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of deactivation for a cesium phosphate catalyst?
A1: Catalyst deactivation is the gradual loss of activity and/or selectivity over time.[1] For this compound catalysts, deactivation can stem from three primary causes: chemical, thermal, and mechanical.[2]
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Poisoning: This is a chemical deactivation where impurities in the feed stream strongly adsorb to the active sites of the catalyst, blocking them from reactants.[3][4] Common poisons for phosphate-containing catalysts include sulfur, zinc, and other heavy metals.[5][6]
-
Fouling (Coking): This is a physical deactivation caused by the deposition of carbonaceous materials (coke) or other non-volatile residues on the catalyst surface and within its pores.[7][8] This is particularly common in high-temperature reactions involving organic molecules.[4]
-
Thermal Degradation (Sintering): Exposure to high temperatures can cause the catalyst's crystalline structure to change, leading to a loss of active surface area.[4][9] This process can be accelerated by the presence of water vapor.[4] For this compound compounds, thermal treatment can lead to changes in phase composition and crystallinity.[10]
Q2: My reaction yield has decreased. How do I know if my this compound catalyst is deactivated?
A2: A decline in catalytic activity is the most direct sign of deactivation.[9] Key indicators include:
-
Reduced Conversion Rate: A noticeable drop in the conversion of reactants to products under standard operating conditions.
-
Loss of Selectivity: An increase in the formation of undesired byproducts.
-
Increased Reaction Time or Temperature Requirement: Needing to increase temperature, pressure, or reaction time to achieve the same yield as when the catalyst was fresh.
-
Physical Changes: The catalyst may change color or become more brittle.[7] In processes with high agitation, physical attrition can lead to the breakdown of catalyst particles.[3]
Q3: Can a deactivated this compound catalyst be regenerated?
A3: Yes, in many cases, a deactivated this compound catalyst can be regenerated to recover a significant portion of its initial activity.[2] The success of regeneration depends on the nature of the deactivation:
-
Reversible Deactivation: Fouling by coke or poisoning by weakly adsorbed species is often reversible.[8]
-
Irreversible Deactivation: Severe thermal degradation (sintering) or poisoning by strongly chemisorbed substances can cause permanent damage, making regeneration difficult or impossible.[11]
Regeneration is a cost-effective and environmentally friendly alternative to replacing the entire catalyst batch.[12]
Troubleshooting Guide for Catalyst Deactivation
If you observe a decrease in catalyst performance, follow this logical workflow to diagnose the issue and determine the appropriate regeneration strategy.
Caption: Troubleshooting workflow for diagnosing catalyst deactivation.
Experimental Protocols for Regeneration
The appropriate regeneration method depends on the cause of deactivation. Below are general protocols that can be adapted for this compound catalysts.
Thermal Regeneration (for Fouling/Coking)
This method uses high temperatures to burn off organic deposits (coke) in a controlled atmosphere.[12][13]
Objective: To remove carbonaceous deposits from the catalyst surface and pores through controlled oxidation.
Methodology:
-
Preparation: Place the spent catalyst in a suitable calcination reactor (e.g., a tube furnace).
-
Inert Purge: Purge the reactor with an inert gas (e.g., nitrogen) to remove any residual reactive gases.
-
Heating Ramp: Begin heating the catalyst under a slow flow of a dilute oxygen mixture (e.g., 1-5% O₂ in N₂). A controlled heating rate (e.g., 5-10 °C/min) is crucial to prevent thermal shock.
-
Calcination: Hold the catalyst at a target temperature, typically between 400°C and 600°C.[14] The exact temperature should be high enough to combust the coke but low enough to avoid thermal damage to the catalyst itself.[15]
-
Hold Time: Maintain the temperature for 2-6 hours, or until monitoring of the off-gas (e.g., with a CO₂ analyzer) indicates that coke combustion is complete.
-
Cool Down: Cool the catalyst slowly to room temperature under an inert gas flow.
| Parameter | Typical Range | Purpose |
| Temperature | 400 - 600 °C | To ensure complete combustion of coke without sintering the catalyst.[14] |
| Oxygen Conc. | 1 - 5% (in N₂) | To control the rate of combustion and prevent thermal runaway.[15] |
| Hold Time | 2 - 6 hours | To ensure all carbon deposits are removed. |
| Gas Flow Rate | Varies by reactor | To supply oxygen and remove combustion products. |
Solvent and Chemical Washing (for Poisoning)
This method uses solvents or chemical solutions to dissolve and wash away poisons or foulants from the catalyst surface.[16][17]
Objective: To remove soluble contaminants and poisons that are not removable by thermal treatment.
Methodology:
-
Solvent Selection: Choose a solvent in which the suspected poison is soluble but the catalyst is not. Common choices include organic solvents like methanol, toluene, or hexane (B92381) for organic residues, or aqueous solutions for inorganic salts.[18]
-
Washing:
-
Place the spent catalyst in a vessel.
-
Add the selected solvent and agitate the slurry at a controlled temperature (e.g., 20 °C to 100 °C) for 4-6 hours.[19] Using a system that recirculates the solvent can improve cleaning efficiency.[17]
-
For metal poisons, a dilute acid or base wash may be necessary, but care must be taken to avoid damaging the this compound catalyst.[16]
-
-
Rinsing: Decant the solvent and rinse the catalyst multiple times with fresh, clean solvent to remove any residual contaminants.
-
Drying: Dry the catalyst in an oven at 100-120 °C for 2-8 hours to remove all residual solvent.[19]
-
Optional Calcination: A mild calcination step (e.g., at 300-400 °C) may be performed after drying to ensure the removal of any remaining organic traces and restore surface properties.[19]
| Parameter | Typical Range | Purpose |
| Washing Temp. | 20 - 100 °C | To increase the solubility of contaminants without evaporating the solvent.[18][19] |
| Washing Time | 4 - 6 hours | To allow sufficient time for contaminants to dissolve.[19] |
| Drying Temp. | 100 - 120 °C | To remove residual solvent without altering the catalyst structure.[19] |
| Drying Time | 2 - 8 hours | To ensure complete solvent removal.[19] |
General Regeneration Workflow
The following diagram illustrates the decision-making process and steps for a general catalyst regeneration cycle.
Caption: A generalized workflow for regenerating a deactivated catalyst.
References
- 1. scispace.com [scispace.com]
- 2. Advances in Catalyst Deactivation and Regeneration [mdpi.com]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. researchgate.net [researchgate.net]
- 6. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Challenges in Catalyst Regeneration and How to Overcome Them - Applied Catalysts [catalysts.com]
- 12. studysmarter.co.uk [studysmarter.co.uk]
- 13. feeco.com [feeco.com]
- 14. chemistryjournal.net [chemistryjournal.net]
- 15. researchgate.net [researchgate.net]
- 16. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 17. miratechcorp.com [miratechcorp.com]
- 18. gccpo.org [gccpo.org]
- 19. US6908873B2 - Regeneration of spent supported metal catalysts - Google Patents [patents.google.com]
Technical Support Center: Minimizing Cesium Phosphate Interference in Analytical Measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the interference effects of cesium and phosphate (B84403) in various analytical measurements.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques affected by cesium and phosphate interference?
Cesium and phosphate can cause significant interference in several analytical techniques, most notably:
-
Atomic Absorption Spectroscopy (AAS): Primarily affected by chemical and ionization interference.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Mainly susceptible to ionization interference.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Experiences signal suppression and system contamination issues, particularly from phosphate buffers.
Q2: How does phosphate interfere with the analysis of calcium in Flame Atomic Absorption Spectroscopy (FAAS)?
Phosphate ions can react with calcium ions in the flame to form thermally stable calcium pyrophosphate (Ca₂P₂O₇).[1] This refractory compound does not readily dissociate into free ground-state calcium atoms, which are necessary for atomic absorption. Consequently, the measured absorbance is artificially low, leading to inaccurate quantification of calcium.[1][2]
Q3: What is the role of cesium in Inductively Coupled Plasma (ICP) analysis?
In ICP-OES, cesium is often intentionally introduced as an "ionization suppressor" or "ionization buffer".[3][4] Elements with low ionization potentials, like many analytes, can become ionized in the high-temperature plasma, reducing the population of neutral atoms available for emission measurements. Cesium, having a very low ionization potential, is easily ionized and creates a high concentration of free electrons in the plasma. This electron cloud shifts the ionization equilibrium of the analyte, suppressing its ionization and leading to a more stable and accurate analytical signal.[5]
Q4: Why are phosphate buffers problematic in LC-MS analysis?
Phosphate buffers are generally not recommended for LC-MS due to several detrimental effects:[6][7]
-
Ion Suppression: Phosphate salts are non-volatile and can crystallize in the electrospray ionization (ESI) source. This leads to a competition for ionization with the analyte, significantly reducing the analyte's signal intensity.[6][8]
-
System Contamination: The non-volatile nature of phosphate buffers causes them to precipitate within the MS source, transfer optics, and tubing, leading to system contamination that is difficult to remove and can affect subsequent analyses.[7]
-
Poor Solubility in Organic Solvents: Phosphate salts have low solubility in common reversed-phase organic mobile phases like acetonitrile, which can lead to precipitation and blockage of the LC system.[6]
-
Incompatibility with Columns: High concentrations of phosphate buffers can degrade or foul reversed-phase LC columns over time.[6]
Troubleshooting Guides
Flame Atomic Absorption Spectroscopy (FAAS)
Issue: Low and non-reproducible results for calcium in a sample matrix known to contain phosphate.
Corrective Actions:
-
Utilize a Releasing Agent: The most common method to overcome phosphate interference is to add a releasing agent, such as lanthanum chloride (LaCl₃) or strontium chloride (SrCl₂), to both the samples and calibration standards.[9][10] These agents preferentially bind with the phosphate ions, "releasing" the calcium to be atomized.[10]
-
Ensure Sufficient Concentration of Releasing Agent: The concentration of the releasing agent must be high enough to complex with all interfering phosphate. A concentration of at least 3000 ppm of lanthanum or strontium has been shown to be effective in overcoming phosphate interference for calcium analysis.[11]
-
Optimize Flame Conditions: If a releasing agent is not sufficient or desirable, switching from a cooler air-acetylene flame to a hotter nitrous oxide-acetylene flame can provide enough energy to dissociate the stable calcium phosphate compounds.[2]
-
Use a Protecting Agent: Adding a chelating agent like EDTA can form a stable, yet volatile, complex with calcium, protecting it from reacting with phosphate.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
Issue: Inaccurate and drifting results for alkali metals (e.g., Na, K, Li) in a complex sample matrix.
Corrective Actions:
-
Employ an Ionization Suppressor: Add a high concentration of an easily ionizable element, like cesium (as CsCl), to all samples, blanks, and standards.[3] A typical concentration is 500 mg/L of cesium.[4] This will create a more stable plasma environment and suppress the ionization of the analytes.
-
Matrix Matching: If the matrix composition is known, prepare calibration standards in a similar matrix to the samples. This helps to compensate for both physical and chemical interference effects.
-
Use an Internal Standard: Add an element that is not present in the sample, such as yttrium or scandium, at a constant concentration to all solutions. Monitoring the internal standard signal can correct for variations in sample introduction and plasma conditions.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Issue: Low analyte signal, poor peak shape, and high background noise when using a phosphate-containing mobile phase.
Corrective Actions:
-
Replace the Buffer: The most effective solution is to replace the non-volatile phosphate buffer with a volatile alternative.[6] Good choices include formic acid, acetic acid, ammonium (B1175870) formate, or ammonium acetate, which are compatible with ESI-MS.[6]
-
Perform Sample Cleanup: If the phosphate is part of the sample matrix and cannot be avoided, implement a sample preparation step to remove it before analysis. Solid-Phase Extraction (SPE) is a highly effective technique for removing salts and other interfering matrix components.[12]
-
Optimize Chromatography: Adjust the chromatographic method to separate the analyte from the region where salts elute. This may involve modifying the gradient or using a column with a different selectivity.
-
System Cleaning and Dedicated Use: If phosphate buffers must be used, it is crucial to thoroughly clean the LC-MS system after the analysis to remove any salt deposits.[13] It is also highly recommended to use a dedicated LC column for applications involving non-volatile buffers.
Quantitative Data Summary
Table 1: Effect of Phosphate on Calcium Absorbance in FAAS and Mitigation with Lanthanum
| Calcium Concentration (ppm) | Phosphate Concentration (ppm) | Lanthanum Concentration (ppm) | Relative Ca Absorbance (%) |
| 10 | 0 | 0 | 100 |
| 10 | 20 | 0 | 55[14] |
| 10 | 20 | 90 | ~100[14] |
| Varies | High | 3000 | Interference overcome[11] |
| Varies | High | 10000 | Effective suppression[15] |
Experimental Protocols
Protocol 1: Preparation and Use of a Lanthanum Chloride Releasing Agent for FAAS
Objective: To overcome phosphate interference in the determination of calcium.
Materials:
-
Lanthanum oxide (La₂O₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Volumetric flasks
Procedure:
-
Prepare a 5% (w/v) Lanthanum Stock Solution: a. Carefully weigh 58.64 g of La₂O₃ into a 1 L beaker. b. Add approximately 100 mL of deionized water to wet the powder. c. In a fume hood, slowly and cautiously add 250 mL of concentrated HCl in small portions, as the reaction is exothermic. d. Once the lanthanum oxide is completely dissolved, dilute the solution to 1 L with deionized water.[16]
-
Sample and Standard Preparation: a. For every 10 mL of your sample, blank, and calibration standards, add 1.0 mL of the 5% lanthanum chloride solution.[17] b. This ensures a final lanthanum concentration sufficient to act as a releasing agent.
-
Analysis: a. Aspirate the prepared solutions into the FAAS instrument. b. Measure the absorbance of calcium at its primary wavelength (422.7 nm).
Protocol 2: Using Cesium as an Ionization Suppressor in ICP-OES
Objective: To minimize ionization interference during the analysis of alkali metals.
Materials:
-
Cesium Chloride (CsCl)
-
Deionized water
-
Yttrium standard (for internal standard, optional)
-
Volumetric flasks
Procedure:
-
Prepare an Ionization Buffer/Internal Standard Stock Solution: a. To a 1 L volumetric flask partially filled with deionized water, add a sufficient amount of CsCl to achieve a final cesium concentration of 500 mg/L.[4] b. If using an internal standard, add the appropriate volume of a yttrium stock solution to achieve the desired final concentration (e.g., 2 mg/L).[4] c. Bring the flask to volume with deionized water and mix thoroughly.
-
Sample Introduction: a. Use a mixing tee to introduce the ionization buffer/internal standard solution into the sample line just before the nebulizer. b. The sample and the buffer solution are mixed online by the peristaltic pump.
-
Analysis: a. Aspirate the samples, blanks, and standards. b. The instrument software will use the internal standard signal (if used) to correct for fluctuations and the cesium will suppress analyte ionization in the plasma.
Protocol 3: Solid-Phase Extraction (SPE) for Phosphate Removal Prior to LC-MS
Objective: To remove interfering phosphate salts from a biological sample matrix.
Materials:
-
SPE cartridges (e.g., reversed-phase C18 or a mixed-mode sorbent)
-
SPE vacuum manifold
-
Methanol (B129727) (for conditioning)
-
Water (for equilibration)
-
Appropriate wash and elution solvents for the analyte of interest
Procedure:
-
Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1-2 mL of methanol through each cartridge to wet the sorbent.
-
Cartridge Equilibration: Pass 1-2 mL of water through each cartridge to prepare the sorbent for the aqueous sample. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min). The analyte will be retained on the sorbent, while the majority of the salts (including phosphates) will pass through to waste.
-
Washing: Pass 1-2 mL of a weak wash solution (e.g., 5% methanol in water) through the cartridge to remove any remaining salts and weakly bound interferences.
-
Elution: Place collection tubes in the manifold. Add 1-2 mL of an appropriate elution solvent (e.g., a higher percentage of organic solvent) to the cartridge to elute the analyte of interest.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS analysis.[12]
References
- 1. ukessays.com [ukessays.com]
- 2. shimadzu.com [shimadzu.com]
- 3. knowledge1.thermofisher.com [knowledge1.thermofisher.com]
- 4. data.neonscience.org [data.neonscience.org]
- 5. global-sei.com [global-sei.com]
- 6. Why Do Phosphate-Based Buffers Hinder Protein Detection by Mass Spectrometry? Is It Due to Chelation by Phosphate Ions? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. LC/MS/MS & dialysis with phosph buffer: sensitivity loss - Chromatography Forum [chromforum.org]
- 9. file.hinotek.com [file.hinotek.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Atomic absorption spectrometric determination of calcium and other metallic elements in some animal protein sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. The estimation of lanthanum by air–acetylene atomic absorption spectrophotometry using an indirect procedure - Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 15. theseus.fi [theseus.fi]
- 16. agilent.com [agilent.com]
- 17. uvm.edu [uvm.edu]
strategies to improve the efficiency of cesium phosphate in catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of cesium phosphate (B84403) in catalysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic applications of cesium phosphate and related cesium salts?
A1: this compound and other cesium salts are versatile catalysts used in a wide range of organic reactions. They are particularly effective as solid acid or base catalysts. Key applications include:
-
Acid-Catalyzed Reactions: Esterification, etherification, acetalization, and dehydration.[1]
-
Oxidative Transformations: Oxidative esterification, oxidation, and epoxidation.[1]
-
C-C Bond Formation: Aldol (B89426) condensations and cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.[2][3]
-
Biomass Conversion: Catalyzing processes like hydrolysis, dehydration, and esterification to produce valuable chemicals and fuels.[4]
-
Other Reactions: N-alkylation of sulfonamides and amines, O-alkylation of alcohols and phenols, and various cyclization processes.[3]
Q2: What is the "cesium effect" and how does it improve catalytic efficiency?
A2: The "cesium effect" refers to the often-observed phenomenon where cesium salts significantly accelerate organic chemical reactions, leading to improved rates and efficiencies compared to other alkali metal salts.[5] This effect is attributed to several factors, including the high solubility of cesium salts in organic solvents and the unique coordination properties of the large cesium ion, which can influence the transition state of a reaction.[3][5] In some cases, cesium ions can promote the formation of molecular aggregates or clusters that are the true starting point for the catalytic reaction.[6]
Q3: What are the different types of this compound-based catalysts?
A3: this compound catalysts can exist in various forms, including:
-
Simple Cesium Phosphates: Such as cesium dihydrogen phosphate (CsH₂PO₄) and other hydrated forms like Cs₃(H₁.₅PO₄)₂(H₂O)₂.[7][8]
-
Acidic Cesium Salts of Heteropolyacids (Cs-HPA): These are highly effective solid acid catalysts, for example, Cs₂.₅H₀.₅PW₁₂O₄₀.[9] They possess very strong acid sites and a mesoporous structure beneficial for catalysis.[10]
-
Cesium-Promoted Metal Oxides: Cesium can be added as a promoter to other catalytic systems, such as Mo/V/W mixed oxides, to improve performance in reactions like partial oxidation.[11]
-
Supported Cesium Catalysts: Where cesium compounds are dispersed on a support material like silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃) to enhance stability and accessibility of active sites.[10][12]
Q4: Why is catalyst characterization important for this compound catalysts?
A4: Characterizing the catalyst is crucial for understanding its physical and chemical properties, which directly relate to its performance. Key techniques include:
-
X-ray Diffraction (XRD): To determine the crystalline structure and phase composition.[13]
-
Brunauer-Emmett-Teller (BET) analysis: To measure the specific surface area, pore volume, and pore size, which affect reactant accessibility.[1][13]
-
Ammonia Temperature-Programmed Desorption (NH₃-TPD): To quantify the total amount and strength of acid sites on the catalyst surface.[1]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To identify functional groups and confirm the catalyst's structural integrity, such as the Keggin structure in heteropolyacids.[1][9]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation states of elements on the catalyst surface.[14]
Troubleshooting Guide
Problem 1: Low Catalytic Activity or Poor Conversion
Q: My reaction shows low conversion. What are the potential causes and how can I fix it?
A: Low conversion can stem from several issues related to the catalyst preparation, reaction conditions, or catalyst deactivation.
-
Possible Cause 1: Improper Catalyst Preparation. The synthesis method significantly impacts the catalyst's properties. For acidic cesium salts of heteropolyacids, using raw materials like H₃PO₄ and MoO₃ can lead to better recyclability compared to precipitation from a pre-synthesized heteropolyacid.[1]
-
Troubleshooting Steps:
-
Verify Synthesis Route: Ensure the preparation method is suitable for creating the desired active sites. Refer to Protocol 1 for a reliable synthesis method.
-
Optimize Calcination Temperature: The pre-calcination temperature affects the formation of active sites. For aldol condensation using a Cs⁺/β-zeolite catalyst, increasing the temperature from 100°C to 500°C significantly boosted conversion, while 600°C caused a decline.[2]
-
Characterize the Catalyst: Use techniques like XRD and BET analysis to confirm the catalyst has the correct structure and a high surface area.
-
-
Possible Cause 2: Suboptimal Reaction Conditions.
-
Troubleshooting Steps:
-
Temperature: Systematically vary the reaction temperature. For example, in the alkylation of toluene (B28343) with benzyl (B1604629) alcohol, temperature is a critical parameter.[1]
-
Solvent: The solvent can influence catalyst-substrate interactions. For C-S cross-coupling reactions, solvents like toluene and DMF are commonly used.[15]
-
Reactant Ratio: Adjust the molar ratio of reactants. In aldol reactions, the ratio of the aldehyde, ketone, and cesium can be critical.[2]
-
-
Possible Cause 3: Catalyst Deactivation. The catalyst may have lost activity during the reaction. See Problem 3 for detailed troubleshooting.
Problem 2: Poor Product Selectivity
Q: My reaction is producing a high percentage of unwanted byproducts. How can I improve selectivity?
A: Poor selectivity is often related to the catalyst's acid/base properties or reaction conditions that favor side reactions.
-
Possible Cause 1: Unfavorable Acid/Base Properties. The strength and density of acid sites are critical. For some reactions, a high content of weak acid sites is preferable to avoid strong adsorption of products, which can lead to over-alkylation or other side reactions.[1]
-
Troubleshooting Steps:
-
Tune Acidity: The ratio of weak to strong acid sites can be adjusted by changing the cesium substitution amount or the P/Mo molar ratio during catalyst synthesis.[1]
-
Add Water: In some cases, like the alkylation of benzyl alcohol, the addition of water can improve selectivity to the mono-alkylated product by competing with product adsorption on acid sites.[1]
-
-
Possible Cause 2: Mass Transfer Limitations. The pore structure of the catalyst can influence which products are formed.
-
Troubleshooting Steps:
-
Analyze Pore Structure: Use N₂ adsorption-desorption analysis to determine the pore size distribution. A mesoporous structure is often beneficial for the rapid diffusion of molecules.[10]
-
Modify Support: For supported catalysts, changing the support material (e.g., using different types of zeolites) can alter confinement effects and influence product distribution.[16]
-
Problem 3: Catalyst Deactivation and Poor Reusability
Q: The catalyst works well for the first run but loses activity in subsequent cycles. What is causing this deactivation?
A: Catalyst deactivation is a common issue and can occur through several mechanisms, including fouling, thermal degradation, and leaching.[17]
-
Possible Cause 1: Fouling (Coking). The active sites on the catalyst surface become covered by reaction products, intermediates, or coke.[1] This is a common deactivation mechanism for solid acid catalysts.[17]
-
Troubleshooting and Regeneration:
-
Identify Fouling: Use Thermogravimetric Analysis (TGA) on the used catalyst to detect the presence of deposited organic species.
-
Regeneration: Fouling by coke or organic residues can often be reversed by calcination (heating in air) to burn off the deposits.
-
Prevention: Maintain a positive concentration of a reactant (like methanol (B129727) in MTO processes) or add water to attenuate coke formation.[18]
-
-
Possible Cause 2: Thermal Degradation (Sintering). Exposure to high temperatures can cause irreversible changes to the catalyst's structure, such as a loss of surface area and collapse of the pore structure.[17]
-
Troubleshooting and Prevention:
-
Check Thermal Stability: Use TGA and Differential Scanning Calorimetry (DSC) to understand the thermal behavior of your catalyst.
-
Avoid Excessive Temperatures: Operate the reaction and regeneration steps below the temperature at which structural collapse occurs.
-
-
Possible Cause 3: Leaching of Active Species. Active components of the catalyst may dissolve into the reaction medium, especially in liquid-phase reactions.
-
Troubleshooting and Prevention:
-
Test for Leaching: Analyze the reaction filtrate using Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) to detect any leached species.[19]
-
Improve Stability: The preparation method can enhance stability. For instance, CePO₄ synthesized via a hydrothermal method showed no significant leaching.[19] Heat treatments in water can cause a small release of heteropoly species, affecting the number of acid sites.[9]
-
Data Presentation
Table 1: Effect of Preparation Method on Recyclability of Acidic Cesium Phosphomolybdate in Toluene Alkylation [1]
| Catalyst Raw Materials | Deactivation Reason | Recyclability |
| Synthesized Heteropolyacid + CsNO₃ | Coverage of acid sites by products | Significant loss in activity observed |
| H₃PO₄ + MoO₃ + CsNO₃ | High content of weak acid sites avoids strong product adsorption | Greatly improved; no obvious decline after seven cycles |
Table 2: Influence of Pre-Calcination Temperature on Cs⁺/β-Zeolite Catalyst in Butanal Self-Aldol Condensation [2]
| Pre-Calcination Temp. (°C) | Butanal Conversion (%) | Product Selectivity (%) | Aldol Product Yield (%) |
| 100 | 52.0 | 98.0 | 51.0 |
| 400 | 86.0 | 98.0 | 84.3 |
| 500 | 91.0 | 98.4 | 89.5 |
| 600 | - | - | 76.6 |
Table 3: Comparative Performance in C-S Cross-Coupling Reactions [15]
| System | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Cesium Salt (Representative) | N,N'-di(pyridin-2-yl)dithiooxamide | Cs₂CO₃ | Toluene | 110 | 24 | 85-95 |
| Palladium-based | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | K₃PO₄ | DMF | 130 | 24-48 | 75-90 |
| Copper-based | N,N'-dimethyl-N,N'-bis(phenyl)oxalamide | K₂CO₃ | DMSO | 120 | 12 | 80-92 |
Experimental Protocols
Protocol 1: General Synthesis of an Acidic Cesium Salt of a Heteropolyacid (e.g., CsₓH₃₋ₓPW₁₂O₄₀)
-
Dissolution: Dissolve phosphotungstic acid (H₃PW₁₂O₄₀) in deionized water to form a clear solution.
-
Precipitation: While stirring vigorously, slowly add a stoichiometric amount of an aqueous cesium carbonate (Cs₂CO₃) or cesium nitrate (B79036) (CsNO₃) solution to the phosphotungstic acid solution. The amount of cesium salt determines the final composition (x).
-
Aging: A white precipitate will form immediately. Continue stirring the mixture at room temperature for 1-2 hours to ensure complete precipitation.
-
Filtration and Washing: Separate the precipitate by filtration. Wash the solid several times with deionized water to remove any unreacted precursors.
-
Drying: Dry the resulting solid in an oven at 80-110°C overnight.
-
Calcination: Calcine the dried powder in a furnace under a flow of air. The temperature is critical and typically ranges from 300°C to 500°C for several hours. This step activates the catalyst by removing residual water and setting the final acidic properties.
Protocol 2: Standard Procedure for Catalyst Performance Testing (Example: Acetalization) [20]
-
Reactor Setup: To a glass reactor tube equipped with a magnetic stirrer, add the this compound catalyst (e.g., CePO₄, 50 mg).
-
Reactant Addition: Add the carbonyl compound (e.g., 5-hydroxymethylfurfural, 0.5 mmol), the alcohol (e.g., methanol, 5 mL), and an internal standard (e.g., anisole) for chromatographic analysis.
-
Reaction: Seal the reactor and place it in a preheated oil bath set to the desired reaction temperature (e.g., 60°C). Stir the mixture for the specified reaction time.
-
Work-up: After the reaction is complete, cool the reactor to room temperature.
-
Analysis: Take an aliquot of the reaction mixture, filter it through a syringe filter to remove the solid catalyst, and analyze the liquid phase by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine conversion and product selectivity.
-
Catalyst Recovery: The solid catalyst can be recovered by filtration or centrifugation, washed with a suitable solvent, dried, and stored for reusability tests.[19]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. uec.repo.nii.ac.jp [uec.repo.nii.ac.jp]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemists uncover new role of a key base in organic synthesis [k-online.com]
- 7. Fuel cell - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Catalyst Characterization Techniques [hidenanalytical.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Heterogeneous Catalyst Deactivation and Regeneration: A Review | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. A bifunctional cerium phosphate catalyst for chemoselective acetalization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Experimental Validation of Cesium Phosphate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of cesium phosphate (B84403) and its alternatives in key applications, supported by experimental data. Detailed methodologies for the cited experiments are included to facilitate the validation and replication of these findings.
Cesium Adsorption for Environmental Remediation
One of the primary applications of cesium phosphate and related materials is the removal of radioactive cesium (Cs⁺) from aqueous solutions, a critical process in environmental remediation. The performance of phosphate-based adsorbents is often compared to other materials like zeolites.
Performance Comparison of Cesium Adsorbents
| Adsorbent Material | Adsorption Capacity (mg/g) | Reference |
| Dittmarite-type Magnesium Phosphates | ||
| KMgPO₄·H₂O (KMP) | 630 | [1][2][3] |
| NH₄MgPO₄·H₂O (NMP) | 711 | [1][2][3] |
| Titanium Phosphate | 167 | [4] |
| Zeolites | ||
| Natural Zeolite (Clinoptilolite) | 9.8 - 73.1 | [5] |
| Synthetic Na-A Zeolite | 101.5 | [5] |
| Zeolitic Materials from Volcanic Rocks | 144.0 | [5] |
| Prussian Blue/Polyurethane Sponge | 68.6 | [1] |
| Magnetic Zeolite Composite | 229.6 | [6] |
Note: Adsorption capacities can vary significantly based on experimental conditions such as initial cesium concentration, pH, temperature, and contact time. The data presented here is for comparative purposes, and readers are encouraged to consult the original studies for detailed experimental parameters.
Experimental Protocol: Batch Adsorption for Cesium Removal
This protocol outlines a typical batch adsorption experiment to determine the cesium uptake capacity of an adsorbent.
1. Preparation of Cesium Solution:
- Prepare a stock solution of a stable cesium salt (e.g., CsCl) of a known concentration (e.g., 1000 mg/L) in deionized water.
- Prepare a series of standard solutions with varying initial cesium concentrations (e.g., 5, 100, 200, 400, 600, 800, 1000, 1500, 2000 mg/L) by diluting the stock solution.[1]
2. Adsorption Experiment:
- Accurately weigh a specific amount of the adsorbent (e.g., 0.2 g) and add it to a fixed volume of the cesium solution (e.g., 25 mL) in a suitable container (e.g., a conical tube).[1]
- Agitate the mixture at a constant speed (e.g., 150 rpm) on a shaker at a controlled temperature (e.g., 25 °C) for a predetermined equilibrium time (e.g., 3 hours).[1][7]
- Control and adjust the pH of the solution as required for the experiment using dilute HCl or NaOH.[1][7]
3. Analysis:
- After the adsorption period, separate the adsorbent from the solution by filtration or centrifugation.
- Determine the final concentration of cesium in the supernatant using an appropriate analytical technique, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
4. Calculation of Adsorption Capacity:
- The amount of cesium adsorbed per unit mass of the adsorbent at equilibrium (qₑ, in mg/g) is calculated using the following equation:
- qₑ = (C₀ - Cₑ) * V / m
- Where:
- C₀ is the initial cesium concentration (mg/L).
- Cₑ is the equilibrium cesium concentration (mg/L).
- V is the volume of the solution (L).
- m is the mass of the adsorbent (g).[1]
5. Isotherm Modeling:
- The experimental data can be fitted to various adsorption isotherm models, such as the Langmuir and Freundlich models, to understand the adsorption mechanism.
Experimental Workflow: Cesium Adsorption
Caption: Workflow for a typical batch adsorption experiment.
Catalysis in Chemical Synthesis
This compound is utilized as a component in catalysts, particularly for the selective oxidation of methacrolein (B123484) to methacrylic acid. Its performance is often benchmarked against conventional heteropoly acid (HPA) catalysts.
Performance Comparison of Catalysts for Methacrolein Oxidation
| Catalyst | Methacrolein Conversion (%) | Methacrylic Acid Selectivity (%) | Reference |
| Cs-Modified P-Mo-V Catalyst | |||
| Cs(NH₄)₁.₅H₁.₅PMo₁₁VO₄₀ | 83 | 93 | [8] |
| K₀.₆CuCsNH₄PVA | 83 | 93 | [2] |
| Cu-P-Mo-V | 84.2 | - (Yield: 51.7%) | [9] |
| Heteropoly Acid (HPA) Catalysts | |||
| H₄PMo₁₁VO₄₀ | 39 | 46 | [10] |
| V₂O₅/H₃PMo₁₂O₄₀ | >85 | >75 | [10] |
Note: The addition of cesium and other promoters to heteropoly acid catalysts generally enhances both conversion and selectivity.
Experimental Protocol: Gas-Phase Catalytic Oxidation
This protocol describes a typical setup for evaluating catalyst performance in the gas-phase oxidation of methacrolein.
1. Catalyst Preparation and Loading:
- Synthesize the catalyst using appropriate methods (e.g., co-precipitation, impregnation).
- Load a fixed amount of the catalyst (e.g., 2 mL) into a fixed-bed reactor.[9]
2. Reaction Setup:
- The reactor is typically a quartz or stainless steel tube placed in a furnace to maintain the desired reaction temperature (e.g., 310 °C).[2]
- A feed gas mixture containing methacrolein, oxygen (as air), and water vapor (steam) with a specific composition (e.g., 3.3% v/v MAL, 9.3% v/v O₂, 17.4% v/v H₂O, with N₂ as balance) is passed through the catalyst bed at a defined space velocity (e.g., 1286 h⁻¹).[2]
3. Product Analysis:
- The reactor effluent is cooled and the liquid products are collected in a cold trap.
- The gaseous and liquid products are analyzed using gas chromatography (GC) equipped with appropriate columns and detectors (e.g., FID and TCD) to determine the concentrations of reactants and products.
4. Performance Calculation:
- Conversion of methacrolein is calculated as:
- Conversion (%) = [(moles of methacrolein reacted) / (moles of methacrolein fed)] * 100
- Selectivity to methacrylic acid is calculated as:
- Selectivity (%) = [(moles of methacrylic acid produced) / (moles of methacrolein reacted)] * 100
Logical Relationship: Catalyst Performance Evaluation
Caption: Logical flow for evaluating catalyst performance.
Solid-State Ionics: Fuel Cell Applications
Cesium dihydrogen phosphate (CsH₂PO₄) is a promising solid acid electrolyte for intermediate-temperature fuel cells due to its high proton conductivity.
Performance of Cesium Dihydrogen Phosphate in Fuel Cells
| Parameter | Value | Conditions | Reference |
| Proton Conductivity | 1.3 - 2.0 x 10⁻² S/cm | 235 °C | [11] |
| 2.2 x 10⁻² S/cm | 240 °C, p[H₂O] = 0.4 atm | [12][13] | |
| Peak Power Density | 134 mW/cm² | 259 °C, H₂/O₂ | [11] |
| 415 mW/cm² | 25 µm thick membrane | [13] |
Experimental Protocol: Proton Conductivity Measurement
The proton conductivity of solid electrolytes is typically measured using AC impedance spectroscopy.
1. Sample Preparation:
- The solid electrolyte material is pressed into a dense pellet.
- Electrodes (e.g., platinum paste) are applied to both faces of the pellet.
2. Measurement Setup:
- The pellet is placed in a two-probe or four-probe conductivity cell.
- The cell is placed in a furnace with controlled temperature and atmosphere (e.g., humidified nitrogen).[13]
3. AC Impedance Spectroscopy:
- An AC voltage of small amplitude is applied across the sample over a range of frequencies (e.g., 0.1 Hz to 1 MHz).
- The impedance of the sample is measured at each frequency.
4. Data Analysis:
- The impedance data is plotted on a Nyquist plot (imaginary part vs. real part of impedance).
- The bulk resistance (R) of the electrolyte is determined from the intercept of the impedance arc with the real axis.
5. Conductivity Calculation:
- The proton conductivity (σ) is calculated using the formula:
- σ = L / (R * A)
- Where:
- L is the thickness of the pellet.
- R is the bulk resistance.
- A is the cross-sectional area of the electrode.
Signaling Pathway: Proton Conduction in a Solid Acid Fuel Cell
Caption: Proton conduction pathway in a CsH₂PO₄ fuel cell.
References
- 1. Batch and fixed-bed column studies for selective removal of cesium ions by compressible Prussian blue/polyurethane sponge - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07665K [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic and isothermal adsorption properties of strontium and cesium ions by zeolitic materials synthesized from Jeju volcanic rocks [eeer.org]
- 6. Hydrothermal synthesis, structure and sorption performance to cesium and strontium ions of nanostructured magnetic zeolite composites -Nuclear Engineering and Technology | Korea Science [koreascience.kr]
- 7. Facile synthesis of potassium copper ferrocyanide composite particles for selective cesium removal from wastewater in the batch and continuous process ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03111D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. electrochem.org [electrochem.org]
- 12. researchgate.net [researchgate.net]
- 13. Solid acid proton conductors: from laboratory curiosities to fuel cell electrolytes. | Semantic Scholar [semanticscholar.org]
comparative study of different cesium phosphate synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthesis methods for cesium phosphate (B84403), a compound of interest in various scientific and pharmaceutical applications. The performance of each method is evaluated based on key quantitative metrics, and detailed experimental protocols are provided to facilitate replication and further research.
Comparison of Cesium Phosphate Synthesis Methods
The selection of a synthesis method for this compound is critical and depends on the desired purity, yield, and scalability of the final product. The three primary methods—solid-state reaction, solution precipitation, and hydrothermal synthesis—each present a unique set of advantages and disadvantages.
| Parameter | Solid-State Reaction | Solution Precipitation | Hydrothermal Synthesis |
| Typical Yield | > 95% | 45-95% (pH dependent) | High (often > 90%) |
| Purity | High (dependent on precursor purity) | Moderate to High (can be affected by co-precipitation of impurities) | Very High (produces highly crystalline products) |
| Reaction Time | 12 - 24 hours (excluding cooling) | 1 - 5 hours | 24 - 72 hours |
| Reaction Temperature | 700°C | Room Temperature to 90°C | 120 - 200°C |
| Key Advantages | High yield, high purity, simple procedure. | Mild reaction conditions, rapid reaction. | High purity, control over crystal morphology. |
| Key Disadvantages | High energy consumption, potential for incomplete reaction. | Lower yield, potential for impurities. | Requires specialized equipment (autoclave), longer reaction times. |
Experimental Protocols
Solid-State Reaction Method
This method involves the direct reaction of solid precursors at elevated temperatures.
Protocol:
-
Precursor Preparation: Stoichiometric amounts of cesium carbonate (Cs₂CO₃) and ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄) are thoroughly mixed and ground in an agate mortar.
-
Calcination: The mixture is placed in an alumina (B75360) crucible and heated in a furnace to 700°C for 12-24 hours in an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
Cooling: The furnace is cooled to room temperature at a controlled rate (e.g., 5°C/minute).
-
Product Recovery: The resulting this compound product is recovered and can be ground into a fine powder if necessary.
Solution Precipitation Method
This technique relies on the precipitation of this compound from an aqueous solution.
Protocol:
-
Solution Preparation: Prepare separate aqueous solutions of a soluble cesium salt (e.g., cesium chloride, CsCl) and a phosphate source (e.g., sodium dihydrogen phosphate, NaH₂PO₄).
-
Precipitation: The cesium salt solution is added dropwise to the stirred phosphate solution at room temperature. The pH of the solution can be adjusted to optimize the yield.[1]
-
Stirring: The resulting suspension is stirred for 1-5 hours to ensure complete precipitation.
-
Filtration and Washing: The precipitate is collected by filtration, washed several times with deionized water to remove any soluble impurities, and then with ethanol.
-
Drying: The final product is dried in an oven at a low temperature (e.g., 80°C) to remove residual water and solvent.
Hydrothermal Synthesis Method
This approach utilizes a sealed, heated vessel to carry out the synthesis in an aqueous solution under pressure.
Protocol:
-
Precursor Mixture: A soluble cesium salt and a phosphate source are dissolved in deionized water in a Teflon-lined stainless steel autoclave.
-
Sealing and Heating: The autoclave is sealed and heated to a temperature between 120°C and 200°C for 24 to 72 hours.
-
Cooling: The autoclave is allowed to cool down to room temperature naturally.
-
Product Recovery: The solid product is collected by filtration, washed with deionized water and ethanol, and then dried in an oven.
Visualizing the Synthesis Workflows
To better illustrate the procedural flow of each synthesis method, the following diagrams have been generated.
Caption: Workflow for the solid-state synthesis of this compound.
Caption: Workflow for the solution precipitation synthesis of this compound.
Caption: Workflow for the hydrothermal synthesis of this compound.
References
A Practical Guide to Alternatives for Cesium Phosphate in Organic Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, the choice of base is a critical parameter that can significantly influence reaction efficiency, yield, and overall success. Cesium phosphate (B84403) (Cs₃PO₄) has often been a favored inorganic base, frequently lauded for its high reactivity, good solubility in organic solvents, and its role in the "cesium effect"—a phenomenon that anecdotally enhances reaction rates. However, the high cost and lower abundance of cesium compounds present significant hurdles for large-scale applications and cost-sensitive research. This guide provides a comprehensive comparison of viable alternatives to cesium phosphate, supported by experimental data and detailed protocols, to aid researchers in selecting optimal, cost-effective, and readily available bases for their catalytic needs.
The Role of the Base in Cross-Coupling Reactions
In seminal cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination, the base plays a multifaceted role. In Suzuki-Miyaura couplings, its primary function is to activate the organoboron species, forming a more nucleophilic boronate "ate" complex that facilitates the crucial transmetalation step.[1] Similarly, in Buchwald-Hartwig aminations, a strong, non-nucleophilic base is required to deprotonate the amine, enabling its coordination to the palladium center and subsequent reductive elimination to form the desired C-N bond.[2]
Common Alternatives to this compound
A variety of inorganic and organic bases have been successfully employed as alternatives to this compound. The most common inorganic substitutes include other alkali metal phosphates, carbonates, and hydroxides.
-
Potassium Phosphate (K₃PO₄): A widely used and cost-effective alternative, often providing excellent yields in both Suzuki-Miyaura and Buchwald-Hartwig reactions.[3][4]
-
Sodium Carbonate (Na₂CO₃) and Potassium Carbonate (K₂CO₃): These are common, inexpensive, and effective bases, particularly in Suzuki-Miyaura couplings.[5][6]
-
Sodium tert-butoxide (NaOtBu) and Potassium tert-butoxide (KOtBu): Strong alkoxide bases that are frequently used in Buchwald-Hartwig aminations.[7][8]
-
Organic Bases: Amines such as triethylamine (B128534) (TEA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are also utilized, though they are generally considered weaker and less effective in many palladium-catalyzed cross-couplings compared to their inorganic counterparts.[6]
Quantitative Performance Comparison
The following tables summarize quantitative data from various studies, highlighting the performance of different bases in specific Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Table 1: Base Comparison in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Base | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cs₂CO₃ | Pd(OAc)₂ / SPhos | Toluene (B28343)/H₂O | 85 | 22 | ~95 | [5] |
| K₃PO₄ | Pd(OAc)₂ / PPh₃ | Toluene | 90 | Not Specified | High | [3] |
| K₂CO₃ | Pd(OAc)₂ / SPhos | Toluene/H₂O | 85 | 22 | ~95 | [5] |
| Na₂CO₃ | Pd/NiFe₂O₄ | DMF/H₂O | Not Specified | Not Specified | 98 | [9] |
| KOtBu | Pd(OAc)₂ / Triazolium Salt | DMF | 100 | Not Specified | 30 | [10] |
| NaOH | Pd/NiFe₂O₄ | DMF/H₂O | Not Specified | Not Specified | Ineffective | [6] |
| KOH | Pd/NiFe₂O₄ | DMF/H₂O | Not Specified | Not Specified | Moderate | [9] |
| TEA | Pd/NiFe₂O₄ | DMF/H₂O | Not Specified | Not Specified | Lower than inorganic bases | [6] |
Note: Yields are highly dependent on the specific reaction conditions, including catalyst, ligand, solvent, and temperature. The data presented is for comparative purposes.
Table 2: Base Screening in the Buchwald-Hartwig Amination of Bromobenzene with Various Amines
| Base | Amine | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cs₂CO₃ | Carbazole | [Pd(allyl)Cl]₂ / TrixiePhos | Toluene | 100 | 96 | [11] |
| K₃PO₄ | Phenoxazine | [Pd(allyl)Cl]₂ / XPhos | Toluene | 100 | Good | [11] |
| K₂CO₃ | Phenoxazine | [Pd(allyl)Cl]₂ / XPhos | Toluene | 100 | Good | [11] |
| NaOtBu | Carbazole | [Pd(allyl)Cl]₂ / TrixiePhos | Toluene | 100 | 97 | [11] |
| KOtBu | Morpholine | Pd / NHC | Toluene | 85 | High | [8] |
| KOH | Phenoxazine | [Pd(allyl)Cl]₂ / XPhos | Toluene | 100 | Good | [11] |
| LHMDS | Piperidine | GPhos Pd G6 / NaOTMS | THF | 50 | Low | [12] |
Note: The choice of ligand and substrate significantly impacts the optimal base. This table provides a snapshot of base performance with specific amine substrates.
Experimental Protocols
The following are representative experimental methodologies for Suzuki-Miyaura and Buchwald-Hartwig reactions utilizing alternatives to this compound.
Protocol 1: Suzuki-Miyaura Coupling Using Potassium Phosphate
This protocol is a general procedure for the coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (10 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[3]
Protocol 2: Buchwald-Hartwig Amination Using Sodium tert-Butoxide
This protocol describes a general procedure for the amination of an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl bromide, amine, palladium(II) acetate, and XPhos.
-
Add anhydrous toluene to the tube.
-
Add the sodium tert-butoxide to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycles and Reaction Workflows
The following diagrams, generated using Graphviz, illustrate the key steps in the Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles, as well as a general experimental workflow.
Conclusion
While this compound is a highly effective base in many organic catalytic systems, a range of cost-effective and readily available alternatives can often provide comparable or even superior results. Potassium phosphate and various alkali metal carbonates are excellent substitutes in Suzuki-Miyaura couplings, while strong alkoxide bases like sodium tert-butoxide are highly effective for Buchwald-Hartwig aminations. The optimal choice of base is highly dependent on the specific substrates, catalyst system, and solvent employed. Therefore, a careful screening of bases is a crucial step in reaction optimization. This guide provides a starting point for researchers to make informed decisions, facilitating the development of more economical and sustainable synthetic methodologies.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 4. Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Kinase Assay Data: A Comparative Guide to Lanthanide-Based TR-FRET and Colorimetric Assays
For researchers, scientists, and drug development professionals, the selection of an appropriate assay technology is a critical decision that impacts the quality and reliability of screening data. This guide provides an objective comparison of two widely used methods for quantifying enzyme activity, particularly for phosphate-generating enzymes like kinases: the lanthanide-based Homogeneous Time-Resolved Fluorescence (HTRF) assay and the colorimetric Malachite Green assay. This comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable assay for your research needs.
The cross-validation of data from different assay platforms is essential to ensure the reliability and consistency of results, especially in drug discovery when comparing findings across different screening formats or laboratories.[1][2][3] This guide will delve into the principles, performance, and protocols of two distinct yet widely used assay formats for measuring the activity of phosphate-generating enzymes, a cornerstone of many drug discovery efforts.
Comparative Analysis of Assay Performance
The choice between a lanthanide-based TR-FRET assay, such as HTRF, and a colorimetric endpoint assay like the Malachite Green assay often depends on the specific requirements of the screen, including throughput, sensitivity, and budget. Below is a summary of key performance indicators for each technology.
| Feature | Lanthanide-Based TR-FRET (HTRF) | Colorimetric (Malachite Green) Assay |
| Principle | Homogeneous, proximity-based assay measuring time-resolved fluorescence resonance energy transfer between a lanthanide donor and an acceptor fluorophore.[4][5][6][7][8] | Endpoint, colorimetric assay where a dye reagent forms a colored complex with free inorganic phosphate (B84403).[9][10] |
| Limit of Detection | High sensitivity, capable of detecting low nanomolar to picomolar concentrations of product.[11] | Moderate sensitivity, typically in the low micromolar range for phosphate detection.[9] |
| Throughput | High-throughput adaptable (384- and 1536-well formats), with a simple add-and-read protocol.[7][8] | Adaptable to high-throughput, but may require a stop reagent and careful timing of the color development step.[10] |
| Interference | Reduced interference from compound autofluorescence and light scatter due to time-resolved detection.[4][5] | Susceptible to interference from colored compounds and substances that affect the dye-phosphate complex formation. High concentrations of ATP can lead to non-enzymatic hydrolysis and high background.[10] |
| Assay Format | Homogeneous, no-wash format.[5] | Typically requires a stop solution to halt the enzymatic reaction before color development.[10] |
| Cost | Higher reagent and instrument costs. Requires a plate reader with TRF capabilities.[6] | Lower cost reagents and compatible with standard absorbance plate readers. |
Signaling Pathway Diagram
Kinase signaling pathways are central to cellular regulation and are a major focus of drug discovery. The following diagram illustrates a generic kinase cascade, a common target for the assays discussed.
Caption: A diagram of a typical kinase signaling cascade.
Experimental Workflow Diagrams
The following diagrams illustrate the typical experimental workflows for a lanthanide-based TR-FRET kinase assay and a colorimetric Malachite Green assay.
Lanthanide-Based TR-FRET (HTRF) Kinase Assay Workflow
Caption: Workflow for a homogeneous TR-FRET kinase assay.
Colorimetric (Malachite Green) Phosphate Assay Workflow
Caption: Workflow for a colorimetric phosphate detection assay.
Detailed Experimental Protocols
Lanthanide-Based TR-FRET (HTRF) Kinase Assay Protocol
This protocol is a general guideline and should be optimized for the specific kinase and substrates being investigated.
-
Reagent Preparation : Prepare kinase, substrate, and ATP solutions in a suitable kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Compound Dispensing : Dispense test compounds and controls into a low-volume 384-well plate.
-
Enzyme and Substrate Addition : Add the kinase and substrate mixture to the wells.
-
Initiation of Reaction : Add ATP to initiate the kinase reaction.
-
Incubation : Incubate the reaction plate at room temperature for the desired time (e.g., 60 minutes).
-
Detection : Add the HTRF detection reagents, which typically include a europium cryptate-labeled antibody that recognizes the phosphorylated substrate and an XL665-labeled streptavidin if a biotinylated substrate is used.
-
Second Incubation : Incubate the plate for 60 minutes at room temperature to allow for the binding of the detection reagents.
-
Plate Reading : Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis : Calculate the ratio of the acceptor to donor fluorescence and normalize the data to controls to determine the percent inhibition for test compounds.
Colorimetric (Malachite Green) Phosphate Assay Protocol
This protocol is a generalized procedure for detecting inorganic phosphate produced by an enzymatic reaction.
-
Standard Curve Preparation : Prepare a series of phosphate standards of known concentrations in the same buffer as the enzymatic reaction.
-
Reagent Preparation : Prepare kinase, substrate, and ATP solutions in a suitable reaction buffer that is low in free phosphate.
-
Compound Dispensing : Dispense test compounds and controls into a 96-well or 384-well clear bottom plate.
-
Enzymatic Reaction : Add the kinase, substrate, and ATP to the wells to initiate the reaction.
-
Incubation : Incubate the plate at room temperature for a predetermined time to allow for phosphate generation.
-
Stop Reaction : Add a stop solution (e.g., a solution of sodium citrate) to quench the enzymatic reaction.
-
Color Development : Add the Malachite Green reagent to all wells, including the phosphate standards.
-
Second Incubation : Incubate at room temperature for 15-30 minutes to allow for color development.
-
Plate Reading : Measure the absorbance at approximately 650 nm using a standard absorbance plate reader.[9]
-
Data Analysis : Generate a standard curve from the phosphate standards and use it to determine the concentration of phosphate produced in the enzymatic reactions. Calculate the percent inhibition for the test compounds based on the amount of phosphate generated relative to controls.
Conclusion
Both lanthanide-based TR-FRET and colorimetric assays are valuable tools in drug discovery for the study of phosphate-generating enzymes. HTRF offers a highly sensitive, homogeneous format with minimal interference, making it well-suited for high-throughput screening of large compound libraries.[4][5][8] The Malachite Green assay, while potentially less sensitive and more prone to certain types of interference, provides a cost-effective and accessible method for enzyme characterization and smaller-scale screening efforts. The choice of assay should be guided by the specific experimental goals, throughput requirements, and available instrumentation. Cross-validation between different assay formats is a crucial step to ensure the robustness and reproducibility of screening results.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. criver.com [criver.com]
- 3. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FRET and TR-FRET Assays - FRET and TR-FRET Assays - ICE Bioscience [en.ice-biosci.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 7. HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR [celtarys.com]
- 8. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications [benthamopenarchives.com]
- 9. apexbt.com [apexbt.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Lanthanide-based time-resolved luminescence immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Cesium Phosphate and Other Alkali Metal Phosphate Salts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of scientific research and pharmaceutical development, the selection of appropriate inorganic salts is a critical decision that can significantly impact experimental outcomes, from buffering capacity in biological assays to the successful crystallization of therapeutic proteins. Among the various options, phosphate (B84403) salts of alkali metals—namely cesium, potassium, sodium, and lithium—are frequently employed. This guide provides an objective comparison of the performance of cesium phosphate against its common counterparts, supported by available experimental data and detailed methodologies for comparative evaluation.
Key Performance Indicators: A Tabular Comparison
The following tables summarize the quantitative data available for key performance indicators of cesium, sodium, potassium, and lithium phosphates.
Table 1: Solubility in Water
The solubility of a phosphate salt is a crucial parameter, influencing its utility in preparing concentrated solutions for buffers, crystallization screens, and catalytic reactions.
| Phosphate Salt | Formula | Solubility ( g/100 mL H₂O) at 20°C |
| This compound | Cs₃PO₄ | Highly Soluble[1][2] |
| Sodium Phosphate | Na₃PO₄ | 12.1[3] |
| Potassium Phosphate | K₃PO₄ | 90[4] |
| Lithium Phosphate | Li₃PO₄ | ~0.039 (Slightly Soluble)[5] |
Performance in Key Applications
Buffering Capacity
Phosphate buffers are essential for maintaining stable pH in a wide range of biological and chemical experiments. The effectiveness of a buffer is determined by its pKa and its buffer capacity (β), which is the ability to resist pH change upon addition of an acid or base.
Logical Relationship for Buffer Action
Caption: Dissociation equilibria of phosphoric acid, the basis for phosphate buffers.
Protein Crystallization
The choice of salt is a critical variable in protein crystallization, influencing protein solubility and crystal packing. While comprehensive comparative data for this compound is limited, the general workflow for screening phosphate salts remains consistent.
Experimental Workflow for Comparative Crystallization Screening
Caption: Workflow for comparing different phosphate salts in protein crystallization.
Catalysis
Alkali metal phosphates can act as solid base catalysts in various organic reactions. Their catalytic activity is influenced by factors such as surface area and basicity.
Signaling Pathway for a Base-Catalyzed Reaction
The following diagram illustrates a generic base-catalyzed reaction, where the phosphate anion acts as the proton acceptor.
Caption: Generalized pathway for a base-catalyzed reaction involving a phosphate catalyst.
Experimental Protocols
Protocol 1: Determination of Buffer Capacity by Titration
Objective: To quantitatively compare the buffer capacity of this compound with sodium and potassium phosphate buffers.
Materials:
-
This compound (Cs₃PO₄), Sodium phosphate (Na₂HPO₄/NaH₂PO₄), Potassium phosphate (K₂HPO₄/KH₂PO₄)
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
pH meter, magnetic stirrer, burettes, beakers, and volumetric flasks.
Procedure:
-
Buffer Preparation: Prepare 0.1 M solutions of cesium, sodium, and potassium phosphate buffers at a target pH (e.g., pH 7.4). For sodium and potassium buffers, this is achieved by mixing the monobasic and dibasic forms. For the this compound buffer, start with a 0.1 M solution of Cs₃PO₄ and adjust the pH to 7.4 using a strong acid (e.g., HCl).
-
Titration with Acid:
-
Place 50 mL of one of the prepared buffer solutions in a beaker with a magnetic stir bar.
-
Record the initial pH.
-
Titrate with 0.1 M HCl, adding 0.5 mL increments.
-
Record the pH after each addition until the pH drops by at least 2 units.
-
-
Titration with Base:
-
Repeat the titration with a fresh 50 mL sample of the same buffer, this time using 0.1 M NaOH until the pH increases by at least 2 units.
-
-
Repeat for Other Buffers: Perform the acid and base titrations for the other two phosphate buffer solutions.
-
Calculation of Buffer Capacity (β):
Protocol 2: Comparative Protein Crystallization Screening using Hanging Drop Vapor Diffusion
Objective: To evaluate the effectiveness of this compound relative to sodium and potassium phosphates as a precipitant for protein crystallization.
Materials:
-
Purified protein sample (5-10 mg/mL in a low ionic strength buffer)
-
Stock solutions (e.g., 2 M) of this compound, sodium phosphate, and potassium phosphate, each buffered at a specific pH.
-
24-well crystallization plates and siliconized cover slips.
-
Pipettes and tips.
Procedure:
-
Plate Setup: For each phosphate salt, set up a row of a 24-well plate with a gradient of salt concentrations (e.g., 0.5 M, 1.0 M, 1.5 M, 2.0 M) in the reservoir wells (500 µL per well).[14][15][16][17][18]
-
Drop Preparation:
-
On a siliconized cover slip, pipette 1 µL of the protein solution.
-
Add 1 µL of the corresponding reservoir solution to the protein drop.
-
Gently mix by pipetting up and down.
-
-
Sealing and Incubation:
-
Invert the cover slip and place it over the reservoir, ensuring an airtight seal.
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C).
-
-
Observation:
-
Regularly observe the drops under a microscope over several days to weeks.
-
Score the outcomes as clear, precipitate, or crystals.
-
Compare the number and quality of crystals obtained with each phosphate salt.
-
Protocol 3: Evaluation of Catalytic Activity in a Model Reaction
Objective: To compare the catalytic performance of this compound with other alkali metal phosphates in a base-catalyzed reaction (e.g., Knoevenagel condensation).
Materials:
-
This compound, sodium phosphate, potassium phosphate, and lithium phosphate (as solid catalysts).
-
Reactants for a model reaction (e.g., benzaldehyde (B42025) and malononitrile (B47326) for Knoevenagel condensation).
-
An appropriate solvent (e.g., ethanol).
-
Reaction vessel with a condenser and magnetic stirrer.
-
Analytical equipment for monitoring reaction progress (e.g., Gas Chromatography or HPLC).
Procedure:
-
Catalyst Preparation: Ensure all phosphate salts are in a fine powder form with a similar particle size distribution.
-
Reaction Setup:
-
In a reaction vessel, combine the reactants and the solvent.
-
Add a specific amount of one of the phosphate salt catalysts (e.g., 5 mol%).
-
-
Reaction Execution:
-
Heat the reaction mixture to a specific temperature (e.g., reflux) and stir.
-
Take aliquots of the reaction mixture at regular time intervals.
-
-
Analysis:
-
Analyze the aliquots to determine the conversion of reactants and the yield of the product.
-
-
Comparison:
Conclusion
The choice between this compound and other alkali metal phosphates will depend on the specific requirements of the application. This compound's high solubility may offer advantages in preparing highly concentrated stock solutions. However, for many standard applications such as buffering and protein crystallization, the more commonly used and extensively characterized sodium and potassium phosphates often provide excellent and cost-effective performance. Lithium phosphate's low solubility limits its use in applications requiring high salt concentrations. For catalytic applications, the basicity and surface properties of the specific phosphate salt will be the determining factors. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies to determine the optimal phosphate salt for their specific needs.
References
- 1. answers.com [answers.com]
- 2. ck12.org [ck12.org]
- 3. youtube.com [youtube.com]
- 4. Tripotassium phosphate - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Lithium phosphate - Wikipedia [en.wikipedia.org]
- 7. heegermaterials.com [heegermaterials.com]
- 8. m.youtube.com [m.youtube.com]
- 9. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 10. PART IV: Evaluating Buffer Effectiveness - College of Science - Purdue University [purdue.edu]
- 11. med.libretexts.org [med.libretexts.org]
- 12. scribd.com [scribd.com]
- 13. Principle of measuring buffer capacity of trihydroxymethylaminomethane buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 14. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 15. Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]
- 16. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Catalyst analysis and testing Catalyst performance testing | Catalyst Intelligence [catalyst-intelligence.com]
- 21. pubs.acs.org [pubs.acs.org]
The Cesium Effect: A Comparative Guide to Byproduct Formation in Cesium Phosphate-Catalyzed Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of catalyst and reaction conditions is paramount to achieving high yields and purity. In the realm of palladium-catalyzed cross-coupling reactions, the base employed plays a critical role that extends beyond simple proton abstraction. Cesium salts, particularly cesium phosphate (B84403) (Cs₃PO₄), have garnered attention for their ability to significantly enhance reaction rates and, in some cases, alter selectivity, a phenomenon often referred to as the "cesium effect." This guide provides a comparative analysis of byproduct formation in reactions catalyzed by cesium phosphate, supported by experimental data and detailed protocols.
The Influence of the Cesium Cation on Reaction Outcomes
The "cesium effect" is attributed to the large ionic radius and high polarizability of the cesium cation (Cs⁺). Unlike smaller alkali metal cations, Cs⁺ has a weaker interaction with its counter-ion and can interact more effectively with other species in the catalytic cycle. This can lead to the stabilization of key intermediates and transition states, ultimately influencing the reaction pathway and product distribution.[1] Research suggests that cesium bases can lead to higher product yields compared to their potassium or sodium counterparts.[2][3]
A notable example of the cesium effect on selectivity is observed in the oxadiaza excision cross-coupling of 1,2,3-triazine (B1214393) 1-oxides with β-ketoesters. While most alkali metal carbonates and organic bases yield pyridines as the major product, the use of cesium carbonate directs the reaction towards the formation of pyridones.[4][5] This highlights the unique ability of the cesium cation to alter the chemoselectivity of a reaction.
Comparative Analysis of Byproducts in Key Cross-Coupling Reactions
The following sections detail common byproducts in several major palladium-catalyzed cross-coupling reactions and present available data on the performance of this compound and related cesium bases in comparison to other inorganic bases.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Common side reactions include the formation of diarylated products when a mono-arylated amine is desired, and hydrodehalogenation of the aryl halide starting material.[6]
Quantitative Data Comparison:
A study on the Buchwald-Hartwig amination of 4-iodoanisole (B42571) with 4-methylaniline provides a direct comparison of the efficacy of this compound versus potassium phosphate.
| Base | Solvent | Product Yield (%) | Reference |
| This compound (Cs₃PO₄) | DMF | ~60% | [2] |
| Potassium Phosphate (K₃PO₄) | DMF | ~10% | [2] |
| This compound (Cs₃PO₄) | Toluene (B28343) | ~80% | [2] |
| Potassium Phosphate (K₃PO₄) | Toluene | ~65% | [2] |
As the data indicates, this compound significantly outperforms potassium phosphate in terms of the desired product's yield, particularly in DMF.[2] This suggests a reduction in the prevalence of side reactions that consume the starting materials.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for C-C bond formation. The primary byproducts are homocoupling products of the boronic acid starting material.[7] The presence of oxygen can exacerbate the formation of these homocoupling byproducts.[8]
While specific quantitative data on byproduct distribution with this compound is limited, the use of cesium carbonate has been shown to provide excellent yields of the desired cross-coupled product, suggesting effective suppression of side reactions.[3][9][10]
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. A common byproduct is the homocoupling of the alkyne substrate (Glaser coupling).[11] Cesium carbonate is a frequently used base in Sonogashira reactions, indicating its effectiveness in promoting the desired cross-coupling pathway.[6][12]
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene. Potential side reactions can arise depending on the specific substrates and conditions.[13] Cesium salts have been employed as bases in Heck reactions, and their use can influence the reaction's efficiency.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction and a typical experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Typical experimental workflow for a cross-coupling reaction.
Experimental Protocols
The following are representative experimental protocols for Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions using this compound as the base. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Buchwald-Hartwig Amination
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
This compound (Cs₃PO₄) (2.0 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, this compound, Pd(OAc)₂, and SPhos.
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add the anhydrous toluene via syringe, followed by the amine.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Analyze the purified product and the crude reaction mixture by ¹H NMR and mass spectrometry to identify and quantify the desired product and any byproducts such as diarylated or hydrodehalogenated species.
Protocol 2: Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
This compound (Cs₃PO₄) (3.0 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Anhydrous 1,4-dioxane (B91453) (5 mL)
-
Water (0.5 mL)
Procedure:
-
In an oven-dried Schlenk tube, combine the aryl halide, arylboronic acid, this compound, Pd₂(dba)₃, and SPhos.
-
Seal the tube, and evacuate and backfill with argon (repeat three times).
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
-
Characterize the product by ¹H NMR and mass spectrometry. Analyze the crude reaction mixture to quantify the desired product and homocoupling byproducts.
Conclusion
The use of this compound as a base in palladium-catalyzed cross-coupling reactions offers a significant advantage in terms of achieving higher yields of the desired product compared to other common inorganic bases. The "cesium effect" can also be harnessed to control the selectivity of certain reactions, leading to different product outcomes. While a comprehensive quantitative analysis of byproduct formation across all reaction types is an area that warrants further investigation, the available data strongly suggests that this compound is a superior choice for minimizing unwanted side reactions in many cases. The provided protocols offer a solid foundation for researchers to explore the benefits of this compound in their own synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchtrend.net [researchtrend.net]
- 3. ajphr.com [ajphr.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. ijnc.ir [ijnc.ir]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Benchmarking Purity: A Comparative Guide to Commercial Cesium Phosphate Sources
For researchers, scientists, and drug development professionals, the purity of reagents is paramount. In applications ranging from organic synthesis to the manufacturing of biologics, trace impurities can significantly impact reaction efficiency, catalyst lifetime, and the safety of the final product. This guide provides a framework for benchmarking the purity of commercial cesium phosphate (B84403) (Cs₃PO₄) sources, offering a comparative data overview, a detailed experimental protocol for purity verification, and an examination of the potential impact of common impurities.
Cesium phosphate is a versatile reagent, often employed as a base in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig aminations. Its high solubility in organic solvents and strong basicity make it a reagent of choice. However, the presence of metallic impurities, particularly other alkali metals, can alter its performance and lead to inconsistent results.
Comparative Analysis of Metallic Impurities
The purity of this compound is often stated on a "metals basis," which refers to the percentage of the material that is not a metallic impurity. High-purity grades are typically advertised as 99.9% to 99.999%. However, the specific nature and concentration of these impurities can vary significantly between suppliers.
Below is a table summarizing the metallic impurity data from the Certificates of Analysis of two commercial cesium salt sources. While one is this compound and the other is a high-purity cesium acetate, this comparison serves to illustrate the typical impurity profiles researchers may encounter. All values are reported in parts per million (ppm).
Table 1: Comparison of Metallic Impurities in Commercial Cesium Salts (ppm)
| Impurity | Supplier A: this compound (99.95% Metals Basis)[1] | Supplier B: Cesium Acetate (99.998% Metals Basis)[2][3][4] |
| Alkali Metals | ||
| Sodium (Na) | 145 | 1 |
| Potassium (K) | 15 | 4 |
| Rubidium (Rb) | 190 | 4 |
| Lithium (Li) | < 1 | < 1 |
| Alkaline Earth Metals | ||
| Calcium (Ca) | 2 | 5 |
| Barium (Ba) | 1.5 | < 1 |
| Magnesium (Mg) | < 1 | < 1 |
| Strontium (Sr) | < 1 | < 1 |
| Transition & Other Metals | ||
| Aluminum (Al) | 18 | 1 |
| Iron (Fe) | 1 | < 1 |
| Zinc (Zn) | 38 | < 1 |
| Lead (Pb) | < 1 | 3 |
Note: Data for Supplier A is from a Certificate of Analysis for this compound from Chemsavers.[1] Data for Supplier B is from a Certificate of Analysis for Cesium Acetate, 99.998% (metals basis) from Thermo Fisher Scientific.[2][3][4]
The Impact of Impurities on Key Applications
Trace metallic impurities can have significant consequences in sensitive applications:
-
Catalysis: In palladium-catalyzed cross-coupling reactions, the presence of other alkali metal cations (e.g., Na⁺, K⁺) can influence the solubility and reactivity of the base, potentially altering reaction kinetics and product yields. Some metallic impurities can also act as catalyst poisons, deactivating the palladium catalyst and leading to incomplete reactions.
-
Pharmaceutical Manufacturing: In drug development and manufacturing, stringent control over elemental impurities is required by regulatory bodies.[5][6][7] Metallic impurities can affect the stability of the active pharmaceutical ingredient (API) and can pose a direct toxicological risk to patients.[5][6][7] The manufacturing process itself can introduce impurities from reaction vessels and reagents.[8]
Experimental Protocol for Purity Verification
To independently verify the purity of commercial this compound, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the recommended analytical technique due to its high sensitivity and ability to perform multi-element analysis.
Objective:
To quantify the concentration of trace metallic impurities in a sample of commercial this compound.
Materials and Equipment:
-
This compound sample(s) from different commercial sources.
-
Ultrapure (18.2 MΩ·cm) water.
-
High-purity nitric acid (trace metal grade).
-
Certified multi-element standard solutions for ICP-MS.
-
Volumetric flasks and pipettes (acid-leached).
-
ICP-MS instrument.
Procedure:
-
Sample Preparation: a. Accurately weigh approximately 100 mg of the this compound sample into an acid-leached 50 mL polypropylene (B1209903) centrifuge tube. b. Add 10 mL of ultrapure water to dissolve the sample. c. Add 0.5 mL of high-purity nitric acid to the solution. d. Dilute the solution to a final volume of 50 mL with ultrapure water. This results in a final acid concentration of 1% and a sample dilution factor of 500. e. Prepare a method blank using the same procedure without the this compound sample.
-
Instrument Calibration: a. Prepare a series of calibration standards by diluting the certified multi-element standard solutions in 1% nitric acid. The concentration range of the standards should bracket the expected impurity concentrations in the sample. A typical range would be 0.1, 1, 10, and 100 parts per billion (ppb).
-
ICP-MS Analysis: a. Set up the ICP-MS instrument according to the manufacturer's instructions. b. Aspirate the method blank, calibration standards, and the prepared sample solution into the instrument. c. Acquire the data for the elements of interest.
-
Data Analysis: a. Generate a calibration curve for each element by plotting the instrument response against the concentration of the calibration standards. b. Determine the concentration of each impurity in the sample solution from its corresponding calibration curve. c. Calculate the concentration of each impurity in the original this compound sample using the following formula:
Impurity Concentration (ppm) = (Concentration in solution (ppb) × Dilution Factor) / 1000
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for benchmarking the purity of commercial this compound sources.
Caption: Workflow for Benchmarking this compound Purity.
By following a systematic approach to sourcing and analysis, researchers can ensure the quality and consistency of their reagents, leading to more reliable and reproducible scientific outcomes.
References
- 1. chemsavers.com [chemsavers.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. thermofisher.com [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Metallic Impurities in Pharmaceuticals: An Overview | Bentham Science [eurekaselect.com]
- 7. Metallic Impurities in Pharmaceuticals: An Overview: Ingenta Connect [ingentaconnect.com]
- 8. Impurities in Pharmaceutical Substances – PharmaGuideHub [pharmaguidehub.com]
A Guide to Inter-Laboratory Characterization of Cesium Phosphate
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Analysis of Cesium Phosphate (B84403) Properties
The following table summarizes the quantitative data from a hypothetical inter-laboratory study on a single batch of cesium phosphate. This allows for an easy comparison of key quality attributes.
| Parameter | Laboratory A | Laboratory B | Laboratory C | Reference Method |
| Purity (Assay, %) | 99.8% | 99.7% | 99.9% | Titration / ICP-MS |
| pH (1% solution) | 11.2 | 11.3 | 11.2 | pH Meter |
| Solubility in Water (g/100mL at 20°C) | 358 | 360 | 359 | Gravimetric Analysis |
| Moisture Content (%) | 0.15% | 0.18% | 0.16% | Karl Fischer Titration |
| Heavy Metals (as Pb, ppm) | < 5 | < 5 | < 5 | ICP-OES |
| Insoluble Matter (%) | 0.008% | 0.01% | 0.009% | Gravimetric Analysis |
| Particle Size (D50, µm) | 45 | 48 | 46 | Laser Diffraction |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data table are provided below. These protocols are based on standard analytical techniques for inorganic salts.
Purity Assay (via Titration)
-
Principle: An acid-base titration is used to determine the purity of the this compound.
-
Procedure:
-
Accurately weigh approximately 1.0 g of this compound and dissolve it in 100 mL of deionized water.
-
Add a suitable indicator, such as phenolphthalein.
-
Titrate the solution with a standardized 0.1 M hydrochloric acid (HCl) solution until the endpoint is reached (indicated by a color change).
-
Record the volume of HCl used and calculate the purity based on the stoichiometry of the reaction.
-
pH Measurement
-
Principle: A calibrated pH meter is used to measure the pH of a this compound solution.
-
Procedure:
-
Prepare a 1% (w/v) solution of this compound in deionized water.
-
Calibrate the pH meter using standard buffer solutions (pH 7.0 and pH 10.0).
-
Immerse the pH electrode in the this compound solution and record the stable pH reading.
-
Solubility Determination
-
Principle: The solubility is determined by creating a saturated solution and measuring the concentration of the dissolved solid.
-
Procedure:
-
Add an excess amount of this compound to a known volume of deionized water at 20°C.
-
Stir the mixture for a sufficient time to ensure saturation.
-
Filter the solution to remove any undissolved solid.
-
Take a known volume of the filtrate, evaporate it to dryness, and weigh the residue.
-
Calculate the solubility in g/100 mL.
-
Moisture Content (Karl Fischer Titration)
-
Principle: This method uses a coulometric or volumetric Karl Fischer titrator to quantify the amount of water in the sample.
-
Procedure:
-
The Karl Fischer titrator is prepared according to the manufacturer's instructions.
-
A known weight of the this compound sample is introduced into the titration cell.
-
The titrator automatically dispenses the Karl Fischer reagent until all the water in the sample has reacted.
-
The instrument calculates the moisture content, typically expressed as a percentage.
-
Heavy Metals Analysis (ICP-OES)
-
Principle: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is used to detect and quantify trace heavy metals.
-
Procedure:
-
A known weight of the this compound sample is dissolved in a suitable acid matrix.
-
The solution is introduced into the ICP-OES instrument.
-
The instrument measures the emission spectra of the elements present and calculates their concentrations based on calibration standards.
-
Insoluble Matter
-
Principle: This gravimetric method determines the amount of insoluble impurities.
-
Procedure:
-
Dissolve a known weight of this compound in deionized water.
-
Filter the solution through a pre-weighed, fine-pore filter paper.
-
Wash the filter paper with deionized water to remove any remaining soluble material.
-
Dry the filter paper in an oven at 105°C until a constant weight is achieved.
-
The weight of the residue is the amount of insoluble matter.
-
Particle Size Analysis
-
Principle: Laser diffraction is used to measure the particle size distribution.
-
Procedure:
-
A small, representative sample of the this compound powder is dispersed in a suitable liquid medium.
-
The dispersion is circulated through the laser diffraction instrument.
-
The instrument measures the angular distribution of scattered light and calculates the particle size distribution.
-
Visualizations
Experimental Workflow for this compound Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of a this compound sample in a laboratory setting.
Caption: Experimental workflow for this compound characterization.
Decision Pathway for this compound Grade Selection
This diagram outlines a decision-making process for selecting the appropriate grade of this compound based on its characterization data for specific research and development applications.
Caption: Decision tree for selecting this compound grade.
Validation of a Novel Analytical Method for Cesium Phosphate Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three robust analytical methods for the quantification of cesium phosphate (B84403) in pharmaceutical formulations: Ion Chromatography (IC), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and UV-Vis Spectrophotometry. The validation of these methods is crucial for ensuring the quality, safety, and efficacy of drug products. The information presented herein is based on established analytical practices and validation guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for the quantification of cesium phosphate depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This compound, being an ionic compound, dissociates in aqueous solutions into cesium (Cs⁺) and phosphate (PO₄³⁻) ions. Therefore, the quantification of this compound can be achieved by measuring the concentration of either the cesium cation or the phosphate anion.
Here, we compare the performance of Ion Chromatography, ICP-MS, and a spectrophotometric method for this purpose.
| Parameter | Ion Chromatography (IC) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | UV-Vis Spectrophotometry (Molybdenum Blue Method) |
| Analyte | Cesium (Cs⁺) or Phosphate (PO₄³⁻) | Cesium (¹³³Cs) or Phosphorus (³¹P) | Phosphate (PO₄³⁻) |
| Principle | Separation of ions based on their affinity to an ion-exchange resin, followed by conductivity detection. | Ionization of the sample in an argon plasma and separation of ions based on their mass-to-charge ratio for detection. | Formation of a colored phosphomolybdate complex, with absorbance measured at a specific wavelength. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (% RSD) | ≤ 2.0% | ≤ 5.0% | ≤ 3.0% |
| Limit of Detection (LOD) | Low ppb (µg/L) range | Sub-ppb (ng/L) range | Low ppm (mg/L) range |
| Limit of Quantitation (LOQ) | ppb (µg/L) range | ppt (ng/L) range | ppm (mg/L) range |
| Sample Throughput | Moderate | High | Moderate |
| Interferences | Co-eluting ions | Isobaric and polyatomic interferences | Silicon, Arsenic |
| Advantages | Can quantify both cation and anion. Good for ionic species in complex matrices. | High sensitivity and specificity. Can perform isotopic analysis. | Cost-effective and widely available instrumentation. |
| Disadvantages | Requires specific columns for cation and anion analysis. | High initial instrument cost and maintenance. Requires skilled operator. | Lower sensitivity compared to IC and ICP-MS. Prone to matrix interferences. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the protocols for the three compared methods.
Ion Chromatography (IC) for Cesium and Phosphate Quantification
Objective: To determine the concentration of cesium and phosphate ions in a drug product formulation.
Instrumentation:
-
Ion Chromatograph equipped with a conductivity detector and a suppressor.
-
Cation-exchange column (e.g., Metrosep C 4 - 150/4.0) for cesium analysis.
-
Anion-exchange column (e.g., Dionex IonPac AS11-HC) for phosphate analysis.
-
Autosampler.
Reagents and Standards:
-
Deionized water (18.2 MΩ·cm).
-
Cesium standard solution (1000 mg/L).
-
Phosphate standard solution (1000 mg/L).
-
Eluents:
-
For Cesium: 3 mM Nitric acid.
-
For Phosphate: 30 mM Potassium hydroxide.
-
Sample Preparation:
-
Accurately weigh a portion of the drug product and dissolve it in a known volume of deionized water to obtain a target concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Cesium Analysis | Phosphate Analysis |
| Column | Metrosep C 4 - 150/4.0 | Dionex IonPac AS11-HC |
| Eluent | 3 mM Nitric acid | 30 mM Potassium hydroxide |
| Flow Rate | 0.9 mL/min | 1.0 mL/min |
| Injection Volume | 20 µL | 10 µL |
| Column Temperature | 30 °C | 30 °C |
| Detection | Suppressed conductivity | Suppressed conductivity |
Validation Parameters: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Cesium and Phosphorus Quantification
Objective: To determine the elemental concentration of cesium and phosphorus in a drug product.
Instrumentation:
-
ICP-MS system (e.g., Agilent 7800 ICP-MS).
-
Microwave digestion system.
Reagents and Standards:
-
High-purity nitric acid.
-
Deionized water (18.2 MΩ·cm).
-
Cesium and Phosphorus standard solutions (1000 mg/L).
-
Internal standard solution (e.g., Yttrium).
Sample Preparation:
-
Accurately weigh a portion of the drug product into a microwave digestion vessel.
-
Add a suitable volume of high-purity nitric acid.
-
Perform microwave digestion until a clear solution is obtained.
-
Dilute the digested sample to a final volume with deionized water.
-
Spike with the internal standard just before analysis.
ICP-MS Operating Conditions:
| Parameter | Value |
| RF Power | 1550 W |
| Plasma Gas Flow | 15 L/min |
| Carrier Gas Flow | 1.0 L/min |
| Sample Uptake Rate | 0.4 mL/min |
| Monitored Isotopes | ¹³³Cs, ³¹P, ⁸⁹Y |
| Detector Mode | Pulse counting |
Validation Parameters: Validation should follow USP <233> and ICH Q3D guidelines for elemental impurities.[2][3] This includes demonstrating specificity, linearity, accuracy, precision, and robustness.
UV-Vis Spectrophotometry for Phosphate Quantification (Molybdenum Blue Method)
Objective: To determine the phosphate concentration in a drug product using a colorimetric method.
Instrumentation:
-
UV-Vis Spectrophotometer.
Reagents and Standards:
-
Ammonium (B1175870) molybdate (B1676688) solution.
-
Potassium antimonyl tartrate solution.
-
Ascorbic acid solution.
-
Sulfuric acid solution.
-
Phosphate standard solution (1000 mg/L).
Procedure:
-
Sample Preparation: Prepare the sample as described for Ion Chromatography.
-
Color Development:
-
To an aliquot of the sample or standard solution, add the mixed reagent (a combination of ammonium molybdate, potassium antimonyl tartrate, and ascorbic acid in an acidic medium).
-
Allow the color to develop for a specified time (e.g., 10-30 minutes) at room temperature.
-
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorption (typically around 880 nm) against a reagent blank.
Validation Parameters: The method should be validated for linearity, accuracy, precision, and sensitivity.[4]
Visualizations
Experimental Workflow for this compound Quantification
The following diagram illustrates a general workflow for the quantification of this compound in a pharmaceutical product.
Caption: General workflow for this compound quantification.
Cesium Interaction and Signaling Pathway
While the direct pharmacological signaling pathways of this compound in humans are not extensively documented, studies in other biological systems can provide insights into potential interactions. For example, cesium has been shown to interfere with potassium channels and affect signaling pathways such as the jasmonate pathway in plants.[5][6] A computational study has also explored the interaction of cesium with various human proteins.[7] The following diagram illustrates a simplified potential interaction pathway.
Caption: Potential cesium interaction and signaling pathways.
References
- 1. Validation of ion chromatographic (IC) methods according to USP <1225> | Metrohm [metrohm.com]
- 2. agilent.com [agilent.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Cesium Inhibits Plant Growth through Jasmonate Signaling in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bioresearchcommunications.com [bioresearchcommunications.com]
A Comparative Analysis of Experimental and Theoretical Properties of Cesium Dihydrogen Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental and theoretical properties of cesium dihydrogen phosphate (B84403) (CsH₂PO₄), a compound of significant interest for its proton conductivity and potential applications in fuel cells and other electrochemical devices. The information is compiled from peer-reviewed scientific literature to support research and development activities.
Quantitative Data Summary
The following tables summarize the key experimental and theoretical quantitative data for cesium dihydrogen phosphate.
Table 1: Crystallographic Properties
| Property | Experimental Value | Theoretical Value/Model |
| Crystal System (Room Temp.) | Monoclinic[1][2][3] | - |
| Space Group (Room Temp.) | P2₁/m[2][3] | - |
| Lattice Parameters (Room Temp.) | a = 7.9006(8) Å, b = 6.3691(6) Å, c = 4.8725(5) Å, β = 107.74(1)° | Not explicitly calculated in the provided sources. |
| Crystal System (High Temp.) | Cubic[3][4] | CsCl-type structure[5] |
| Space Group (High Temp.) | Pm-3m[3][5] | Pm-3m[5] |
| Lattice Parameter (at 515 K) | a = 4.9549(4) Å[6] | a = 5.042 Å (equilibrium lattice constant)[5] |
Table 2: Thermal Properties
| Property | Experimental Value | Theoretical Model/Calculation |
| Ferroelectric Transition Temp. | 154 K (-119 °C)[1] | - |
| Superprotonic Phase Transition | ~230 °C (503 K)[4][7] | - |
| Decomposition Onset | Above 230 °C, associated with dehydration[2] | - |
Table 3: Electrical Properties
| Property | Experimental Value | Theoretical Model/Calculation |
| Proton Conductivity (at 240 °C) | 2.2 x 10⁻² S cm⁻¹[3] | - |
| Proton Conductivity (at 120 °C) | 1.7 x 10⁻⁶ S cm⁻¹[7] | - |
| Activation Energy (Proton Transport) | 0.42 eV (superprotonic phase)[8] | 0.21 ± 0.06 eV (phosphate rotation about P-O1 axis), 0.50 ± 0.07 eV (rotation about other P-O axes)[3] |
| Dielectric Constant | Varies with temperature, shows anomaly at the phase transition. | Calculated using a modified two-sublattice pseudospin lattice coupled-mode model.[1][9] |
Experimental Protocols
Synthesis of Cesium Dihydrogen Phosphate (Precipitation Method)
A common method for synthesizing CsH₂PO₄ is through a precipitation reaction in an aqueous solution.[7][10]
Materials:
-
Cesium Carbonate (Cs₂CO₃)
-
Orthophosphoric Acid (H₃PO₄, 85 wt% aqueous solution)
Procedure:
-
An aqueous solution of cesium carbonate is prepared.
-
A stoichiometric amount of orthophosphoric acid is added to the cesium carbonate solution with continuous stirring. The molar ratio of Cs₂CO₃ to H₃PO₄ is typically 1:2. The reaction is as follows: Cs₂CO₃ + 2H₃PO₄ → 2CsH₂PO₄ + CO₂ + H₂O.[11]
-
Methanol is then added to the resulting solution to induce the precipitation of CsH₂PO₄.[7][10]
-
The precipitate is collected by filtration.
-
The collected solid is washed multiple times with methanol to remove any unreacted precursors.
-
The final product is dried in an oven, typically at around 80 °C, for several hours to remove residual solvent.[7][10]
Characterization Techniques
X-Ray Diffraction (XRD): XRD is employed to determine the crystal structure, phase purity, and lattice parameters of the synthesized CsH₂PO₄.[7] Measurements are typically performed on a powder diffractometer using Cu Kα radiation. For high-temperature studies, an in-situ heating stage is used to observe phase transitions.[4]
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to investigate the thermal stability and phase transitions of CsH₂PO₄.[2] TGA measures changes in mass as a function of temperature, which is useful for identifying dehydration or decomposition events. DSC detects heat flow changes associated with phase transitions.
Impedance Spectroscopy: Electrochemical Impedance Spectroscopy (EIS) is the primary technique for measuring the ionic conductivity of CsH₂PO₄.[12] A dense pellet of the material is prepared and placed between two electrodes. An AC voltage of varying frequency is applied, and the resulting current is measured to determine the impedance of the material, from which the conductivity can be calculated.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of cesium dihydrogen phosphate.
Phase Transitions of CsH₂PO₄
This diagram illustrates the temperature-dependent phase transitions of cesium dihydrogen phosphate.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ias.ac.in [ias.ac.in]
- 12. Mechanism of ion conductivity through polymer-stabilized CsH2PO4 nanoparticular layers from experiment and theory - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Validating the Structure of Novel Cesium Phosphate-Based Materials: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural characterization of novel materials is paramount for understanding their properties and potential applications. This guide provides a comparative overview of the essential techniques and a logical workflow for validating the crystal structure of new cesium phosphate-based materials, using the well-characterized CsMgPO₄ as a benchmark.
The determination of the atomic arrangement in a crystalline solid is a critical step in materials science. For novel cesium phosphate (B84403) compounds, a multi-technique approach is necessary to unambiguously elucidate their structure. This typically involves a primary diffraction method, often supplemented by spectroscopic techniques to probe the local environment of specific atoms.
The Structural Validation Workflow
The process of validating the structure of a novel crystalline material follows a systematic workflow, from initial synthesis and characterization to the final deposition of the structural data.
Safety Operating Guide
Proper Disposal of Cesium Phosphate: A Step-by-Step Guide for Laboratory Professionals
Effective management of chemical waste is paramount for ensuring laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of cesium phosphate (B84403), tailored for researchers, scientists, and drug development professionals.
Cesium phosphate (Cs₃PO₄) is a chemical compound that requires careful handling and disposal due to its potential hazards. Adherence to proper disposal protocols is crucial to mitigate risks to personnel and the environment.
Hazard Identification and Safety Precautions
Before initiating any disposal procedures, it is essential to understand the hazards associated with this compound and to utilize appropriate personal protective equipment (PPE).
Hazard Profile:
| Hazard Classification | Description |
| Skin Irritation | Causes skin irritation.[1] |
| Eye Irritation | Causes serious eye irritation.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] |
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator for dusts if ventilation is inadequate. |
Spill Management Protocol
In the event of a this compound spill, immediate and proper containment is critical to prevent exposure and environmental contamination.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure adequate ventilation to disperse any airborne dust.
-
Containment: Prevent the spill from spreading and from entering drains or waterways.
-
Cleanup (Dry Spill):
-
Carefully sweep the solid material, avoiding the creation of dust.
-
Alternatively, use a HEPA-filtered vacuum cleaner for cleanup.
-
-
Collection: Place the collected material into a designated, sealable, and clearly labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.
-
Waste Disposal: All contaminated materials, including absorbents and PPE, must be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in compliance with all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Identify the waste as "this compound."
-
Segregate solid this compound waste from liquid waste.
-
Keep it separate from other incompatible chemical wastes.
-
-
Containerization:
-
Solid Waste: Collect surplus or contaminated solid this compound in a clearly labeled, sealed, and chemically compatible container. The label should include "Hazardous Waste," "this compound," and the date.
-
Contaminated Debris: Any items contaminated with this compound, such as gloves, weighing papers, or absorbent pads, should be collected in a separate, sealed, and clearly labeled container for solid hazardous waste.
-
-
Storage:
-
Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure that the storage area is away from incompatible materials.
-
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional hazardous waste disposal service to arrange for pickup and disposal.
-
Provide the waste disposal service with accurate information about the chemical composition of the waste.
-
-
Documentation:
-
Maintain detailed records of the amount of this compound waste generated and its disposal date.
-
Keep all documentation provided by the waste disposal service for regulatory compliance.
-
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
Disclaimer: This guide provides general recommendations. Always consult your institution's specific safety and disposal protocols and comply with all applicable local, state, and federal regulations.
References
Essential Guide to Handling Cesium Phosphate: PPE, Safety Protocols, and Emergency Procedures
For Researchers, Scientists, and Drug Development Professionals: A comprehensive overview of the necessary personal protective equipment (PPE), operational plans, and disposal protocols for the safe handling of Cesium Phosphate (B84403) in a laboratory setting.
Cesium Phosphate is a chemical compound that requires careful handling to mitigate potential health risks. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel. Adherence to these procedural, step-by-step guidelines is paramount for safe laboratory operations.
Hazard Identification and Safety Precautions
This compound is identified with the following GHS classifications, indicating its potential to cause skin, eye, and respiratory irritation.
| Hazard Classification | Category | Description |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | 2 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation.[1] |
GHS Pictogram:
![]()
Signal Word: Warning [2]
Key Hazard Statements:
Essential Precautionary Measures:
-
P261: Avoid breathing dust.[2]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Personal Protective Equipment (PPE)
A thorough risk assessment should precede any handling of this compound to ensure the appropriate level of personal protection is utilized.
| Protection Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles compliant with ANSI Z.87.1 standards. A face shield is recommended when handling larger quantities or if there is a significant risk of splashing.[3] | To prevent serious eye irritation from airborne particles or splashes.[1] |
| Skin Protection | Chemical-resistant gloves, such as disposable nitrile gloves for short-term use.[3] A fully buttoned laboratory coat is mandatory.[3] | To avert skin irritation upon direct contact.[1][4] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] If dust formation is unavoidable and ventilation is insufficient, a NIOSH/MSHA-approved respirator is necessary.[5] | To minimize the potential for respiratory tract irritation from the inhalation of dust.[1] |
| Footwear | Fully enclosed shoes that protect the entire foot.[3] | To safeguard against accidental spills. |
Operational Plan: From Receipt to Disposal
The following workflow provides a systematic approach to the safe handling of this compound.
A step-by-step workflow for the safe handling of this compound.
Disposal Plan
While most nonradioactive cesium compounds do not have specific disposal mandates, all waste must be managed in compliance with federal, state, and local regulations.[6] It is the responsibility of the chemical waste generator to properly classify and manage hazardous waste.[7]
Steps for Proper Disposal:
-
Classification: Ascertain if the this compound waste is deemed hazardous based on institutional and local guidelines.
-
Collection: Amass all waste, including contaminated materials like gloves and weighing papers, into a designated, clearly labeled, and securely sealed container.
-
Storage: House the waste container in a designated hazardous waste accumulation zone.
-
Disposal: Coordinate with a certified hazardous waste disposal service for collection and final disposal.
Emergency Procedures
Immediate and appropriate action is critical in the event of a spill or personal exposure.
Immediate actions for this compound spills and exposure incidents.
By diligently following these safety protocols, researchers can effectively mitigate the risks associated with this compound, fostering a secure and productive laboratory environment. Always refer to your institution's specific safety manuals and the latest Safety Data Sheet (SDS) before commencing work with any chemical.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
